Product packaging for Diisopropylcarbamoyl chloride(Cat. No.:CAS No. 19009-39-3)

Diisopropylcarbamoyl chloride

Cat. No.: B095946
CAS No.: 19009-39-3
M. Wt: 163.64 g/mol
InChI Key: RSAFAYLZKCYUQW-UHFFFAOYSA-N
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Description

Diisopropylcarbamoyl chloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B095946 Diisopropylcarbamoyl chloride CAS No. 19009-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-di(propan-2-yl)carbamoyl chloride
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InChI

InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3
Source PubChem
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InChI Key

RSAFAYLZKCYUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14ClNO
Source PubChem
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DSSTOX Substance ID

DTXSID60172474
Record name Diisopropylcarbamoyl chloride
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Molecular Weight

163.64 g/mol
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CAS No.

19009-39-3
Record name N,N-Bis(1-methylethyl)carbamic chloride
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Record name Diisopropylcarbamoyl chloride
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Record name Diisopropylcarbamoyl chloride
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Record name Diisopropylcarbamoyl chloride
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Record name DIISOPROPYLCARBAMOYL CHLORIDE
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Foundational & Exploratory

Diisopropylcarbamoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 19009-39-3

Introduction

Diisopropylcarbamoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the diisopropylcarbamoyl moiety. This functional group serves as a crucial component in the synthesis of a wide array of chemical entities, from pharmaceuticals and agrochemicals to complex molecular architectures in academic research.[1] Its sterically hindered nature, conferred by the two isopropyl groups, imparts unique reactivity and selectivity, making it an invaluable tool for chemists. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, reaction mechanisms, and key applications with detailed experimental protocols.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference(s)
CAS Number 19009-39-3[2]
Molecular Formula C₇H₁₄ClNO[2]
Molecular Weight 163.65 g/mol [2]
Appearance Colorless to pale yellow crystalline solid or liquid[3][4]
Melting Point 57-59 °C[2]
Boiling Point 90-93 °C at 15 mmHg[2]
Density 1.019 g/cm³[4]
Solubility Soluble in organic solvents such as ether and alcohol; low solubility in water.[4]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of diisopropylamine with phosgene or a phosgene equivalent, such as triphosgene.[5] The high toxicity of phosgene necessitates stringent safety precautions and specialized equipment. The use of triphosgene, a solid and therefore safer alternative, is often preferred in a laboratory setting.

Experimental Protocol: Synthesis using Triphosgene

This protocol describes a general procedure for the synthesis of carbamoyl chlorides using triphosgene, which can be adapted for this compound.[6]

Materials:

  • Diisopropylamine

  • Triphosgene

  • Anhydrous dichloromethane (DCM) or toluene

  • Sodium bicarbonate (NaHCO₃)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a slurry of sodium bicarbonate (2.2 equivalents) and triphosgene (0.7 equivalents) in anhydrous dichloromethane at 10-15 °C.

  • Slowly add a solution of diisopropylamine (1 equivalent) in anhydrous dichloromethane to the slurry over a period of 2 hours, maintaining the temperature between 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Filter the reaction mixture to remove the precipitated sodium chloride and excess sodium bicarbonate.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Causality of Experimental Choices:

  • Inert Atmosphere: this compound is sensitive to moisture; therefore, the reaction is carried out under an inert atmosphere to prevent hydrolysis.[3]

  • Base: Sodium bicarbonate is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6]

  • Temperature Control: The initial low temperature is maintained to control the exothermic reaction between the amine and triphosgene, minimizing potential side reactions.

G Diisopropylamine Diisopropylamine Reaction Phosgenation Diisopropylamine->Reaction Triphosgene Triphosgene Triphosgene->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product This compound Byproduct HCl (neutralized by base) Reaction->Product Reaction->Byproduct

Caption: Synthesis of this compound.

Mechanistic Insights: Reactivity and Solvolysis

The reactivity of this compound is dominated by nucleophilic substitution at the carbonyl carbon.[7] The steric hindrance from the two isopropyl groups plays a significant role in dictating the reaction mechanism, which can proceed through either an Sₙ1 or Sₙ2 pathway depending on the solvent polarity and the nature of the nucleophile.

In polar solvents, the solvolysis of this compound is generally considered to follow an Sₙ1 mechanism .[7] This involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. The carbamoyl cation is then rapidly attacked by a solvent molecule.

In contrast, in non-polar solvents or in the presence of strong nucleophiles, a bimolecular Sₙ2 mechanism is favored.[7] This involves a direct backside attack of the nucleophile on the carbonyl carbon, leading to a concerted displacement of the chloride ion.

G cluster_0 SN1 Pathway (Polar Solvents) cluster_1 SN2 Pathway (Non-polar Solvents/Strong Nucleophiles) A1 This compound B1 Carbamoyl Cation + Cl⁻ A1->B1 Ionization (slow) C1 Solvolysis Product B1->C1 Nucleophilic Attack by Solvent (fast) A2 This compound + Nucleophile B2 Transition State A2->B2 Concerted Attack C2 Substitution Product + Cl⁻ B2->C2

Caption: Solvolysis Mechanisms of this compound.

Applications in Organic Synthesis

Carbamate Formation

This compound is an excellent reagent for the synthesis of N,N-diisopropylcarbamates from alcohols and phenols.[5] These carbamates are stable functional groups and are often found in biologically active molecules.[5]

This protocol outlines a one-pot procedure for the synthesis of O-aryl carbamates where the carbamoyl chloride is formed in situ, avoiding the need to handle the sensitive intermediate.[8]

Materials:

  • Secondary amine (e.g., diisopropylamine)

  • Triphosgene

  • Substituted phenol

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a solution of triphosgene (0.4 equivalents) in anhydrous toluene, add the secondary amine (1 equivalent) at room temperature under an inert atmosphere.

  • Stir the mixture for 1-2 hours to allow for the in-situ formation of the carbamoyl chloride.

  • Add the substituted phenol (1 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • One-Pot Procedure: This approach enhances efficiency and safety by avoiding the isolation of the potentially unstable carbamoyl chloride intermediate.[8]

  • In-situ Formation: Generating the reactive species in the presence of the nucleophile (phenol) can lead to higher yields and fewer side products.

Amine Protection

The diisopropylcarbamoyl group can be used as a protecting group for amines. The resulting carbamate is stable to a variety of reaction conditions and can be removed under specific conditions.[9]

Materials:

  • Aliphatic amine

  • This compound

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of the aliphatic amine (1 equivalent) and DIPEA (5 equivalents) in dry THF, add this compound (1 equivalent) at room temperature under an inert atmosphere.[10]

  • Stir the reaction mixture for 8 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carbamate by column chromatography.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl produced without competing with the amine substrate for the carbamoyl chloride.[10]

  • Solvent: Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

G Amine R-NH₂ Reaction Protection Amine->Reaction DIPCC This compound DIPCC->Reaction Base Base (e.g., DIPEA) Base->Reaction ProtectedAmine Protected Amine (Carbamate) HCl_Base [Base-H]⁺Cl⁻ Reaction->ProtectedAmine Reaction->HCl_Base

Caption: Amine Protection using this compound.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3][11] It is classified as causing severe skin burns and eye damage.[11] Contact with water liberates toxic gas.[3]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[2]

  • In case of insufficient ventilation, wear a suitable respirator.

Handling and Storage:

  • Handle under an inert atmosphere (nitrogen or argon).[12]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from moisture, strong oxidizing agents, and strong bases.[3]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Conclusion

This compound is a powerful reagent for the synthesis of carbamates and for the protection of amines. Its unique steric and electronic properties provide chemists with a valuable tool for the construction of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its successful application in research and development. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this versatile compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Synthesis of Diisopropylcarbamoyl Chloride from Diisopropylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diisopropylcarbamoyl chloride is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for the construction of carbamate linkages.[1] Its synthesis, primarily achieved through the reaction of diisopropylamine with phosgene or a phosgene surrogate, presents a classic example of nucleophilic acyl substitution. However, the extreme toxicity of phosgene necessitates meticulous protocol design, a deep understanding of the underlying reaction mechanism, and an unwavering commitment to safety. This guide provides an in-depth exploration of the synthesis of this compound, balancing mechanistic theory with practical, field-proven methodologies. It is intended for researchers, chemists, and drug development professionals who require a comprehensive and safety-conscious approach to handling these reactive compounds.

Introduction: The Strategic Importance of this compound

N,N-Diisopropylcarbamoyl chloride, a solid at room temperature with a melting point of 57-59 °C, serves as a highly effective carbamoylating agent.[2] The carbamate functional group it installs is a key structural motif in a multitude of biologically active molecules. Its incorporation can significantly modulate a compound's pharmacological properties, including efficacy, metabolic stability, and target-binding affinity.[3] Consequently, this compound is an indispensable building block for creating diverse molecular architectures, from peptide mimetics to complex therapeutic agents.[1]

The primary route to this reagent involves the reaction of the secondary amine, diisopropylamine, with a suitable electrophilic carbonyl source. While historically reliant on gaseous phosgene, modern laboratory-scale syntheses predominantly employ safer, solid surrogates like triphosgene. This guide will focus on these methodologies, emphasizing the rationale behind reagent selection, reaction parameter optimization, and rigorous safety protocols.

Reaction Mechanism and Chemical Principles

The synthesis of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of diisopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (or its in situ generated equivalent).

Mechanism Breakdown:

  • Nucleophilic Attack: The nitrogen atom of diisopropylamine attacks the carbonyl carbon of phosgene, forming a tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. This results in the formation of a protonated carbamoyl chloride.

  • Deprotonation: A base, typically a second equivalent of diisopropylamine or an added tertiary amine like triethylamine, removes the proton from the nitrogen atom. This neutralizes the intermediate and generates the final N,N-diisopropylcarbamoyl chloride product along with an ammonium chloride salt byproduct.

The use of a base is critical to drive the reaction to completion by neutralizing the hydrochloric acid (HCl) that is effectively generated. Without a base, the HCl would protonate the starting diisopropylamine, rendering it non-nucleophilic and halting the reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate Stages cluster_products Products Diisopropylamine Diisopropylamine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Diisopropylamine->Tetrahedral_Intermediate Nucleophilic Attack Phosgene Phosgene (Electrophile) Phosgene->Tetrahedral_Intermediate Protonated_Product Protonated Product Tetrahedral_Intermediate->Protonated_Product Elimination of Cl⁻ Final_Product Diisopropylcarbamoyl Chloride Protonated_Product->Final_Product Deprotonation Byproduct Ammonium Chloride Salt Protonated_Product->Byproduct Base Base (e.g., Triethylamine) Base->Protonated_Product

Caption: Reaction mechanism for this compound synthesis.

Synthetic Methodologies: A Comparative Analysis

The choice of phosgenating agent is the most critical decision in this synthesis, directly impacting safety, scalability, and reaction conditions.

Synthetic RoutePhosgenating AgentTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Direct Phosgenation Phosgene (COCl₂)85-95>98High reactivity, cost-effective for large scale.[4]Extremely toxic gas, requires specialized industrial infrastructure and handling protocols.[5][6]
Triphosgene Method Triphosgene70-85>98Solid, significantly safer to handle than gaseous phosgene.[4][7]More expensive, reaction can be slower, still generates phosgene in situ.[4]
Diphosgene Method Diphosgene75-90>98Liquid, easier to dispense than a gas, safer than phosgene.[8]Highly toxic and corrosive liquid, requires careful handling.

Causality Behind Experimental Choices:

  • Solvent Selection: Anhydrous, inert solvents such as toluene or dichloromethane (CH₂Cl₂) are mandatory. Carbamoyl chlorides are highly susceptible to hydrolysis; any moisture will decompose the product into diisopropylamine and CO₂, with the amine then reacting with more product to form a urea impurity.[9]

  • Temperature Control: The reaction is exothermic.[5] Initial mixing is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate, prevent dangerous temperature spikes, and minimize the formation of side products like symmetrical ureas.[7]

  • Base Selection: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is often preferred over using a second equivalent of diisopropylamine. This ensures the valuable primary nucleophile is not consumed in the acid-base neutralization step. Pyridine has been shown to give excellent results with triphosgene.[7]

Detailed Experimental Protocol: Synthesis via Triphosgene

This protocol describes a representative laboratory-scale synthesis and is designed as a self-validating system with integrated checkpoints. This procedure must only be performed by trained personnel in a certified chemical fume hood with all appropriate safety measures in place.

G start Start: Assemble Dry Glassware under N₂ Atmosphere dissolve_triphosgene 1. Dissolve Triphosgene (0.37 eq.) in Anhydrous Toluene start->dissolve_triphosgene cool_reactor 2. Cool Reactor to 0 °C (Ice-Water Bath) dissolve_triphosgene->cool_reactor prepare_amine 3. Prepare Solution of Diisopropylamine (1.0 eq.) & Pyridine (1.1 eq.) in Toluene add_amine 4. Add Amine/Pyridine Solution Dropwise to Reactor over 60 min cool_reactor->add_amine prepare_amine->add_amine Slow Addition monitor_reaction 5. Monitor Reaction by TLC/GC-MS (Checkpoint: >98% Conversion) add_amine->monitor_reaction quench 6. Quench with Cold 1N HCl (Caution: Exothermic, Gas Evolution) monitor_reaction->quench extract 7. Separate Layers, Extract Aqueous Phase with Toluene quench->extract wash 8. Wash Combined Organic Layers (H₂O, Sat. NaHCO₃, Brine) extract->wash dry_concentrate 9. Dry (Na₂SO₄), Filter, and Concentrate under Reduced Pressure wash->dry_concentrate purify 10. Purify Crude Solid by Vacuum Distillation or Recrystallization dry_concentrate->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for this compound synthesis.

Methodology:

  • Apparatus Setup: A three-necked, round-bottomed flask, oven-dried and cooled under a nitrogen atmosphere, is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: The flask is charged with triphosgene (0.37 equivalents) and dissolved in anhydrous toluene. The solution is cooled to 0 °C in an ice-water bath. A separate solution of diisopropylamine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous toluene is prepared and loaded into the dropping funnel.

  • Reaction Execution: The diisopropylamine/pyridine solution is added dropwise to the stirred triphosgene solution over approximately 60 minutes, maintaining the internal temperature below 5 °C. The slow addition is crucial to control the exotherm and prevent the localized buildup of phosgene.

  • Reaction Monitoring (Self-Validation): After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting amine is complete.

  • Work-up and Isolation: The reaction is carefully quenched by pouring it into a beaker of crushed ice and cold 1N HCl to neutralize excess base. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with toluene.

  • Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The resulting solid is purified either by vacuum distillation (boiling point 90-93 °C at 15 mmHg) or by recrystallization from a suitable solvent like hexane to afford pure N,N-diisopropylcarbamoyl chloride.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product.

PropertyValue
Appearance Colorless to pale yellow crystalline solid.[10]
Molecular Formula C₇H₁₄ClNO[11]
Molecular Weight 163.65 g/mol
Melting Point 57-59 °C (lit.)[2]
Boiling Point 90-93 °C / 15 mmHg (lit.)[2]
¹H NMR (CDCl₃) δ ~3.8-4.1 (septet, 2H, N-CH), δ ~1.3-1.5 (d, 12H, CH₃)
¹³C NMR (CDCl₃) δ ~165 (C=O), δ ~48 (N-CH), δ ~21 (CH₃)
IR (KBr, cm⁻¹) ~1740-1760 (strong, C=O stretch)

Critical Safety and Hazard Management

The synthesis of carbamoyl chlorides involves highly hazardous materials. A thorough risk assessment and strict adherence to safety protocols are non-negotiable.[12]

  • Reagent Hazards:

    • Triphosgene: A stable solid that can decompose to release two equivalents of phosgene upon heating or in the presence of nucleophiles.[4] It must be handled with the same precautions as phosgene gas. It is highly toxic and corrosive.

    • Phosgene: An extremely toxic gas with an odor detection threshold (0.4 ppm) that is four times the threshold limit value.[5] Inhalation can cause delayed, severe pulmonary edema and can be fatal.[6]

    • Diisopropylamine: A flammable, corrosive liquid that can cause severe burns.[13][14] Vapors are irritating and harmful if inhaled.[15]

    • This compound (Product): Corrosive and causes severe skin burns and eye damage. It is a lachrymator and is moisture-sensitive, potentially releasing HCl upon contact with water.[9]

  • Engineering Controls:

    • All manipulations must be conducted within a high-performance chemical fume hood.[16]

    • For work with phosgene gas, a dedicated, sensor-monitored, and contained area with a scrubber system is mandatory.[17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are required.[16]

    • Hand Protection: Viton or multi-layer laminate gloves are recommended. Standard nitrile gloves offer insufficient protection against many of the reagents involved.[16]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[16]

  • Waste Disposal and Emergency Procedures:

    • Residual phosgene or triphosgene must be quenched. Gaseous spills can be mitigated with ammonia, while liquid spills can be neutralized with sodium bicarbonate.[5] Off-gas from the reaction should be passed through a scrubber containing aqueous sodium hydroxide.[17]

    • All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from diisopropylamine is a powerful and essential transformation for chemists in the life sciences. While the use of phosgene and its surrogates presents significant hazards, a thorough understanding of the reaction mechanism, careful planning, and strict adherence to safety protocols enable its safe and efficient execution. The triphosgene method, in particular, offers a practical and more manageable approach for laboratory-scale synthesis, providing researchers with reliable access to this crucial synthetic intermediate. The insights and protocols detailed in this guide are intended to empower scientific professionals to perform this synthesis with confidence, precision, and, most importantly, safety.

References

Diisopropylcarbamoyl chloride mechanism of action in solvolysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Solvolysis of Diisopropylcarbamoyl Chloride: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((i-Pr)₂NCOCl) is a crucial reagent in organic synthesis, valued for its role in introducing the diisopropylcarbamoyl protecting group and in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] A comprehensive understanding of its reactivity, particularly its behavior in solvolysis reactions, is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a detailed examination of the solvolysis mechanism of this compound, synthesizing kinetic data, solvent effects, and structural analysis to elucidate the predominant reaction pathway. We will explore the experimental evidence that points towards a dissociative, unimolecular (Sₙ1-like) mechanism and provide a practical, field-proven protocol for its kinetic analysis.

Introduction: The Mechanistic Dichotomy of Carbamoyl Chloride Solvolysis

Carbamoyl chlorides (R₂NCOCl) are a class of acyl chlorides where the nature of the nitrogen substituents profoundly influences their reactivity.[3] Solvolysis, a reaction where the solvent acts as the nucleophile, can proceed through several mechanistic pathways for these substrates.[4][5] These pathways primarily include:

  • A bimolecular nucleophilic substitution (Sₙ2-like) : A concerted mechanism where the solvent molecule attacks the carbonyl carbon as the chloride ion departs.

  • An addition-elimination (A-E) pathway : A stepwise mechanism involving the formation of a tetrahedral intermediate.[6]

  • A unimolecular nucleophilic substitution (Sₙ1-like) : A dissociative, stepwise mechanism proceeding through a carbocation intermediate.[4][7]

The solvolysis reactions of N,N-disubstituted carbamoyl chlorides are generally understood to occur at the carbonyl carbon, leading to the replacement of the chloride ion.[1][4] While bimolecular pathways are possible, many studies involving N,N-dialkylcarbamoyl chlorides point towards a unimolecular, Sₙ1-like ionization pathway.[1][7] This guide will demonstrate that for this compound, the steric and electronic properties of the isopropyl groups decisively favor this dissociative mechanism.

The Case for an Sₙ1-like Mechanism

The solvolysis of this compound is proposed to proceed via a rate-determining ionization of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate (specifically, a dialkylcarbamoyl cation). This intermediate is then rapidly captured by a solvent molecule (the nucleophile).

Electronic and Steric Causality

Two key features of the this compound structure promote the Sₙ1 pathway:

  • Electronic Stabilization : The nitrogen atom, with its lone pair of electrons, is adjacent to the electrophilic carbonyl carbon. Upon departure of the chloride ion, this lone pair can delocalize into the empty p-orbital of the carbonyl carbon, forming a highly resonance-stabilized acylium ion. The electron-donating nature of the two isopropyl groups further enhances this stability.

  • Steric Hindrance : The bulky isopropyl groups create significant steric congestion around the carbonyl carbon. This sterically crowded ground state makes a concerted Sₙ2-like attack by a solvent molecule, which requires a specific backside approach, highly unfavorable.[8] Ionization to a planar (or near-planar) acylium ion relieves this steric strain, providing a strong thermodynamic driving force for the Sₙ1 pathway.

Kinetic Evidence

Kinetic studies provide compelling, quantitative support for the Sₙ1 mechanism. In a pivotal study, the solvolysis rates of this compound and 1-piperidineocarbonyl chloride were compared in an 89.1% acetone-water mixture at -20 °C.[1]

CompoundStructureSpecific Rate of Solvolysis (s⁻¹)
This compound[(CH₃)₂CH]₂NCOCl8.4 x 10⁻²
1-Piperidineocarbonyl Chloride(CH₂)₅NCOCl2.1 x 10⁻³
Data sourced from a study by Ugi and Beck, as cited in Kevill & D'Souza (2016).[1]

The observation that this compound, with its secondary alkyl groups on the nitrogen, reacts approximately 40 times faster than the 1-piperidineocarbonyl chloride, which has primary carbons adjacent to the nitrogen, is powerful evidence.[1] An Sₙ2 mechanism would predict the opposite trend, as the less sterically hindered piperidine derivative should react faster. The accelerated rate for the bulkier substrate strongly indicates a mechanism where steric strain is released in the rate-determining step, a hallmark of the Sₙ1 pathway.[1][8]

The Role of the Solvent

The Sₙ1 mechanism involves the formation of charged intermediates—the acylium cation and the chloride anion.[5][9] Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing these ions through hydrogen bonding and dipole-dipole interactions.[10] This solvation lowers the energy of the transition state for ionization, thereby accelerating the reaction rate, which is consistent with an Sₙ1 mechanism.[10] The extensive use of the Grunwald-Winstein equation in analyzing the solvolysis of carbamoyl chlorides underscores the importance of solvent ionizing power in these reactions.[4][11]

Furthermore, kinetic solvent isotope effect (KSIE) studies on analogous N,N-disubstituted carbamoyl chlorides yield kH₂O/kD₂O values in the range of 1.2 to 1.5.[1] These values are characteristic of ionization pathways that receive weak nucleophilic assistance from the solvent, further distinguishing them from addition-elimination mechanisms which typically show higher KSIE values.[1]

Proposed Solvolysis Mechanism Pathway

Based on the integrated evidence, the solvolysis of this compound follows the Sₙ1 pathway detailed below.

G cluster_0 Step 1: Rate-Determining Ionization cluster_1 Step 2: Nucleophilic Attack by Solvent cluster_2 Step 3: Deprotonation cluster_3 Acylium Ion Resonance Start Diisopropylcarbamoyl Chloride TS1 Transition State 1 (C-Cl bond breaking) Start->TS1 Slow (RDS) Intermediate Resonance-Stabilized Acylium Ion + Cl⁻ TS1->Intermediate Protonated_Product Protonated Product Intermediate->Protonated_Product Fast Res1 R₂N-C⁺=O Solvent Solvent (SOH) Solvent->Intermediate Final_Product Solvolysis Product + SOH₂⁺ Protonated_Product->Final_Product Fast Res2 R₂N⁺=C-O Res1->Res2

Caption: Sₙ1 solvolysis pathway for this compound.

Experimental Protocol: Kinetic Analysis by Conductometry

This section outlines a self-validating protocol for determining the specific rate of solvolysis for this compound. The method relies on monitoring the increase in conductivity of the solution as the reaction produces hydrochloric acid (H⁺ and Cl⁻ ions).

Workflow Overview

Caption: Experimental workflow for kinetic analysis of solvolysis.

Step-by-Step Methodology
  • System Preparation & Temperature Equilibration:

    • Causality: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath is critical for reproducibility.

    • Protocol: Place a jacketed reaction cell containing the desired solvent (e.g., 50.0 mL of 80% ethanol/20% water) into the constant temperature bath. Allow at least 30 minutes for the solvent to reach thermal equilibrium.

  • Substrate Solution Preparation:

    • Causality: A concentrated stock solution allows for a small injection volume, minimizing temperature disruption and solvent composition changes upon initiation of the reaction. An inert solvent prevents premature solvolysis.

    • Protocol: Accurately weigh ~100 mg of this compound and dissolve it in 1.0 mL of dry acetonitrile in a volumetric flask to create a stock solution.

  • Conductivity Measurement Setup:

    • Causality: The conductivity probe must be clean and properly calibrated to ensure accurate measurement of ion concentration changes.

    • Protocol: Calibrate the conductivity meter using standard KCl solutions. Place the probe into the equilibrated solvent in the reaction cell. Begin stirring at a constant, moderate rate.

  • Reaction Initiation and Data Acquisition:

    • Causality: The reaction is initiated by the rapid introduction of the substrate. Data logging should begin immediately to capture the full kinetic profile.

    • Protocol: Using a microliter syringe, inject a small aliquot (e.g., 10-20 µL) of the this compound stock solution into the stirring solvent. Immediately begin recording conductivity readings at fixed time intervals (e.g., every 5-10 seconds) using data logging software. Continue until the conductivity reading becomes stable, indicating the reaction is complete (at least 10 half-lives). This final reading is G∞.

  • Data Analysis and Validation:

    • Causality: For a first-order reaction, a plot of the natural logarithm of the change in a physical property (conductivity, G) versus time should yield a straight line. The slope of this line is the negative of the rate constant.

    • Protocol:

      • Tabulate time (t) and the corresponding conductivity (Gt).

      • Calculate ln(G∞ - Gt) for each time point.

      • Plot ln(G∞ - Gt) on the y-axis against time (t) on the x-axis.

      • Perform a linear regression on the data points. The reaction follows first-order kinetics if the correlation coefficient (R²) is > 0.995.

      • The first-order rate constant, k, is equal to the negative of the slope of the regression line.

Conclusion

The solvolysis of this compound is a textbook example of a sterically-driven, electronically-stabilized reaction. The cumulative experimental evidence from kinetic studies, substituent effects, and solvent analysis overwhelmingly supports a dissociative Sₙ1-like mechanism. The reaction proceeds through a rate-determining ionization to form a resonance-stabilized acylium ion, which is subsequently trapped by the solvent. This mechanistic insight is crucial for professionals in drug development and chemical synthesis, as it allows for the rational control of reactivity and the strategic design of synthetic routes involving this versatile reagent.

References

Diisopropylcarbamoyl Chloride: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diisopropylcarbamoyl chloride is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the diisopropylcarbamoyl moiety. This functional group serves as a robust protecting group for amines, particularly in the context of peptide synthesis, and is a key precursor in the synthesis of various carbamates with applications in pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, its synthesis, reactivity, and key applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Organic Synthesis

Carbamoyl chlorides are a class of organic compounds characterized by the -N(R)C(O)Cl functional group. They are highly reactive electrophiles, serving as efficient carbamoylating agents. Among these, this compound distinguishes itself through the steric hindrance imparted by the two isopropyl groups. This steric bulk modulates its reactivity, often affording greater selectivity in its reactions compared to less hindered analogues like dimethylcarbamoyl chloride.

The primary utility of this compound lies in its ability to form stable carbamates upon reaction with alcohols, phenols, and amines. These carbamates are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and properties. Furthermore, the diisopropylcarbamoyl group is an effective protecting group for amines, a critical application in the multistep synthesis of complex molecules such as peptides and pharmaceuticals.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

General Properties

This compound is a colorless to pale yellow crystalline solid or low-melting solid with a pungent odor.[2][3][4] It is soluble in a range of common organic solvents.[2]

PropertyValueSource(s)
CAS Number 19009-39-3[5]
Molecular Formula C₇H₁₄ClNO[5]
Molecular Weight 163.65 g/mol
Appearance Colorless to pale yellow crystalline powder or low-melting solid[4]
Melting Point 57-59 °C
Boiling Point 90-93 °C at 15 mmHg
Density 1.019 g/cm³ (estimate)[3][4]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show a septet for the two methine protons of the isopropyl groups and a doublet for the twelve methyl protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon, the methine carbons, and the methyl carbons of the isopropyl groups. For the analogous diethylcarbamoyl chloride, the carbonyl carbon appears around 165 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carbamoyl chloride.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the isopropyl groups. The predicted monoisotopic mass is 163.07639 Da.[6]

Synthesis of this compound

This compound is typically synthesized by the reaction of diisopropylamine with phosgene or a phosgene equivalent, such as diphosgene or triphosgene. The use of triphosgene, a solid, is often preferred for safety reasons as it is easier to handle than gaseous phosgene.[7]

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Diisopropylamine Diisopropylamine [(CH₃)₂CH]₂NH DCC This compound [(CH₃)₂CH]₂NCOCl Diisopropylamine->DCC Phosgene Phosgene (or equivalent) COCl₂ Phosgene->DCC HCl Hydrogen Chloride HCl

Caption: General synthesis of this compound.

Illustrative Experimental Protocol (Conceptual)

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general procedure using triphosgene can be outlined. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as phosgene is highly toxic.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Phosgene Equivalent: A solution of triphosgene in the same anhydrous solvent is added dropwise from the dropping funnel. A base, such as triethylamine, is often added to scavenge the HCl produced during the reaction.[1]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water to remove any unreacted starting materials and salts. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield pure this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic substitution at the electrophilic carbonyl carbon. The steric hindrance from the isopropyl groups plays a significant role in its reaction kinetics and mechanism.

Solvolysis

The solvolysis of carbamoyl chlorides, including this compound, has been a subject of mechanistic studies. These reactions typically proceed through a dissociative, Sₙ1-type mechanism.[1]

G DCC Diisopropylcarbamoyl Chloride Carbocation Acylium Ion Intermediate {[(CH₃)₂CH]₂N=C=O}⁺ DCC->Carbocation Slow, Rate-determining step Product Product (e.g., Carbamate or Carbamic Acid) Carbocation->Product Fast Nucleophile Nucleophile (e.g., H₂O, ROH) Nucleophile->Carbocation

Caption: Sₙ1 mechanism for the solvolysis of this compound.

The first step, the ionization of the carbamoyl chloride to form a resonance-stabilized acylium ion intermediate, is the rate-determining step. This intermediate is then rapidly attacked by the solvent (a nucleophile) to form the final product. The rate of solvolysis is influenced by the ionizing power of the solvent.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles:

  • Water (Hydrolysis): It reacts with water to form the unstable diisopropylcarbamic acid, which then decomposes to diisopropylamine and carbon dioxide.[8] This moisture sensitivity necessitates handling the compound under anhydrous conditions.

  • Alcohols and Phenols: The reaction with alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields the corresponding N,N-diisopropylcarbamates.[9]

  • Amines: Amines react rapidly with this compound to form N,N,N',N'-tetraisopropylurea derivatives.

Applications in Organic Synthesis

The unique combination of reactivity and steric hindrance makes this compound a valuable reagent in several synthetic applications.

Synthesis of Carbamates

One of the primary applications of this compound is in the synthesis of carbamates, which are important motifs in many biologically active molecules, including pharmaceuticals and agrochemicals.[1]

Illustrative Protocol: Synthesis of a Phenyl N,N-Diisopropylcarbamate (Conceptual)

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve phenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane.

  • Addition of Reagent: Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer, remove the solvent, and purify the crude product by column chromatography to obtain the desired phenyl N,N-diisopropylcarbamate.

Amine Protection in Peptide Synthesis

The diisopropylcarbamoyl group can be used as a protecting group for amines. In peptide synthesis, protecting the N-terminus of an amino acid is crucial to prevent self-polymerization and to ensure the desired peptide sequence is formed.[10][11]

Conceptual Protocol: N-Protection of an Amino Acid

  • Amino Acid Preparation: Dissolve the amino acid (1.0 eq) in a suitable solvent system, often a mixture of an organic solvent and an aqueous base (e.g., dioxane/water with NaOH) to deprotonate the amino group.

  • Carbamoylation: Slowly add this compound (1.1 eq) to the solution while maintaining a basic pH.

  • Reaction Completion and Work-up: Stir the reaction until completion (monitored by TLC). Acidify the mixture to protonate the carboxylic acid and extract the N-protected amino acid into an organic solvent.

  • Purification: Dry the organic extract, remove the solvent, and purify the product, typically by recrystallization.

The diisopropylcarbamoyl protecting group is generally stable to a range of reaction conditions but can be removed under specific, often harsh, conditions, which should be considered when planning a synthetic route.

Safety, Handling, and Storage

This compound is a hazardous and corrosive substance that requires careful handling.

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[2] It is also a lachrymator (causes tearing).[1] Contact with water releases toxic and corrosive hydrogen chloride gas.[1]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. It is often recommended to store under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile reagent for the synthetic organic chemist. Its well-defined reactivity, modulated by the steric bulk of the isopropyl groups, allows for the selective synthesis of carbamates and the effective protection of amines. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and successful application in research and development.

References

Diisopropylcarbamoyl chloride reactivity and decomposition pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Decomposition Pathways of Diisopropylcarbamoyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the chemical behavior of this compound, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced reactivity, mechanistic underpinnings, and decomposition pathways of this compound. Our focus is on delivering field-proven insights and robust protocols to ensure both successful synthetic outcomes and operational safety.

Introduction: The Profile of a Versatile Reagent

This compound, with the chemical formula [(CH₃)₂CH]₂NCOCl, is a disubstituted carbamoyl chloride widely utilized as an intermediate in the production of pharmaceuticals, pesticides, and dyes.[1][2] Its utility stems from the highly electrophilic nature of its carbonyl carbon, which makes it an excellent carbamoylating agent for a diverse range of nucleophiles.[3] Physically, it is a colorless to light yellow crystalline solid or liquid with a pungent odor.[1][4][5] Understanding its reactivity and stability is paramount, as it is sensitive to moisture and can decompose under various conditions, impacting reaction yields and posing safety hazards.[6][7][8]

PropertyValueSource
CAS Number 19009-39-3[4]
Molecular Formula C₇H₁₄ClNO[9]
Molecular Weight 163.65 g/mol
Melting Point 57-59 °C[4][10][11]
Boiling Point 90-93 °C at 15 mmHg[4][11]
Appearance Colorless to pale yellow solid or liquid[1][5]

Core Reactivity: Mechanistic Insights and Synthetic Applications

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of the adjacent chlorine and nitrogen atoms.[3] This renders the molecule highly susceptible to attack by nucleophiles. The reaction mechanism is largely dictated by the nature of the nucleophile and the solvent conditions, generally proceeding via one of two primary pathways: a bimolecular nucleophilic addition-elimination or a unimolecular SN1-like ionization.[3][12]

Nucleophilic Addition-Elimination Pathway

With strong, discrete nucleophiles such as amines, alcohols, and thiols, the reaction typically follows a two-step addition-elimination mechanism.[3] The nucleophile first attacks the carbonyl carbon to form a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed with the expulsion of the chloride ion, which is an excellent leaving group.[13][14]

Caption: General Nucleophilic Addition-Elimination Mechanism.

  • Reaction with Amines (Aminolysis): The reaction with primary or secondary amines is rapid and leads to the formation of N,N,N',N'-tetrasubstituted ureas.[12][15] This is a cornerstone reaction in the synthesis of many biologically active molecules.

  • Reaction with Alcohols/Phenols (Alcoholysis): Alcohols and phenols react to form stable N,N-diisopropylcarbamate esters, also known as urethanes.[12][15] These reactions are generally slower than aminolysis and often require the addition of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[16]

  • Reaction with Thiols: In a manner analogous to alcohols, thiols react to produce thiocarbamates, which are important intermediates in the agrochemical industry.[3] A base is typically required to deprotonate the thiol, thereby increasing its nucleophilicity.[3]

SN1-like Ionization Pathway

In solvolytic reactions, particularly in polar solvents like water or aqueous acetone, the mechanism can shift towards a unimolecular (SN1) pathway.[12][17] This pathway involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. The cation is then rapidly captured by the solvent (nucleophile).

Carbamoyl ChlorideSolventSpecific Rate of Solvolysis (s⁻¹) at -20 °CMechanistic Pathway
This compound 89.1% Acetone / 10.9% Water8.4 x 10⁻²SN1
1-Piperidinecarbonyl Chloride 89.1% Acetone / 10.9% Water2.1 x 10⁻³SN1

Data sourced from a mechanistic study on carbamoyl chloride solvolysis, highlighting the faster rate for the diisopropyl derivative, supporting an SN1 pathway.[12]

Decomposition Pathways: Stability and Degradation

This compound is a reactive compound that can decompose through several pathways, primarily driven by exposure to moisture and heat.[1][6] Understanding these pathways is critical for safe storage, handling, and reaction planning.

Hydrolytic Decomposition

The most common decomposition pathway is hydrolysis, which occurs upon exposure to water or even moist air.[6][7][18] The initial reaction with water forms the unstable diisopropylcarbamic acid. This intermediate rapidly undergoes decarboxylation to yield diisopropylamine and carbon dioxide gas.[12][15] The other product, hydrogen chloride, is a corrosive gas that can cause pressure buildup in a sealed container.[18] This high sensitivity to moisture necessitates that the compound be stored and handled under strictly anhydrous conditions.[8][19]

G start Diisopropylcarbamoyl Chloride intermediate [Diisopropylcarbamic Acid] (Unstable Intermediate) start->intermediate + H₂O (Hydrolysis) hcl Hydrogen Chloride (HCl) start->hcl + H₂O amine Diisopropylamine intermediate->amine Decarboxylation co2 Carbon Dioxide (CO₂) intermediate->co2 Decarboxylation

Caption: Primary Hydrolytic Decomposition Pathway.

Visible signs of decomposition include a color change from colorless to yellow, the development of turbidity, and an acidic or pungent odor due to the formation of HCl.[18]

Thermal Decomposition

While relatively stable at room temperature if kept dry, this compound will decompose at elevated temperatures.[1] Heating can lead to the formation of toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride.[7][20] In some cases, N-alkylcarbamoyl chlorides can decompose upon heating to yield an alkyl isocyanate and HCl.[12][15] For safe handling, it is crucial to avoid high temperatures during storage and reactions unless specifically required by a validated protocol.[21]

Experimental Protocols and Safe Handling

Given its reactivity and hazardous nature, strict adherence to safety protocols is mandatory when working with this compound. It is classified as a corrosive substance that causes severe skin burns and eye damage.[4][22]

Safety and Handling
  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or decomposition products.[8][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[19][22]

  • Incompatibilities: Keep away from water, moist air, strong oxidizing agents, strong bases, and amines, as these can trigger vigorous or hazardous reactions.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[7][8][19] Refrigerated storage is often recommended.[7][8]

  • Spill Response: In case of a spill, evacuate the area. Do not use water. Use a dry absorbent material for cleanup and dispose of it as hazardous waste.[7]

Protocol: Synthesis of an N,N-Diisopropylcarbamate

This protocol provides a self-validating workflow for the synthesis of a carbamate ester, a common application of this compound.

G prep 1. Preparation - Dry glassware under vacuum/heat. - Purge with inert gas (N₂/Ar). reagents 2. Reagent Addition - Dissolve alcohol & base (e.g., Pyridine)  in anhydrous solvent (e.g., DCM). - Cool solution to 0°C. prep->reagents addition 3. Carbamoyl Chloride Addition - Slowly add this compound  solution dropwise via syringe. reagents->addition reaction 4. Reaction - Stir at 0°C for 30 min. - Allow to warm to RT and stir  for 2-16 hours. addition->reaction monitor 5. Monitoring - Track reaction progress  by TLC or LC-MS. reaction->monitor workup 6. Workup - Quench with water/sat. NH₄Cl. - Separate organic layer. - Wash with acid, base, brine. monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify

Caption: Experimental Workflow for Carbamate Synthesis.

Step-by-Step Methodology:

  • System Preparation: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (nitrogen or argon). The causality here is to eliminate trace moisture, which would otherwise consume the reagent via hydrolysis.[7]

  • Reagent Setup: In a flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated, preventing it from catalyzing side reactions.[16]

  • Addition of Reagent: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the cooled alcohol solution over 15-20 minutes. A slow, controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting alcohol is consumed.

  • Aqueous Workup: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and finally a saturated brine solution to aid in drying.

  • Isolation and Purification: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified using flash column chromatography to yield the pure carbamate ester.

Conclusion

This compound is a potent and versatile synthetic tool, but its utility is intrinsically linked to a thorough understanding of its reactivity and instability. Its reactions are governed by a balance between SN1 and bimolecular addition-elimination pathways, influenced by nucleophile strength, solvent polarity, and the steric bulk of its isopropyl groups. The primary liability of this reagent is its pronounced sensitivity to moisture, leading to hydrolytic decomposition. By employing rigorous anhydrous techniques and adhering to strict safety protocols, researchers can effectively harness the synthetic power of this compound while ensuring operational safety and reproducibility.

References

Unveiling the Influence of Steric Bulk: A Technical Guide to Diisopropylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the subtle interplay of electronic and steric effects governs the outcome of chemical transformations. Among the vast arsenal of reagents available to the modern chemist, diisopropylcarbamoyl chloride (DIP-Cl) stands out as a powerful tool whose utility is intrinsically linked to its significant steric presence. This guide provides an in-depth exploration of the steric effects of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to leverage this reagent to achieve desired synthetic outcomes.

The Carbamoyl Chloride Family: A Tale of Two Effects

Carbamoyl chlorides are a class of organic compounds characterized by the R₂NCOCl functional group. Their reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The nature of the "R" groups on the nitrogen atom profoundly influences this reactivity through a combination of electronic and steric effects.

  • Electronic Effects: The nitrogen lone pair can donate electron density to the carbonyl carbon, reducing its electrophilicity. The electron-donating ability of the alkyl groups attached to the nitrogen further modulates this effect.

  • Steric Effects: The size of the "R" groups can hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate.[1][2] This steric hindrance can also play a crucial role in directing the regioselectivity and stereoselectivity of reactions.[3]

While simpler carbamoyl chlorides like dimethylcarbamoyl chloride offer minimal steric hindrance, the bulky isopropyl groups of this compound introduce a significant steric shield around the reactive carbonyl center. This feature is not a limitation but rather a powerful tool for synthetic control.

The Steric Dominance of the Diisopropylamino Group

The two isopropyl groups attached to the nitrogen atom in this compound create a sterically demanding environment.[4] This bulkiness has several important consequences for its reactivity and application in organic synthesis.

Attenuation of Reactivity and Enhanced Selectivity

The steric hindrance in this compound significantly slows down its reaction with nucleophiles compared to less hindered analogues like dimethylcarbamoyl chloride.[1] This attenuated reactivity can be highly advantageous in complex molecular settings where multiple potential reaction sites exist. By carefully controlling reaction conditions, chemists can achieve selective reactions at the most accessible or most nucleophilic sites, avoiding unwanted side reactions.

For instance, in the protection of polyol compounds, the use of this compound can favor the formation of the carbamate at the sterically less encumbered hydroxyl group. This regioselectivity is often difficult to achieve with smaller, more reactive carbamoyl chlorides.

The Diisopropylcarbamoyl Group as a Robust Protecting Group

The diisopropylcarbamoyl group is an excellent protecting group for hydroxyl and amino functionalities due to its high stability across a wide range of reaction conditions. Its steric bulk not only contributes to its stability by shielding the carbamate linkage from nucleophilic and hydrolytic cleavage but also influences the conformation of the molecule it is attached to. The use of carbamates as protecting groups is a common strategy in organic synthesis to temporarily block a reactive functional group.[5]

Experimental Protocol: Protection of a Primary Alcohol using this compound

  • Dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (1.2-1.5 eq), such as triethylamine or diisopropylethylamine, to the solution and cool to 0 °C.

  • Slowly add this compound (1.1-1.3 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol leverages the steric hindrance of DIP-Cl to ensure a controlled and selective protection of the target functional group.

A Powerful Tool for Directed Ortho Metalation (DoM)

Perhaps one of the most significant applications of the diisopropylcarbamoyl group is its role as a powerful directed metalation group (DMG) in directed ortho metalation (DoM) reactions.[6][7] In this strategy, the carbamoyl group coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent ortho position on an aromatic ring.[6][8] The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity.[6]

The steric bulk of the diisopropyl groups is crucial for the success and efficiency of this process. It locks the conformation of the carbamoyl group, ensuring effective coordination with the lithium reagent and preventing side reactions.

Workflow for Directed Ortho Metalation using the Diisopropylcarbamoyl Group

Directed Ortho Metalation Workflow A Aromatic Substrate with Diisopropylcarbamoyl Group B Addition of Organolithium Reagent A->B 1. C Directed Ortho Metalation B->C 2. D Aryllithium Intermediate C->D 3. E Quenching with Electrophile (E+) D->E 4. F Ortho-functionalized Product E->F 5.

Caption: Directed Ortho Metalation (DoM) workflow.

The robustness of the diisopropylcarbamoyl group under these strongly basic conditions, a direct consequence of its steric shielding, makes it superior to many other DMGs.[9]

Comparative Analysis of Steric Effects

To fully appreciate the unique properties of this compound, a comparison with other common carbamoyl chlorides is instructive.

Carbamoyl Chloride"R" GroupRelative Steric BulkReactivitySuitability as a DMG
Dimethylcarbamoyl chlorideMethylLowHighModerate
Diethylcarbamoyl chlorideEthylModerateModerateGood
This compound Isopropyl High Low Excellent
Diphenylcarbamoyl chloridePhenylVery HighVery LowPoor (electronic effects dominate)

This table clearly illustrates the trade-off between reactivity and steric bulk. While highly reactive carbamoyl chlorides may be suitable for simple substrates, the controlled reactivity and high directing ability of this compound make it the reagent of choice for complex and regioselective transformations.

Conclusion and Future Perspectives

The significant steric hindrance imparted by the diisopropylamino moiety is the defining characteristic of this compound, transforming it from a simple acylating agent into a sophisticated tool for modern organic synthesis. Its ability to attenuate reactivity, serve as a robust protecting group, and act as a powerful directed metalation group has cemented its place in the synthetic chemist's toolbox. As the demand for more complex and precisely functionalized molecules continues to grow, particularly in the field of drug development, the strategic application of sterically demanding reagents like this compound will undoubtedly play an increasingly vital role in enabling the construction of novel molecular architectures. Future research will likely focus on expanding the scope of its applications in asymmetric synthesis and the development of novel catalytic systems that can harness its unique steric properties.

References

An In-depth Technical Guide to the Hydrolysis Kinetics of Diisopropylcarbamoyl Chloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Diisopropylcarbamoyl chloride (DIPCC) is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical industry for the construction of carbamate linkages in drug candidates and for peptide coupling. Its utility, however, is intrinsically linked to its reactivity with water. Understanding the kinetics and mechanism of its hydrolysis is paramount for reaction optimization, ensuring product purity, and establishing stable formulation conditions. This guide provides a comprehensive exploration of the hydrolysis kinetics of DIPCC in aqueous solutions, synthesizing mechanistic theory with practical experimental guidance. We delve into the evidence for the operative SN1 mechanism, outline factors influencing the rate of hydrolysis, and present detailed, field-proven protocols for monitoring this rapid reaction. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and handling of carbamoyl chlorides.

Introduction: The Significance of this compound and its Aqueous Stability

This compound, with the chemical formula C7H14ClNO, is a disubstituted carbamoyl chloride characterized by the presence of two sterically demanding isopropyl groups attached to the nitrogen atom. This structural feature significantly influences its reactivity. In the realm of drug development, DIPCC is a versatile building block for the synthesis of a wide array of carbamate-containing compounds, which are prevalent in many clinically significant drugs.[1] Furthermore, its role as a coupling reagent in peptide synthesis underscores its importance in the creation of complex biomolecules.[1]

However, the electrophilic nature of the carbonyl carbon in DIPCC renders it susceptible to nucleophilic attack by water, leading to its hydrolysis. This reaction can be a significant competing pathway during synthesis, potentially reducing yields and generating impurities. For formulated products containing carbamate linkages synthesized from DIPCC, the reverse reaction—hydrolysis of the carbamate—can be a critical degradation pathway affecting drug stability and shelf-life. A thorough understanding of the hydrolysis kinetics of DIPCC is therefore not merely an academic exercise but a crucial aspect of process development and quality control in the pharmaceutical sciences.

The hydrolysis of DIPCC proceeds via a two-step process: the initial reaction with water to form the unstable diisopropylcarbamic acid, which then rapidly decomposes to diisopropylamine and carbon dioxide.

[(CH3)2CH]2NCOCl + H2O -> [(CH3)2CH]2NCOOH + HCl [(CH3)2CH]2NCOOH -> [(CH3)2CH]2NH + CO2

This guide will provide a deep dive into the kinetics of the first, rate-determining step of this process.

Mechanistic Insights: The SN1 Pathway of this compound Hydrolysis

The solvolysis of N,N-dialkylcarbamoyl chlorides, including DIPCC, is generally understood to proceed through a unimolecular nucleophilic substitution (SN1) mechanism.[2][3][4] This pathway involves the slow, rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion, followed by a rapid attack of the nucleophile (water) on the carbocation.

Evidence for the SN1 Mechanism:
  • Substrate Structure: The presence of two electron-donating isopropyl groups on the nitrogen atom helps to stabilize the positive charge on the intermediate carbamoyl cation, thus favoring the ionization step characteristic of an SN1 reaction. The steric hindrance provided by the bulky isopropyl groups also disfavors a direct backside attack by a nucleophile, which would be required for a bimolecular (SN2) mechanism.

  • Reaction Kinetics: The rate of hydrolysis of N,N-dialkylcarbamoyl chlorides is typically independent of the concentration of the nucleophile, a hallmark of the SN1 pathway. For instance, the hydrolysis of the closely related N,N-diethylcarbamoyl chloride was found to be too rapid to measure at 8.5 °C, indicating a very fast reaction that is not dependent on the nucleophile concentration.[3]

  • Solvent Effects: SN1 reactions are significantly accelerated by polar protic solvents, which can solvate both the departing anion (chloride) and the carbocation intermediate, thereby lowering the activation energy of the ionization step. Water is an excellent solvent for promoting SN1 reactions.

  • Activation Parameters: A study on the solvolysis of various N,N-dialkylcarbamoyl chlorides revealed a highly negative entropy of activation (ΔS‡ = –37.8 cal mol⁻¹ K⁻¹) for DIPCC in 50% ethanol.[1] While negative entropies of activation are often associated with bimolecular reactions, in this case, it is attributed to the highly ordered transition state required for the ionization of the sterically hindered molecule.[1]

Diagram of the SN1 Hydrolysis Pathway of DIPCC

SN1_Hydrolysis cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Decomposition DIPCC Diisopropylcarbamoyl Chloride TS1 Transition State 1 (Stretched C-Cl bond) DIPCC->TS1 Slow Carbocation Diisopropylcarbamoyl Cation (Resonance Stabilized) + Cl⁻ TS1->Carbocation Protonated_Acid Protonated Diisopropylcarbamic Acid Carbocation->Protonated_Acid Fast, +H₂O Carbamic_Acid Diisopropylcarbamic Acid Protonated_Acid->Carbamic_Acid Fast, -H⁺ Products Diisopropylamine + CO₂ Carbamic_Acid->Products Fast

Caption: The SN1 hydrolysis mechanism of this compound.

Factors Influencing the Hydrolysis Kinetics

The rate of DIPCC hydrolysis is sensitive to several environmental and structural factors. A comprehensive understanding of these factors is essential for controlling the reaction.

  • pH: The hydrolysis of DIPCC is expected to be largely pH-independent over a wide range of acidic and neutral pH values, which is characteristic of an SN1 reaction where the rate-determining step does not involve the nucleophile (water or hydroxide). However, at very high pH, a competing SN2 pathway involving direct attack by the more nucleophilic hydroxide ion may become significant, leading to an increase in the observed hydrolysis rate.

  • Temperature: As with most chemical reactions, the rate of DIPCC hydrolysis increases with temperature. The relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation: k = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. Determining the activation parameters allows for the prediction of the hydrolysis rate at different temperatures.

  • Solvent Polarity: The use of more polar protic solvents will accelerate the hydrolysis of DIPCC by stabilizing the carbocation intermediate and the departing chloride ion. Therefore, reactions in aqueous media will be significantly faster than in less polar organic solvents.

  • Presence of Nucleophiles: While the rate of an SN1 reaction is theoretically independent of the nucleophile concentration, in a real-world scenario with competing nucleophiles, the product distribution will depend on their relative concentrations and nucleophilicities.

Experimental Design for Kinetic Studies

Due to the rapid nature of DIPCC hydrolysis in aqueous solutions, specialized techniques are often required to accurately measure its kinetics.

General Considerations for Experimental Setup
  • Temperature Control: Precise temperature control is critical for obtaining reproducible kinetic data. A thermostatted water bath or a temperature-controlled sample holder for the analytical instrument is essential.

  • pH Control: The use of appropriate buffer solutions is necessary to maintain a constant pH throughout the experiment, especially since the hydrolysis of DIPCC produces hydrochloric acid. Care must be taken to ensure that the buffer components themselves do not catalyze the reaction.

  • Initial Concentration: The initial concentration of DIPCC should be low enough to ensure complete dissolution in the aqueous medium and to be within the linear range of the chosen analytical method.

  • Solvent Purity: High-purity water and solvents should be used to avoid interference from impurities.

Experimental Workflow for Kinetic Studies of DIPCC Hydrolysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis A Prepare buffered aqueous solution at desired pH B Thermostat the solution to the target temperature A->B D Rapidly inject a small aliquot of DIPCC stock solution into the thermostatted buffer to initiate the reaction B->D C Prepare a stock solution of DIPCC in a suitable non-reactive, water-miscible organic solvent (e.g., acetonitrile) C->D E Monitor the reaction progress over time using a suitable analytical technique (e.g., Stopped-Flow UV-Vis, Conductivity, HPLC, NMR) D->E F Collect data (e.g., absorbance, conductivity, peak area) as a function of time E->F G Plot the data according to the integrated rate law for a first-order reaction (ln[DIPCC] vs. time) F->G H Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear plot G->H I Repeat at different pH and temperatures to determine the pH-rate profile and activation parameters H->I

References

An In-depth Technical Guide to the Spectroscopic Characterization of Diisopropylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the key spectral data for diisopropylcarbamoyl chloride (CAS No. 19009-39-3), a crucial reagent in organic synthesis, particularly in the preparation of carbamates which have applications in pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and stability. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, contextualizing the spectral features within the molecular structure and providing field-proven methodologies for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted carbamoyl chloride characterized by a central carbonyl group bonded to a chlorine atom and a diisopropylamino group.[1] This structure gives rise to a unique and predictable spectroscopic fingerprint. The molecule's symmetry and the nature of its functional groups are directly reflected in the simplicity of its NMR spectra and the characteristic absorption bands in its IR spectrum.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum is characterized by two distinct signals, consistent with the two types of protons in the isopropyl groups.

  • Causality of Spectral Features: The symmetry of the molecule results in the chemical equivalence of the two isopropyl groups. Within each isopropyl group, the six methyl protons are equivalent, and the single methine proton is unique. The electron-withdrawing effect of the nitrogen and carbonyl group deshields the methine proton, causing it to appear further downfield compared to the methyl protons. The splitting pattern (multiplicity) arises from spin-spin coupling between adjacent, non-equivalent protons. The methine proton is split by the six adjacent methyl protons into a septet, and the methyl protons are split by the single adjacent methine proton into a doublet.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.2Septet2H-CH- (Methine)
~1.3 - 1.5Doublet12H-CH₃ (Methyl)

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum is similarly straightforward, showing three distinct signals corresponding to the carbonyl carbon, the methine carbons, and the methyl carbons.

  • Causality of Spectral Features: The carbonyl carbon is significantly deshielded due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, resulting in a large downfield chemical shift. The methine carbons are deshielded by the adjacent nitrogen atom. The methyl carbons are the most shielded, appearing furthest upfield.

Chemical Shift (δ) ppmAssignment
~165C=O (Carbonyl)
~48-CH- (Methine)
~21-CH₃ (Methyl)

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition Parameters (¹H NMR):

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition Parameters (¹³C NMR):

    • Set the spectral width to approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum to singlets.

    • Use a pulse angle of 45-60 degrees.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[2] The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group in an acyl chloride.

  • Causality of Spectral Features: The position of the C=O stretching vibration is sensitive to the electronic environment. The high electronegativity of the chlorine atom attached to the carbonyl carbon enhances the double bond character of the C=O bond, causing its stretching frequency to be higher than that observed in ketones or amides. The C-N and C-H bonds also give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~1760Strong, SharpC=O Stretch (Acyl Chloride)
~2970Medium-StrongC-H Stretch (sp³ Aliphatic)
~1370MediumC-H Bend (Isopropyl)
~1200StrongC-N Stretch
Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

  • Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

  • Causality of Fragmentation: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙). This high-energy species can then undergo fragmentation. The most common fragmentation pathways involve the cleavage of bonds adjacent to heteroatoms or the carbonyl group, leading to the formation of stable carbocations or radical species. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/z (mass-to-charge ratio)Proposed Fragment Identity
163/165[M]⁺˙ (Molecular Ion)
148/150[M - CH₃]⁺
128[M - Cl]⁺
100[(i-Pr)₂N=C=O]⁺
86[(i-Pr)₂N]⁺
43[i-Pr]⁺

Fragmentation Pathway Visualization

Fragmentation_Pathway M [(i-Pr)₂NCOCl]⁺˙ m/z = 163/165 F1 [(i-Pr)N(CHCH₃)COCl]⁺˙ m/z = 148/150 M->F1 - •CH₃ F2 [(i-Pr)₂NCO]⁺ m/z = 128 M->F2 - •Cl F3 [(i-Pr)₂N]⁺ m/z = 86 F2->F3 - CO F4 [i-Pr]⁺ m/z = 43 F3->F4 - C₃H₆N

Caption: Proposed EI-MS Fragmentation of this compound.

Experimental Protocol: MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Injector: Split/splitless injector, typically set to 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Typically 230 °C.

    • Quadrupole Temperature: Typically 150 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the associated mass spectrum, identifying the molecular ion and key fragment ions.

Integrated Spectral Interpretation

The collective evidence from NMR, IR, and MS provides an unequivocal identification of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the molecule's symmetry. The strong IR absorption at ~1760 cm⁻¹ is definitive for the acyl chloride carbonyl group. Finally, mass spectrometry confirms the molecular weight (163.65 g/mol ) and provides a fragmentation pattern consistent with the assigned structure, including the characteristic isotopic signature of a chlorine-containing compound. This integrated approach ensures the highest level of confidence in the structural assignment and purity assessment of this important chemical reagent.

References

The Genesis and Synthetic Utility of N,N-Diisopropylcarbamoyl Chloride: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Synthetic Intermediate

Introduction

N,N-Diisopropylcarbamoyl chloride is a vital reagent in contemporary organic synthesis, prized for its role as a versatile precursor to carbamates and as a robust protecting group for amines and alcohols. Its sterically hindered diisopropylamino moiety imparts unique reactivity and stability to the molecules it modifies, making it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of N,N-Diisopropylcarbamoyl chloride, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of N,N-Diisopropylcarbamoyl chloride is paramount for its safe and effective use in the laboratory.

PropertyValueReferences
CAS Number 19009-39-3[1]
Molecular Formula C₇H₁₄ClNO[2]
Molecular Weight 163.65 g/mol [1][2]
Appearance Colorless to off-white crystalline solid[3]
Melting Point 57-59 °C[1]
Boiling Point 90-93 °C at 15 mmHg[1]
Beilstein Registry No. 1754834[1]

Safety Profile: N,N-Diisopropylcarbamoyl chloride is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its reactivity with water, it must be stored in a tightly sealed container under an inert atmosphere.

Historical Context and Discovery

The history of N,N-Diisopropylcarbamoyl chloride is intertwined with the broader development of carbamoyl chlorides as a class of organic compounds. The foundational reaction for their synthesis—the reaction of a secondary amine with phosgene—was established early in the history of organic chemistry. While a singular "discovery" of N,N-Diisopropylcarbamoyl chloride is not prominently documented, its preparation follows these well-established principles.

A key documented synthesis of N,N-Diisopropylcarbamoyl chloride can be found in a 1987 publication in Synthetic Communications.[4] This highlights its use and preparation in the context of modern organic synthesis, building upon the legacy of carbamoyl chloride chemistry. The Beilstein Registry Number 1754834 provides a historical marker for its characterization and inclusion in the comprehensive Beilstein database of organic compounds.[1]

Synthesis of N,N-Diisopropylcarbamoyl Chloride: Principles and Protocols

The most prevalent and historically significant method for the synthesis of N,N-Diisopropylcarbamoyl chloride is the reaction of diisopropylamine with phosgene or a phosgene equivalent, such as triphosgene or diphosgene. The use of phosgene itself is hazardous due to its extreme toxicity, and thus, safer alternatives are often preferred in a laboratory setting.

Reaction Mechanism: Phosgenation of Diisopropylamine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diisopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to yield the final product.

Reaction_Pathway Substrate Alcohol/Amine (R-OH / R-NH2) Product Carbamate Product (R-O(CO)N(iPr)2 / R-NH(CO)N(iPr)2) Substrate->Product Reaction CarbamoylChloride N,N-Diisopropylcarbamoyl Chloride CarbamoylChloride->Product Byproduct HCl Product->Byproduct

References

Methodological & Application

Application Notes & Protocols: The Role of Diisopropyl Derivatives in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical guide on the use of diisopropyl-based reagents in peptide coupling reactions. It begins by clarifying the distinct roles of Diisopropylcarbamoyl Chloride and the far more prevalent N,N'-Diisopropylcarbodiimide (DIC), before delving into the mechanisms, protocols, and best practices for employing DIC in modern peptide synthesis.

Initial Consideration: this compound vs. N,N'-Diisopropylcarbodiimide (DIC)

A critical point of clarification is the distinction between this compound and N,N'-Diisopropylcarbodiimide (DIC). While their names are similar, their chemical nature and application in peptide synthesis are fundamentally different.

  • This compound ((i-Pr)₂NCOCl) : This compound is a carbamoyl chloride, an acyl chloride derivative of a carbamic acid. While theoretically capable of activating a carboxylic acid to form a mixed anhydride, it is not a standard or recommended reagent for peptide coupling . Its primary reactivity would likely lead to undesirable side reactions, such as the formation of stable urea derivatives upon reaction with the N-terminal amine, effectively capping the peptide chain. Its handling is also hazardous, as it is corrosive, moisture-sensitive, and can cause severe burns.[1][2][3]

  • N,N'-Diisopropylcarbodiimide (DIC) : This is the reagent almost universally intended when discussing diisopropyl derivatives for peptide coupling.[4][5] As a carbodiimide, it is a powerful dehydration and coupling agent that efficiently facilitates the formation of amide bonds. Its liquid form and the solubility of its urea byproduct make it exceptionally well-suited for Solid-Phase Peptide Synthesis (SPPS).[5][6]

Given the established and validated role of DIC, this guide will focus exclusively on its application as the correct and industry-standard reagent for peptide coupling.

Mechanism of Action: DIC-Mediated Peptide Coupling

The primary function of DIC in peptide synthesis is to activate the C-terminal carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide chain.[7]

The process begins with the reaction of the carboxylic acid with DIC to form a highly reactive O-acylisourea intermediate.[5][8][9] This intermediate is typically not isolated and follows one of two main pathways to form the peptide bond:

  • Direct Aminolysis : The N-terminal amine directly attacks the O-acylisourea, forming the desired peptide bond and releasing N,N'-diisopropylurea (DIU) as a soluble byproduct.[5]

  • Symmetric Anhydride Formation : The O-acylisourea reacts with a second molecule of the carboxylic acid to form a symmetric anhydride.[5][8] This anhydride is then aminolyzed by the N-terminal amine to yield the peptide product. This pathway is considered prevalent in solid-phase synthesis.[5][9]

To mitigate common side reactions, particularly racemization and the formation of an unreactive N-acylurea, an additive is almost always used in conjunction with DIC.[5][10][11] 1-Hydroxybenzotriazole (HOBt) has been the classic choice, while newer additives like OxymaPure® offer enhanced safety and performance.[12][13] The additive intercepts the O-acylisourea to form a more stable, yet still highly reactive, activated ester (e.g., an OBt or Oxyma ester), which is less prone to racemization and reacts cleanly with the amine.[4][13]

DIC_Mechanism Figure 1: DIC/HOBt Activation Mechanism cluster_activation Activation Step cluster_pathways Coupling Pathways cluster_side_reaction Side Reaction (Minimized by HOBt) Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + DIC DIC DIC Peptide_Bond Peptide Bond (R-CO-NH-R') O_Acylisourea->Peptide_Bond + R'-NH₂ (Direct Attack) OBt_Ester OBt Active Ester (Suppresses Racemization) O_Acylisourea->OBt_Ester + HOBt N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH₂ DIU DIU (Byproduct) Peptide_Bond->DIU releases HOBt HOBt (Additive) OBt_Ester->Peptide_Bond + R'-NH₂

Figure 1: DIC/HOBt Activation Mechanism

Application Notes: Why Choose DIC?

DIC remains a staple in peptide synthesis for several key reasons:

  • Solid-Phase Suitability : The byproduct of DIC coupling, diisopropylurea (DIU), is soluble in common SPPS solvents like DMF and DCM.[5] This is a major advantage over Dicyclohexylcarbodiimide (DCC), whose dicyclohexylurea (DCU) byproduct is largely insoluble and can clog resin pores and tubing in automated synthesizers.[4][5]

  • Ease of Handling : As a liquid, DIC is easily dispensed by volume, simplifying reagent preparation for both manual and automated synthesis.[5]

  • Cost-Effectiveness : Compared to more complex and often proprietary onium salt reagents (e.g., HATU, HCTU), DIC is a significantly more economical choice, making it ideal for large-scale synthesis and routine peptide production.[12][14]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical coupling cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

Materials:

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation : After the previous Fmoc deprotection step (using 20% piperidine in DMF), thoroughly wash the peptide-resin with DMF (5-6 times) to remove all traces of piperidine.

  • Activation Solution : In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

  • Initiate Coupling : Add the activation solution to the washed peptide-resin and agitate gently.

  • Add DIC : Add DIC (3-5 equivalents) to the resin slurry.

  • Reaction : Allow the coupling reaction to proceed for 1-2 hours at room temperature with continuous agitation. Reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing : Once the reaction is complete (negative Kaiser test), filter the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and the DIU byproduct.

  • Cycle Repetition : The resin is now ready for the next Fmoc deprotection and coupling cycle.

SPPS_Workflow Figure 2: SPPS Workflow using DIC/HOBt start Start with Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Add Fmoc-AA, HOBt, DIC wash1->coupling wash2 4. DMF Wash coupling->wash2 end_cycle Ready for Next Cycle wash2->end_cycle end_cycle->deprotection Repeat for next AA final_cleavage Final Cleavage & Purification end_cycle->final_cleavage

Figure 2: SPPS Workflow using DIC/HOBt
Protocol 2: Attaching the First Amino Acid to Hydroxymethyl Resins (e.g., Wang Resin)

This protocol details the esterification reaction to load the first Fmoc-amino acid onto a hydroxyl-bearing resin.

Materials:

  • Hydroxymethyl-functionalized resin (e.g., Wang resin)

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)

  • Acetic Anhydride and a non-nucleophilic base (e.g., DIPEA) for capping

Procedure:

  • Resin Swelling : Swell the resin in DCM or DMF for 30-60 minutes.

  • Amino Acid Solution : In a separate flask, dissolve the Fmoc-amino acid (5-10 equivalents relative to desired resin loading) in DCM. Add a minimal amount of DMF if solubility is an issue.[15][16]

  • Pre-activation : Cool the amino acid solution to 0°C. Add DIC (2.5-5 equivalents) and stir the mixture for 10-20 minutes at 0°C.[15][16]

  • Loading : Add the pre-activated amino acid solution to the swollen resin.

  • Catalysis : Add a catalytic amount of DMAP (0.1 equivalents) dissolved in DMF to the reaction mixture.[15]

  • Reaction : Agitate the mixture for 2-4 hours at room temperature.

  • Washing : Filter the resin and wash thoroughly with DCM and DMF.

  • Capping (Optional but Recommended) : To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (5 equivalents) and DIPEA (5 equivalents) in DMF for 30 minutes.

  • Final Wash : Wash the resin extensively with DMF and DCM, then dry in vacuo. The loading level can be determined spectrophotometrically after Fmoc cleavage.

Comparative Performance and Potential Issues

While DIC is robust, for extremely difficult couplings (e.g., sterically hindered amino acids like Aib, or aggregation-prone sequences), more potent onium salt reagents may be required.

Table 1: Comparison of Common Peptide Coupling Reagents

Reagent TypeExamplesRelative SpeedRelative CostKey AdvantageMain Drawback
Carbodiimide DIC/HOBt, DIC/Oxyma ModerateLowSoluble byproduct, cost-effectiveSlower kinetics, potential for side reactions without additives.[12]
Aminium/Uronium HATU, HBTU, HCTUVery FastHighHigh efficiency, low racemization (especially HATU/HCTU).[12][17]High cost, potential for guanidinylation side reaction.[17]
Phosphonium PyBOP, PyAOPFastHighHigh efficiency, no guanidinylation side reaction.[17]High cost, produces phosphonamide byproducts.

Common Side Reactions with DIC:

  • Racemization : Can occur at the α-carbon of the activated amino acid. This is significantly suppressed by additives like HOBt or OxymaPure.[10][18]

  • N-Acylurea Formation : An intramolecular rearrangement of the O-acylisourea intermediate leads to a stable, unreactive N-acylurea, terminating the coupling. This is also minimized by additives.[5][9]

  • Dehydration : The side chains of Asparagine (Asn) and Glutamine (Gln) can be dehydrated to form nitriles, a reaction also catalyzed by carbodiimides.[4][19] Adding HOBt helps to prevent this.

Safety and Handling

Proper safety protocols are mandatory when handling peptide synthesis reagents.

  • This compound : As noted earlier, this is a highly corrosive and hazardous chemical. It causes severe skin burns and eye damage and reacts with water.[1][3][20] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Store in a tightly closed container under an inert atmosphere, away from moisture.[2][20]

  • N,N'-Diisopropylcarbodiimide (DIC) : DIC is a potent skin sensitizer and should be handled with care to avoid contact. It is also moisture-sensitive. Always use in a well-ventilated area or fume hood and wear appropriate PPE. Store in a cool, dry place under an inert atmosphere.[5]

References

Application of Diisopropylcarbamoyl chloride in carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Diisopropylcarbamoyl Chloride in Carbamate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide on the use of this compound for the synthesis of carbamates. It delves into the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into reaction optimization and safety. This document is designed to empower researchers in academic and industrial settings, particularly those in medicinal chemistry and drug development, to effectively utilize this important reagent.

Introduction: The Significance of the Carbamate Moiety

Carbamates, also known as urethanes, are a critical class of organic compounds characterized by the –NHC(=O)O– functional group. This moiety is a cornerstone in various scientific fields due to its unique chemical properties. In drug design, the carbamate group is a key structural feature in numerous FDA-approved therapeutics, where it can act as a stable and effective mimic of the peptide bond, enhance drug-target interactions, or improve pharmacokinetic properties.[1] A prominent example is Rivastigmine, an acetylcholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases, which features a carbamate ester critical to its mechanism of action.[2][] Beyond pharmaceuticals, carbamates are integral to the agrochemical industry in the formulation of pesticides and herbicides and are the foundational linkage in polyurethane polymers.[2][4]

This compound is a highly effective reagent for introducing the sterically hindered and lipophilic N,N-diisopropylcarbamoyl group onto various nucleophilic scaffolds, making it a valuable tool for synthetic chemists.

Reagent Profile: this compound

PropertyValue
CAS Number 19009-39-3
Molecular Formula C₇H₁₄ClNO[5]
Molecular Weight 163.65 g/mol
Appearance White to off-white solid
Melting Point 57-59 °C
Boiling Point 90-93 °C at 15 mmHg

CRITICAL: Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound that requires strict safety protocols.[6] As with all carbamoyl chlorides, it is a derivative of the highly toxic gas phosgene and must be handled with care.[1]

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.[7]

  • Moisture Sensitive: Reacts with water, potentially liberating toxic and corrosive hydrogen chloride gas.[8][9]

  • Inhalation Hazard: May cause respiratory irritation.[10]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[10]

  • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.[7]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

Storage and Handling:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[6][8] The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[8]

  • Handling: Before use, allow the reagent to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture on the cold solid. Weigh and dispense the reagent rapidly in the fume hood. Avoid contact with water, strong bases, amines, and strong oxidizing agents.[8]

  • Spills: In case of a spill, evacuate the area. Do not use water. Collect the spilled material using dry, non-combustible absorbent material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[10]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Part 1: The Chemistry of Carbamate Formation

Reaction Principle & Mechanism

The synthesis of carbamates from this compound and a nucleophile (such as an alcohol, phenol, or amine) proceeds via a nucleophilic acyl substitution mechanism.[11] This is a well-established two-step addition-elimination pathway.

  • Nucleophilic Addition: The reaction is initiated by the attack of a lone pair of electrons from the nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) on the electrophilic carbonyl carbon of the this compound.[12][13] This breaks the carbonyl π-bond and forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the stable carbonyl double bond. This process is accompanied by the expulsion of the chloride ion, which is an excellent leaving group. A base, which can be a solvent molecule, an added scavenger like pyridine, or a second equivalent of an amine nucleophile, then deprotonates the nucleophile to yield the final neutral carbamate or urea product.[11][14]

Caption: Nucleophilic Acyl Substitution Mechanism.

Part 2: General Protocols for Carbamate Synthesis

The choice of base and solvent is crucial for achieving high yields and purity. Tertiary amines like triethylamine (TEA) or pyridine are commonly used to scavenge the HCl byproduct.[9][15] For less reactive nucleophiles, a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[11]

Protocol 2.1: Synthesis from Alcohols/Phenols (O-Carbamoylation)

This protocol describes the general procedure for reacting an alcohol or phenol with this compound to form a carbamate ester.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (1.5 eq) or Pyridine (1.5 eq)

  • Optional Catalyst: DMAP (0.1 eq) for sterically hindered or less reactive alcohols.[11]

Procedure:

  • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve the alcohol/phenol (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM. If using, add DMAP (0.1 eq) at this stage.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirring alcohol solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2.2: Synthesis from Primary/Secondary Amines (N,N'-Disubstituted Urea Formation)

This protocol outlines the synthesis of an N,N-diisopropyl-N'-substituted urea from a primary or secondary amine.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (1.2 eq) or a second equivalent of the starting amine (total 2.2 eq).[16]

Procedure:

  • Set up a flame-dried, round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise. A white precipitate (triethylammonium chloride) will typically form immediately.[16]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove the ammonium salt precipitate, washing the solid with a small amount of DCM.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The resulting urea is often pure enough for subsequent steps. If necessary, purify by recrystallization or flash column chromatography.

Part 3: Advanced Insights & A Case Study

Catalysis in Carbamoylation: The Role of Lewis Acids

While basic conditions are standard, recent studies have demonstrated the efficacy of Lewis acid catalysis in carbamate synthesis.[2][17] Zinc chloride (ZnCl₂) has emerged as an inexpensive and effective catalyst for the reaction between carbamoyl chlorides and alcohols, including those that are less reactive.[2] The Lewis acid is thought to activate the carbamoyl chloride by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[17] This method is chemoselective and tolerates a range of other functional groups.[2]

Table: Comparison of Reaction Conditions for Carbamate Synthesis

EntryCatalystTemperatureTimeYield (%)Reference
1NoneRoom Temp24 hNo Reaction[17]
2None110 °C12 h31[17]
3ZnCl₂ (0.5 eq)110 °C3 h78[17]
4ZnCl₂ (0.75 eq)110 °C2 h87[17]

Conditions based on the reaction of 4-nitrophenol with N,N-dimethylcarbamoyl chloride in toluene, as reported by Gayke et al.[17]

Case Study: Zinc-Catalyzed Synthesis of a Rivastigmine Precursor Analog

This protocol adapts a literature procedure for the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine, demonstrating the power of the ZnCl₂-catalyzed method.[2] We will describe the synthesis of (S)-3-(1-(dimethylamino)ethyl)phenyl diisopropylcarbamate, an analog of a key Rivastigmine intermediate.

Workflow start 1. Setup - Flame-dried flask - Inert atmosphere (N2) - Add Toluene, ZnCl2 reagent1 2. Add Reagents - Add this compound - Stir for 10 min at RT start->reagent1 reagent2 3. Add Substrate - Add (S)-3-(1-(dimethylamino)ethyl)phenol reagent1->reagent2 reaction 4. Reaction - Heat to reflux (110°C) - Monitor by TLC reagent2->reaction workup 5. Work-up - Cool to RT - Quench with water - Separate layers reaction->workup purify 6. Purification - Concentrate organic layer - Column chromatography workup->purify product 7. Final Product - Characterize (NMR, MS) - Assess purity (HPLC) purify->product

Caption: Experimental Workflow for ZnCl₂-Catalyzed Carbamoylation.

Detailed Protocol:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (30 mL) and zinc chloride (ZnCl₂, 1.03 g, 7.56 mmol).[2]

  • Stir the suspension for 10 minutes at room temperature.

  • Add this compound (2.47 g, 15.12 mmol) to the flask and continue stirring for an additional 10 minutes.

  • Add (S)-3-(1-(dimethylamino)ethyl)phenol (2.5 g, 15.12 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain until the starting material is consumed, as monitored by TLC (typically 2-4 hours).

  • Cool the reaction to room temperature and quench by the slow addition of water (25 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude oil by flash column chromatography (silica gel, CH₂Cl₂/MeOH, 95:5) to yield the pure carbamate product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficiently reactive nucleophile.- Reagent degraded by moisture.- Inactive catalyst.- Add a catalyst like DMAP or switch to the ZnCl₂ protocol.- Use freshly opened or properly stored this compound and anhydrous solvents.- Use fresh, anhydrous ZnCl₂.
Formation of Side Products - Reaction with solvent.- Dimerization or side reactions of starting material.- Hydrolysis of carbamoyl chloride.- Use a non-nucleophilic solvent (DCM, Toluene, THF).- Lower the reaction temperature.- Ensure strictly anhydrous conditions.
Difficult Purification - Byproduct (e.g., triethylammonium chloride) is soluble in the purification solvent.- Perform an aqueous work-up to remove water-soluble salts before chromatography.- Filter the reaction mixture before work-up if a precipitate has formed.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of N,N-diisopropylcarbamates and related ureas. Understanding the principles of nucleophilic acyl substitution, adhering to stringent safety and handling protocols, and selecting the appropriate reaction conditions—whether base-promoted or Lewis acid-catalyzed—are paramount to success. The protocols and insights provided herein serve as a robust foundation for researchers to confidently and effectively apply this reagent in the synthesis of novel molecules for drug discovery and beyond.

References

Application Notes & Protocols for Diisopropylcarbamoyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diisopropylcarbamoyl chloride is a versatile and highly valuable reagent in modern organic synthesis, primarily utilized for the introduction of the N,N-diisopropylcarbamoyl moiety. This functional group serves as a robust protecting group, a key structural component in pharmacologically active molecules, and a versatile handle for directed metalation and other advanced synthetic transformations.[1] The steric bulk imparted by the two isopropyl groups provides unique reactivity and stability profiles compared to less hindered analogues like dimethylcarbamoyl chloride.[2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed safety protocols, and field-proven experimental procedures for its principal applications in the synthesis of carbamates and ureas. Mechanistic insights and troubleshooting advice are included to empower researchers in drug discovery and chemical development to effectively leverage this reagent in their synthetic campaigns.

Reagent Profile and Safety Mandates

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
Chemical Name N,N-Diisopropylcarbamoyl chloride[3]
Synonyms Diisopropylcarbamic chloride, Bis(1-methylethyl)carbamic acid chloride[3][4]
CAS Number 19009-39-3
Molecular Formula C₇H₁₄ClNO[3]
Molecular Weight 163.65 g/mol
Appearance White to pale yellow crystalline solid[3]
Melting Point 57-59 °C (lit.)[3]
Boiling Point 90-93 °C / 15 mmHg (lit.)[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ether)[5][6]
Critical Safety and Handling Protocol

This compound is a corrosive and moisture-sensitive compound that demands rigorous adherence to safety protocols.[7]

  • Hazard Profile : Causes severe skin burns and eye damage (H314).[8] Contact with water liberates toxic gas (EUH029).[7] It is classified as a combustible, corrosive hazardous material.

  • Personal Protective Equipment (PPE) : Always handle this reagent inside a certified chemical fume hood.[7][9] Mandatory PPE includes:

    • Impervious gloves (e.g., nitrile).

    • Chemical splash goggles and a face shield.

    • A flame-retardant lab coat.[8]

  • Handling Procedures :

    • Work in a well-ventilated area.[8][10]

    • Avoid inhalation of dust and vapors.[7]

    • Use an inert atmosphere (e.g., Nitrogen or Argon) for all transfers and reactions, as the compound is highly moisture-sensitive.[7][10]

    • Grounding and bonding should be used to prevent static discharge.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[7][10] It is incompatible with water, strong oxidizing agents, strong bases, and amines.[7][9]

  • Spill & First Aid :

    • In case of a spill, evacuate the area. Collect the material without creating dust and place it in a suitable container for disposal. Do not expose the spill to water.[7]

    • Skin Contact : Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[9][10]

    • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Core Synthetic Applications & Mechanistic Principles

The primary utility of this compound lies in its reaction with nucleophiles, such as alcohols, phenols, and amines, through a nucleophilic acyl substitution mechanism.[2] The electrophilic carbonyl carbon is attacked by the nucleophile, followed by the expulsion of the chloride leaving group. The steric hindrance from the isopropyl groups can moderate reactivity, often enhancing selectivity in complex substrates.

General_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Nucleophile (ROH or R₂NH) + Base (e.g., Et₃N) + Anhydrous Solvent Setup Inert Atmosphere Setup (N₂ or Ar) Cooling Bath (0 °C) Reagents->Setup Addition Slow addition of Diisopropylcarbamoyl Chloride Setup->Addition Stir Stir at 0 °C to RT Monitor by TLC/LC-MS Addition->Stir Quench Aqueous Quench (e.g., H₂O, sat. NH₄Cl) Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Isolated Product (Carbamate or Urea) Purify->Product

Caption: High-level workflow for synthesis using this compound.

Application I: Synthesis of N,N-Diisopropylcarbamates

The formation of carbamates from alcohols or phenols is a cornerstone application, finding use in medicinal chemistry and as a method for installing protecting groups.[1][11] The resulting diisopropylcarbamate group is significantly more stable to hydrolysis than corresponding esters and can serve as a directed metalation group.

Mechanism of Carbamate Formation: The reaction proceeds via a nucleophilic addition-elimination pathway.[12][13] The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion. A base, typically a tertiary amine, is required to neutralize the HCl byproduct, driving the reaction to completion.[14]

Caption: Mechanism for N,N-Diisopropylcarbamate formation.

Application II: Synthesis of Tetrasubstituted Ureas

Reacting this compound with primary or secondary amines provides a direct route to N,N-diisopropyl-N'-substituted or N',N'-disubstituted ureas.[2][15] This reaction is typically rapid and high-yielding. Two equivalents of the amine are often used: one as the nucleophile and the second to act as the base to sequester the HCl byproduct.[15][16] Alternatively, one equivalent of the amine can be used with an auxiliary non-nucleophilic base like triethylamine or pyridine.[14]

Detailed Experimental Protocols

Note : All operations should be performed in a fume hood using anhydrous solvents and under an inert atmosphere.

Protocol 1: General Procedure for the Synthesis of O-Aryl/Alkyl N,N-Diisopropylcarbamates

This protocol is adapted from standard acylation procedures.[12][14]

  • Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol or phenol substrate (1.0 eq.).

  • Solvent and Base Addition : Dissolve the substrate in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile, approx. 0.2-0.5 M). Cool the solution to 0 °C using an ice-water bath.

  • Add a tertiary amine base (e.g., Triethylamine, 1.5 eq., or Pyridine, 1.5 eq.). For less reactive alcohols, a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) can be added to accelerate the reaction.[17]

  • Reagent Addition : To the cooled, stirring solution, add this compound (1.2 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the desired N,N-diisopropylcarbamate.

Protocol 2: General Procedure for the Synthesis of N,N,N',N'-Tetrasubstituted Ureas

This protocol is based on the established reaction between acyl chlorides and amines.[15][16]

  • Reaction Setup : To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the primary or secondary amine substrate (1.0 eq.).

  • Solvent and Base Addition : Dissolve the amine in anhydrous DCM or THF (approx. 0.2-0.5 M) and cool the solution to 0 °C. Add triethylamine (1.2 eq.) as the base.

  • Reagent Addition : Prepare a solution of this compound (1.1 eq.) in a minimal amount of the anhydrous reaction solvent. Add this solution dropwise to the stirring amine solution at 0 °C.

  • Reaction Monitoring : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic extracts.

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : The resulting crude urea can often be purified by recrystallization or flash column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive substrate (sterically hindered alcohol/amine).2. Insufficiently activated reagent.3. Water contamination quenching the reagent.1. Add catalytic DMAP (for alcohols).[17] Increase reaction temperature or use a more polar solvent like DMF.2. Check the quality of the this compound.3. Ensure all glassware is flame-dried and solvents are anhydrous.
Formation of Side Products 1. Reaction of base with reagent.2. For primary/secondary amines, double acylation or side reactions.1. Use a non-nucleophilic base like triethylamine or DIPEA.2. Use slow, controlled addition of the carbamoyl chloride at low temperature (0 °C or below).
Difficult Purification 1. Byproduct (e.g., triethylammonium chloride) co-elutes with the product.2. Product is highly water-soluble.1. Perform an aqueous work-up with dilute acid to remove the amine salt before chromatography.2. If the product is polar, consider extraction with a more polar solvent or use reverse-phase chromatography.

Conclusion

This compound is an indispensable tool for the modern synthetic chemist. Its ability to form stable carbamate and urea linkages under generally mild conditions makes it a reagent of choice in pharmaceutical development, agrochemical synthesis, and as a protecting group strategy.[1][2][18] The protocols and insights provided herein are designed to facilitate its safe and effective implementation, enabling researchers to harness its full synthetic potential.

References

Application Notes and Protocols: Diisopropylcarbamoyl Chloride as a Premier Derivatizing Agent for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Analytical Challenges in Chromatography

In the landscape of chemical analysis, particularly within pharmaceutical research and drug development, gas chromatography (GC) and liquid chromatography (LC) stand as indispensable techniques. However, the inherent physicochemical properties of many analytes—such as poor volatility, thermal instability, or the lack of a suitable chromophore/ionizable group—can severely limit their detectability and quantification. Chemical derivatization presents a powerful strategy to overcome these limitations. By chemically modifying an analyte, we can enhance its volatility, improve its thermal stability, and introduce moieties that significantly boost detector response, thereby expanding the analytical window of chromatography.[1][2]

This guide focuses on Diisopropylcarbamoyl chloride (DIPCC), a highly effective derivatizing agent for compounds bearing active hydrogen atoms, such as phenols, primary and secondary amines, and thiols. The formation of stable N,N-diisopropylcarbamate derivatives renders these otherwise challenging analytes amenable to robust and sensitive chromatographic analysis.

This compound (DIPCC): Properties and Reactivity

This compound is a solid reagent with the chemical formula [(CH₃)₂CH]₂NCOCl. As a disubstituted carbamoyl chloride, it exhibits significant reactivity towards nucleophiles, driven by the electrophilic carbonyl carbon.

  • Molecular Formula: C₇H₁₄ClNO

  • Molecular Weight: 163.65 g/mol

  • Appearance: White to pale yellow crystalline solid

  • Melting Point: 57-59 °C

  • Boiling Point: 90-93 °C at 15 mmHg

Safety Considerations: this compound is a corrosive substance that causes severe skin burns and eye damage. It is also moisture-sensitive and reacts with water. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

The Chemistry of Derivatization with DIPCC: A Mechanistic Overview

The derivatization reaction with DIPCC proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (Oxygen in phenols/alcohols, Nitrogen in amines, or Sulfur in thiols) of the analyte attacks the electrophilic carbonyl carbon of DIPCC. This is followed by the expulsion of a chloride ion, a good leaving group, resulting in the formation of a stable carbamate derivative and hydrochloric acid (HCl) as a byproduct.

The reaction with N,N-disubstituted carbamoyl chlorides, such as DIPCC, generally follows an SN1-type mechanism under solvolytic conditions.[3] This involves the rate-limiting formation of a resonance-stabilized carbamoyl cation intermediate, which is then rapidly attacked by the nucleophilic analyte.

To drive the reaction to completion, an acid scavenger, typically a non-nucleophilic organic base like pyridine or triethylamine (TEA), is added to the reaction mixture. This base neutralizes the HCl generated, preventing potential acid-catalyzed degradation of the analyte or derivative and shifting the equilibrium towards product formation.[4]

Visualizing the Derivatization Workflow

The general process for derivatizing an analyte with DIPCC prior to chromatographic analysis is outlined below.

derivatization_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis sample_prep 1. Sample Extraction & Drying (Ensure anhydrous conditions) istd_spike 2. Internal Standard Spiking sample_prep->istd_spike reagent_add 3. Add Anhydrous Solvent, Analyte, DIPCC, & Base istd_spike->reagent_add reaction 4. Incubate (Heat as required) reagent_add->reaction quench 5. Quench Reaction (Optional) reaction->quench workup 6. Sample Work-up (e.g., LLE, SPE, or direct injection) quench->workup analysis 7. GC-MS or LC-MS/MS Analysis workup->analysis

Caption: General workflow for sample analysis using DIPCC derivatization.

Protocol 1: Derivatization of Phenolic Compounds for GC-MS Analysis

This protocol is designed for the derivatization of phenols to enhance their volatility and improve peak shape for GC-MS analysis.

Rationale

Phenols often exhibit poor chromatographic behavior due to the polar hydroxyl group, which can lead to peak tailing through interactions with active sites in the GC system. Conversion to the less polar, more thermally stable diisopropylcarbamate derivative mitigates these issues.[1]

Materials
  • This compound (DIPCC)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Toluene)

  • Analyte sample/standard, dried

  • Internal standard (e.g., a structurally similar phenol not present in the sample, or a stable isotope-labeled analog)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Step-by-Step Methodology
  • Sample Preparation: Ensure the sample is completely dry. For samples in aqueous solution, perform a liquid-liquid or solid-phase extraction into a suitable organic solvent and evaporate to dryness under a gentle stream of nitrogen. DIPCC is highly sensitive to moisture.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile (or another suitable solvent) to the dried sample residue in a reaction vial.

  • Addition of Reagents:

    • Add 20 µL of anhydrous pyridine (or TEA) to act as an acid scavenger.

    • Add a 1.5 to 2-fold molar excess of DIPCC relative to the analyte. This can be pre-dissolved in the reaction solvent for easier handling.

  • Reaction Incubation:

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-80°C for 30-60 minutes.[2] Note: Optimal temperature and time should be determined empirically for each specific analyte.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Sample Analysis: The derivatized sample can be injected directly into the GC-MS. If the sample matrix is complex, a simple work-up (e.g., passing through a small silica plug to remove excess polar reagents) may be beneficial.

Suggested GC-MS Parameters
ParameterSetting
GC Column Mid-polarity column, e.g., 5% Phenyl Polysiloxane (DB-5ms, HP-5ms)
Injector Temp. 250-280°C
Oven Program Start at 100°C, ramp 10-20°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
MS Ion Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 50-550) for qualitative, SIM/MRM for quantitative
Expected Mass Spectral Fragmentation

The N,N-diisopropylcarbamate derivatives are expected to show characteristic fragmentation patterns under EI. Key fragments would likely arise from:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl group (M-15) or an isopropyl group (M-43).

  • McLafferty-type rearrangement: If applicable based on the analyte structure.

  • Cleavage of the carbamate bond: Fragmentation at the O-CO or N-CO bonds.

Protocol 2: Derivatization of Primary and Secondary Amines for HPLC-UV/MS Analysis

This protocol is tailored for the derivatization of amines to introduce a strong chromophore and a hydrophobic moiety, enhancing their retention on reversed-phase columns and their detectability.

Rationale

Many biogenic and pharmaceutical amines lack a UV chromophore and are highly polar, resulting in poor retention and sensitivity in reversed-phase LC. The diisopropylcarbamoyl group adds significant hydrophobicity, improving retention. While it is not a strong chromophore itself, it increases the molecular weight and can improve ionization efficiency for MS detection. For UV detection, this method is most suitable for amines that are being separated from other UV-active interferences. The reaction of acyl chlorides with amines is typically very rapid.[4]

Materials
  • This compound (DIPCC)

  • Aqueous buffer (e.g., 100 mM Sodium Bicarbonate or Borate buffer, pH 9-10)

  • Acetonitrile (HPLC grade)

  • Analyte sample/standard in a suitable solvent

  • Internal standard (e.g., a structurally similar amine or a stable isotope-labeled analog)

  • Quenching reagent (e.g., a solution of a simple primary amine like glycine or hydroxylamine)

  • Reaction vials (2 mL)

  • Vortex mixer

Step-by-Step Methodology
  • Sample Preparation: Prepare the amine-containing sample in a mixture of water and a miscible organic solvent like acetonitrile.

  • Buffering: In a reaction vial, mix 100 µL of the sample with 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5). The alkaline pH deprotonates the amine, increasing its nucleophilicity, and neutralizes the HCl byproduct.

  • Derivatization Reagent Addition:

    • Prepare a fresh solution of DIPCC in anhydrous acetonitrile (e.g., 10 mg/mL).

    • Add 200 µL of the DIPCC solution to the buffered sample.

  • Reaction:

    • Immediately cap the vial and vortex vigorously for 1-2 minutes. The reaction is often very fast at room temperature.

    • Let the reaction proceed for 15-20 minutes at room temperature to ensure completion.

  • Quenching (Optional but Recommended): Add 50 µL of a quenching solution (e.g., 1 M glycine) to react with any excess DIPCC. Vortex for 1 minute.

  • Sample Analysis: The sample is now ready for injection into the HPLC system. Filtration through a 0.22 µm syringe filter is recommended.

Suggested HPLC-UV/MS Parameters
ParameterSetting
HPLC Column C18 reversed-phase column (e.g., 2.1 or 4.6 mm ID, 1.8-5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (for MS) or Phosphate Buffer (for UV)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (for MS) or pure Acetonitrile (for UV)
Gradient Start with a low %B (e.g., 10-20%) and ramp up to a high %B (e.g., 95%) over 10-20 minutes.
Flow Rate Dependent on column ID (e.g., 0.3 mL/min for 2.1 mm, 1.0 mL/min for 4.6 mm)
Column Temp. 30-40°C
UV Detection ~210-230 nm (carbamate chromophore)
MS Detection Electrospray Ionization (ESI) in Positive Mode
MS Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification

Validation and Trustworthiness

To ensure the reliability of any analytical method employing derivatization, a thorough validation is paramount. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by analyzing blank and spiked matrix samples.

  • Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The stability of the derivatized analyte should be assessed under various conditions (e.g., in the autosampler, freeze-thaw cycles) to ensure data integrity. The resulting carbamate derivatives are generally stable, especially N,N-disubstituted ones, but this must be empirically verified.[5][6]

Conclusion: Empowering Analysis with DIPCC

This compound is a potent and versatile derivatizing agent that empowers researchers to analyze challenging polar compounds with greater sensitivity and robustness. By converting phenols and amines into their corresponding carbamate derivatives, DIPCC effectively enhances their chromatographic properties for both GC and LC applications. The protocols provided herein serve as a comprehensive starting point for method development. As with any analytical method, optimization of reaction and instrumental parameters for the specific analytes and matrices of interest is crucial for achieving the highest quality data.

References

The Diisopropylcarbamoyl Group: A Powerful Stereodirecting Tool in Enantioselective Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Protecting Group

In the realm of modern asymmetric synthesis, the quest for efficient and highly selective methodologies is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug development and materials science. Diisopropylcarbamoyl chloride, often initially perceived as a mere protecting group for alcohols and amines, has emerged as a potent stereodirecting auxiliary. Its true value lies in its ability to orchestrate highly enantioselective transformations by acting as a powerful directing group in metal-catalyzed reactions. The bulky diisopropylamino moiety, combined with the coordinating ability of the carbonyl oxygen, allows for the formation of well-defined, rigid transition states, which is the cornerstone of achieving high levels of stereocontrol. This guide provides an in-depth exploration of the applications of this compound in enantioselective synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

Core Principle: Directed Metalation and Stereochemical Control

The primary application of the diisopropylcarbamoyl group in enantioselective synthesis is its role as a Directed Metalation Group (DMG). In the presence of an organolithium base, the carbamoyl oxygen acts as a Lewis basic site, coordinating to the lithium cation. This pre-complexation brings the base into close proximity to a specific proton, facilitating its abstraction and leading to a regioselectively formed organolithium species. When this directed metalation is performed in the presence of a chiral ligand, such as (-)-sparteine, the resulting organolithium complex becomes chiral, enabling enantioselective reactions with various electrophiles.

Application Note 1: Enantioselective Synthesis of Chiral Secondary Alcohols via Asymmetric Lithiation-Borylation

One of the most powerful applications of this compound is in the asymmetric synthesis of chiral secondary alcohols. This methodology, pioneered by Hoppe and further developed by Aggarwal, involves the enantioselective deprotonation of a secondary alkyl diisopropylcarbamate, followed by trapping of the resulting chiral organolithium species with a boronic ester. Subsequent oxidation yields the desired chiral alcohol with high enantiopurity.

Causality in Experimental Design:

The success of this transformation hinges on several key factors:

  • The Diisopropylcarbamoyl Group: Its steric bulk influences the conformation of the substrate, while the carbonyl oxygen is crucial for coordinating the lithium base. This coordination is essential for both the regioselectivity and the efficiency of the deprotonation.

  • sec-Butyllithium (s-BuLi): A strong, non-nucleophilic base is required for the deprotonation of the relatively non-acidic α-proton.

  • (-)-Sparteine: This chiral diamine ligand complexes with the organolithium species, creating a chiral environment around the lithium cation. This chirality is then transferred during the deprotonation and subsequent reaction, leading to a high degree of enantioselectivity.

  • Boronic Esters: These are excellent electrophiles for trapping the chiral organolithium intermediate. The subsequent 1,2-metalate rearrangement and oxidation are generally stereospecific, preserving the newly established stereocenter.

Workflow for Asymmetric Lithiation-Borylation-Oxidation

workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product & Analysis Secondary Alcohol Secondary Alcohol Carbamate Formation Carbamate Formation Secondary Alcohol->Carbamate Formation This compound This compound This compound->Carbamate Formation Asymmetric Lithiation\n(s-BuLi, (-)-sparteine) Asymmetric Lithiation (s-BuLi, (-)-sparteine) Carbamate Formation->Asymmetric Lithiation\n(s-BuLi, (-)-sparteine) Borylation\n(Boronic Ester) Borylation (Boronic Ester) Asymmetric Lithiation\n(s-BuLi, (-)-sparteine)->Borylation\n(Boronic Ester) Oxidation\n(H2O2, NaOH) Oxidation (H2O2, NaOH) Borylation\n(Boronic Ester)->Oxidation\n(H2O2, NaOH) Chiral Secondary Alcohol Chiral Secondary Alcohol Oxidation\n(H2O2, NaOH)->Chiral Secondary Alcohol Purification Purification Chiral Secondary Alcohol->Purification Analysis (NMR, HPLC) Analysis (NMR, HPLC) Purification->Analysis (NMR, HPLC) DoM_Mechanism cluster_mech DoM Mechanism Start Aryl Carbamate Intermediate1 Coordination Complex Start->Intermediate1 + R-Li Intermediate2 ortho-Lithiated Species Intermediate1->Intermediate2 Deprotonation Product ortho-Substituted Product Intermediate2->Product + Electrophile (E+)

Application Notes & Protocols: The Strategic Use of Diisopropylcarbamoyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylcarbamoyl chloride emerges as a pivotal reagent in modern organic synthesis, particularly valued for its role in constructing the carbamate functional group—a motif present in numerous clinically significant pharmaceutical agents. This guide provides an in-depth exploration of its application, moving beyond simple procedural lists to explain the causality behind experimental choices. We will dissect the reaction mechanisms, provide detailed, field-proven protocols for the synthesis of key pharmaceutical intermediates, and address the critical safety and handling considerations required when working with this reactive compound. The protocols herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction: The Role of this compound in Medicinal Chemistry

This compound, with the chemical formula [(CH₃)₂CH]₂NCOCl, is a disubstituted carbamoyl chloride that serves as an efficient carbamoylating agent.[1] Its primary function in pharmaceutical synthesis is to introduce a diisopropylcarbamoyl moiety onto a nucleophilic substrate, typically an alcohol, phenol, or amine.[2] This reaction forms a stable carbamate, thiocarbamate, or urea linkage, respectively.

The significance of the carbamate group in drug design cannot be overstated. It can act as a key pharmacophore, a bioisostere for other functional groups, or as a prodrug linker designed to improve a drug's pharmacokinetic profile. This compound's bulky isopropyl groups provide steric hindrance, which can influence the reactivity of the reagent and the stability of the resulting carbamate product, offering a unique tool for fine-tuning molecular properties.

Physicochemical Properties

A clear understanding of the reagent's physical properties is fundamental for its effective use in the laboratory.

PropertyValueReference(s)
CAS Number 19009-39-3[1]
Molecular Formula C₇H₁₄ClNO[3]
Molecular Weight 163.65 g/mol [1]
Appearance White to pale yellow crystalline solid[3]
Melting Point 57-59 °C[1][4]
Boiling Point 90-93 °C at 15 mmHg[1]
Density ~1.019 g/cm³[3]
Solubility Reacts with water; soluble in aprotic organic solvents.[5]

Core Mechanism: Carbamoylation of Phenolic Intermediates

The cornerstone reaction involving this compound in pharmaceutical synthesis is the O-carbamoylation of phenols. This reaction proceeds via a nucleophilic acyl substitution mechanism. The process is typically facilitated by a non-nucleophilic base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride leaving group.

The choice of base and solvent is critical. Tertiary amines like triethylamine or pyridine are commonly used, as they are strong enough to deprotonate the phenol without competing as nucleophiles. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent solvolysis of the reactive carbamoyl chloride.[6]

G cluster_0 Step 1: Deprotonation of Phenol cluster_1 Step 2: Nucleophilic Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base (e.g., Et₃N) ProtonatedBase Base-H⁺ Base->ProtonatedBase Phenoxide2 Ar-O⁻ Reagent [(iPr)₂NCOCl] Intermediate Tetrahedral Intermediate Reagent->Intermediate Product Ar-O-CO-N(iPr)₂ (Carbamate) Intermediate->Product Chloride leaves Chloride Cl⁻ Intermediate->Chloride Phenoxide2->Reagent Attack on carbonyl carbon

Caption: General mechanism for the carbamoylation of a phenol.

Application Protocol: Synthesis of a Rivastigmine Analog Intermediate

Rivastigmine is a carbamate-based cholinesterase inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[] Its synthesis involves the carbamoylation of a specific phenolic intermediate. While the commercial synthesis of Rivastigmine itself uses N-ethyl-N-methylcarbamoyl chloride, the following protocol details the analogous and instructive reaction using this compound with the key phenolic precursor, (S)-3-(1-(dimethylamino)ethyl)phenol.[][8][9]

This protocol demonstrates the practical application of the principles discussed above.

Objective: To synthesize (S)-3-(1-(dimethylamino)ethyl)phenyl diisopropylcarbamate.

Experimental Workflow

Caption: Workflow for the synthesis of a Rivastigmine analog intermediate.

Materials and Reagents
  • (S)-3-(1-(dimethylamino)ethyl)phenol

  • This compound

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq).

  • Dissolution: Dissolve the phenol in anhydrous DCM (approx. 10 mL per gram of phenol).

  • Base Addition: Add triethylamine (1.2 eq) to the solution via syringe. Stir the mixture at room temperature for 15 minutes. A slight exotherm may be observed.

  • Carbamoylating Agent Addition: In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure carbamate product.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling. It is classified as corrosive and causes severe skin burns and eye damage.[5] Furthermore, it is moisture-sensitive and will react with water, liberating toxic hydrogen chloride gas.[5]

Mandatory Safety Precautions
Hazard CategoryDescription & Precautionary StatementsGHS Pictogram
Corrosion H314: Causes severe skin burns and eye damage.[10] P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]GHS05 (Corrosion)
Reactivity Reacts with water, strong bases, amines, and strong oxidizing agents.[5] Store under an inert atmosphere. Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]N/A
Handling Protocol
  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[12]

  • Dispensing: Weigh and dispense the solid reagent in a glove box or under a flow of inert gas to minimize exposure to atmospheric moisture.

  • Spills: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material without creating dust and place it in a sealed container for disposal. Do not use water for cleanup.[11]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes after removing contaminated clothing. Seek immediate medical attention.[5]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates, primarily through the formation of robust carbamate linkages. Its successful application hinges on a thorough understanding of its reactivity, the mechanistic principles of carbamoylation, and strict adherence to safety protocols. The detailed procedures and workflows provided in this guide serve as a foundational resource for researchers aiming to leverage this reagent in their drug discovery and development programs, ensuring both efficiency and safety in the laboratory.

References

Diisopropylcarbamoyl Chloride for the Activation of Carboxylic Acids: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of diisopropylcarbamoyl chloride (DIPCC) as a potent activating agent for carboxylic acids. We delve into the underlying reaction mechanisms, present validated, step-by-step protocols for amide and ester synthesis, and offer a comparative analysis against other common coupling reagents. This document is designed to bridge theoretical understanding with practical application, ensuring robust and reproducible results in the laboratory.

Introduction: The Imperative of Carboxylic Acid Activation

The formation of amide and ester bonds from carboxylic acids is a cornerstone of organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and novel materials. However, the direct reaction between a carboxylic acid and a nucleophile like an amine or alcohol is often inefficient. The hydroxyl group of a carboxylic acid is a poor leaving group, and amines, being basic, can deprotonate the acid to form a highly unreactive carboxylate salt[1][2].

To overcome this thermodynamic barrier, the carboxylic acid must be "activated." This involves converting the hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack. This compound ([(CH₃)₂CH]₂NCOCl), hereafter referred to as DIPCC, is a highly effective reagent for this purpose. As a carbamoyl chloride, it reacts with carboxylic acids to form a highly reactive mixed anhydride intermediate, which is then readily converted to the desired amide or ester.

Mechanism of Action: The DIPCC Activation Pathway

The activation of a carboxylic acid by DIPCC proceeds through a nucleophilic acyl substitution mechanism. The process creates a transient, highly electrophilic intermediate that is primed for reaction with a chosen nucleophile.

The key steps are:

  • Formation of a Mixed Anhydride: The carboxylic acid, often in its carboxylate form after deprotonation by a mild base, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of DIPCC.

  • Chloride Displacement: The chloride ion is displaced, resulting in the formation of a reactive O-acyl-N,N-diisopropylisourea intermediate. This species is a mixed anhydride and is significantly more reactive than the parent carboxylic acid.

  • Nucleophilic Attack: A nucleophile (Nu-H), such as an amine or an alcohol, attacks the activated carbonyl carbon of the intermediate.

  • Product Formation: The tetrahedral intermediate collapses, forming the final amide or ester product and releasing the stable, water-insoluble N,N-diisopropylurea (DIU) as a byproduct.

DIPCC_Mechanism Figure 1: Mechanism of DIPCC-mediated carboxylic acid activation. cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Intermediate Reactive O-Acyl-N,N-diisopropylisourea (Activated Intermediate) RCOOH->Intermediate Attacks RCOOH->Intermediate DIPCC This compound (DIPCC) DIPCC->Intermediate DIPCC->Intermediate NuH Nucleophile (Amine or Alcohol) Product Amide or Ester (R-CO-Nu) NuH->Product Attacks Intermediate Intermediate->Product Intermediate->Product HCl HCl Byproduct N,N-Diisopropylurea (DIU) Amide_Synthesis_Workflow Figure 2: General workflow for amide synthesis using DIPCC. A 1. Dissolve Acid, Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add DIPCC Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Workup: Filter DIU, Aqueous Washes D->E F 6. Purify Product (Chromatography) E->F

References

Application Notes and Protocols for the Safe Handling and Use of Diisopropylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Diisopropylcarbamoyl Chloride

This compound is a valuable reagent in synthetic organic chemistry, primarily utilized for the introduction of the diisopropylcarbamoyl protecting group and the synthesis of N,N-diisopropylcarbamates.[1] Its utility is rooted in the reactivity of the acyl chloride moiety, which readily undergoes nucleophilic substitution with a variety of nucleophiles, including alcohols and amines. The steric hindrance provided by the two isopropyl groups can influence its reactivity and the stability of the resulting carbamate products.[1] However, this high reactivity also brings significant hazards that necessitate meticulous handling procedures and a thorough understanding of its chemical properties to ensure laboratory safety.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, use, and emergency procedures for this compound. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to foster a culture of safety and experimental excellence.

Section 1: Hazard Assessment and Chemical Profile

A foundational aspect of safe laboratory practice is a comprehensive understanding of the chemical's inherent hazards. This compound is a highly toxic and corrosive solid, and it is also classified as a lachrymator, meaning it can cause severe eye irritation and tearing.[1][2]

1.1. Primary Hazards

  • Corrosivity: It causes severe skin burns and eye damage upon contact.[2][3] The material is extremely destructive to tissues of the mucous membranes and upper respiratory tract.[2]

  • Toxicity: Inhalation or skin contact can lead to severe respiratory problems and burns.[1][2] Symptoms of overexposure may include a burning sensation, cough, wheezing, laryngitis, shortness of breath, headache, and nausea.[2]

  • Reactivity with Water: this compound reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride (HCl) gas.[1] This reactivity is a critical consideration for both storage and experimental procedures.

  • Incompatibility: It is incompatible with strong bases, strong oxidizing agents, and amines.[4]

1.2. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for designing experiments and for responding to emergencies.

PropertyValueSource
Appearance Colorless to pale yellow crystalline solid[1][5]
CAS Number 19009-39-3[5]
Molecular Formula C7H14ClNO[5]
Molecular Weight 163.65 g/mol [5]
Melting Point 57-59 °C[2][5]
Boiling Point 90-93 °C at 15 mmHg[5]
Solubility Soluble in organic solvents like ether and alcohol; reacts with water.[6]

Section 2: Personal Protective Equipment (PPE) - A Self-Validating System

The selection and proper use of PPE is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are required.[2] The face shield provides an additional layer of protection against splashes, which can occur during handling or quenching procedures.

  • Skin Protection: An impervious lab coat and chemical-resistant gloves are essential.[2] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's specifications for compatibility with this compound and the solvents being used. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of its dust or the HCl gas produced upon contact with moisture.[4] If there is a risk of exceeding the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[2]

PPE_Workflow cluster_ppe Mandatory PPE for this compound ppe_eyes Eye/Face Protection (Goggles & Face Shield) ppe_skin Skin Protection (Impervious Lab Coat & Gloves) ppe_eyes->ppe_skin ppe_resp Respiratory Protection (Chemical Fume Hood) ppe_skin->ppe_resp end Proceed with Experiment ppe_resp->end start Initiate Work with This compound start->ppe_eyes

Caption: Mandatory PPE workflow before handling this compound.

Section 3: Safe Handling and Storage

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling practices.

3.1. General Handling

  • Always work in a well-ventilated chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Use non-sparking tools and prevent the buildup of electrostatic charge.

  • Weigh and transfer the solid reagent in a glove box or under a stream of inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Keep containers tightly closed when not in use.[3]

3.2. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • The storage area should be designated for corrosive materials.[4]

  • Store under an inert atmosphere to prevent degradation from moisture.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and water.[4]

Section 4: Experimental Protocols

The following protocols are provided as a guide for common reactions involving this compound. It is imperative to perform a thorough risk assessment for each specific experiment.

4.1. Protocol 1: Synthesis of an N,N-Diisopropylcarbamate from a Primary Alcohol

This protocol describes the general procedure for the reaction of this compound with a primary alcohol to form a carbamate.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.

  • Dissolve the primary alcohol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM and add the solution to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirring alcohol solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted this compound and neutralize the pyridinium hydrochloride salt.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as required.

4.2. Protocol 2: Synthesis of a Substituted Urea from a Primary Amine

This protocol outlines the reaction of this compound with a primary amine.

Materials:

  • Primary amine (2.2 eq)

  • This compound (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.

  • Dissolve the primary amine (2.2 eq) in anhydrous DCM and add it to the flask. The use of excess amine serves as both the nucleophile and the base to neutralize the HCl byproduct.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirring amine solution over 15-30 minutes. A white precipitate of the amine hydrochloride salt will likely form.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and slowly add deionized water to quench any unreacted this compound and dissolve the amine salt.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup setup Flame-dried glassware under inert atmosphere (N2) reagents Dissolve nucleophile (alcohol/amine) and base (if needed) in anhydrous solvent setup->reagents cool Cool to 0 °C reagents->cool add Dropwise addition of This compound solution cool->add stir Stir at room temperature and monitor progress add->stir quench Quench with aqueous base or water at 0 °C stir->quench extract Liquid-liquid extraction quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Caption: General workflow for reactions with this compound.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

5.1. Spills

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as described in Section 2.

  • For small spills, cover with a dry, inert absorbent material such as sand or vermiculite.

  • Collect the absorbed material into a suitable container for disposal.[2]

  • Do not use water to clean up spills, as this will generate HCl gas.[4]

  • For large spills, contact your institution's environmental health and safety department immediately.

5.2. Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Emergency_Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill Detected evacuate_spill Evacuate Area spill->evacuate_spill exposure Personnel Exposure remove_source Remove from Source (Fresh Air) exposure->remove_source ppe_spill Don PPE evacuate_spill->ppe_spill absorb Cover with Dry Inert Absorbent ppe_spill->absorb collect Collect for Disposal absorb->collect decontaminate Decontaminate (Flush with Water) remove_source->decontaminate medical Seek Immediate Medical Attention decontaminate->medical

Caption: Decision tree for emergency response to spills and exposures.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Unused reagent and contaminated absorbent materials should be collected in a clearly labeled, sealed container for hazardous waste disposal.[2]

  • Liquid Waste: Reaction mixtures containing this compound should be quenched before being placed in a hazardous waste container. A safe quenching procedure involves the slow, dropwise addition of the reaction mixture to a cold (0 °C), stirred solution of isopropanol, followed by the cautious addition of a saturated sodium bicarbonate solution to neutralize the resulting HCl. This should be done in a fume hood.

  • Dispose of all waste in accordance with local, state, and federal regulations.[2][4] Do not dispose of this compound down the drain.[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Diisopropylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Diisopropylcarbamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this important reagent in their work. This compound is a key intermediate in organic synthesis, valued for its role in creating carbamates, ureas, and amides.[1][2] However, its synthesis is not without challenges, requiring careful control of reaction conditions to achieve high yield and purity.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and establish self-validating, reliable methodologies.

Part 1: Troubleshooting Guide

This section addresses specific problems that researchers frequently encounter during the synthesis of this compound. Each answer provides a diagnosis of the probable cause and a detailed, actionable solution.

Q1: Why is my yield of this compound consistently low?

A1: Low yield is a common issue that can typically be traced back to one of four areas: inefficient reaction, side reactions, product decomposition, or mechanical loss.

  • Inefficient HCl Scavenging: The reaction of diisopropylamine with a phosgene equivalent generates one equivalent of hydrogen chloride (HCl).[3][4] If not neutralized, this HCl will protonate the starting diisopropylamine, forming diisopropylammonium chloride. This salt is non-nucleophilic and effectively removes your starting material from the reaction, halting the formation of the desired product.

    • Solution: Employ a suitable non-nucleophilic base (an HCl scavenger) like pyridine or a hindered amine such as diisopropylethylamine (DIPEA).[3][4][5] Triethylamine can sometimes cause dealkylation side reactions with phosgene itself and should be used with caution.[3][4] Ensure at least one full equivalent of the scavenger is used.

  • Moisture Contamination: this compound is highly sensitive to moisture.[6][7] Any water present in the reactants or solvent will hydrolyze the product back to diisopropylamine (via the unstable carbamic acid), leading to significant yield loss.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[8][9]

  • Urea Formation: A major competing side reaction is the formation of the highly stable 1,1,3,3-tetraisopropylurea. This occurs when the newly formed this compound reacts with a second molecule of diisopropylamine. This is particularly problematic if the amine is added too quickly or if there are localized "hot spots" of high amine concentration.

    • Solution: Control the stoichiometry carefully. The best approach is to add the diisopropylamine solution slowly (dropwise) to the solution of the phosgenating agent (e.g., triphosgene) at a low temperature (0–5 °C).[10] This ensures the phosgenating agent is always in excess locally, minimizing the chance for the product to react with the starting amine.

  • Improper Temperature Control: The reaction is exothermic. Allowing the temperature to rise uncontrollably can accelerate side reactions and potentially lead to the decomposition of the phosgene equivalent or the product.

    • Solution: Maintain a low temperature (0–5 °C) during the addition of reagents using an ice bath.[9][10] After the addition is complete, the reaction can often be allowed to warm to room temperature to ensure it goes to completion.[10]

Q2: I am observing a significant amount of a white, high-melting-point solid in my reaction flask or crude product. What is it and how do I prevent it?

A2: This white solid is almost certainly one of two byproducts: 1,1,3,3-tetraisopropylurea or diisopropylammonium chloride.

  • 1,1,3,3-Tetraisopropylurea: This is formed from the reaction of your desired product with unreacted diisopropylamine, as detailed in Q1. It is often insoluble in nonpolar solvents used for the reaction and precipitates out. Its presence is a direct indicator of suboptimal reaction conditions.

    • Prevention: The key is to control the addition of the amine and ensure efficient HCl scavenging. Add the diisopropylamine dropwise to the phosgene equivalent solution, never the other way around. This maintains a low concentration of the free amine, favoring the formation of the carbamoyl chloride over the urea.

  • Diisopropylammonium Chloride: This is the salt formed between diisopropylamine and the HCl byproduct. It is also a white solid that will precipitate from many organic solvents.

    • Prevention & Removal: While its formation is an inherent part of the reaction when using an amine as the starting material, its presence in the final product is a sign of an inadequate workup. This salt is highly soluble in water and is easily removed during an aqueous workup procedure. A simple wash with cold, dilute acid or water will effectively remove it.

Troubleshooting Flowchart for Impurity Formation

G start White Precipitate Observed check_solubility Perform Solubility Test: Add small sample to Water start->check_solubility is_soluble Is it soluble? check_solubility->is_soluble ammonium_salt Likely Diisopropylammonium Chloride is_soluble->ammonium_salt  Yes urea Likely 1,1,3,3-Tetraisopropylurea is_soluble->urea  No solution_ammonium Solution: Improve aqueous workup. Wash with water or brine. ammonium_salt->solution_ammonium solution_urea Solution: 1. Add amine slowly to phosgenating agent. 2. Ensure efficient HCl scavenger. 3. Maintain low temperature. urea->solution_urea

Caption: Decision tree for identifying and resolving common solid byproducts.

Q3: My product appears pure by NMR after workup, but it decomposes during vacuum distillation. How can I purify it effectively?

A3: this compound has a relatively low boiling point (90-93 °C at 15 mmHg), but it can be thermally labile, especially if trace impurities are present.[11][12]

  • Cause of Decomposition: Trace amounts of acid (HCl) or moisture left after the workup can catalyze decomposition at elevated distillation temperatures. The presence of sulfur from certain synthetic routes can also cause issues.[13]

  • Optimization of Distillation:

    • Thorough Drying: Ensure the organic solution of your crude product is rigorously dried before distillation. Use a drying agent like anhydrous magnesium sulfate or sodium sulfate, and consider leaving it to stir over the drying agent for an extended period.

    • Use a High-Vacuum System: A good vacuum pump (<1 mmHg) will lower the boiling point significantly, reducing the thermal stress on the molecule.

    • Rapid Distillation: A short-path distillation apparatus is often preferable to a long, packed column. The goal is to minimize the residence time of the compound at high temperatures.[13]

    • Avoid Overheating: Use a water or oil bath for heating and keep the temperature as low as possible to achieve a steady distillation rate. Pot temperatures should ideally not exceed 130-140°C.[13]

  • Alternative Purification: If distillation proves problematic, consider recrystallization. This compound is a low-melting solid (m.p. 57-59 °C).[11][12] Recrystallization from a non-polar solvent like hexanes at low temperature may yield a pure, stable product. The crude product should be dissolved in a minimal amount of warm solvent and then cooled slowly in a freezer.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the synthesis of this compound.

Q1: What are the pros and cons of using phosgene vs. its substitutes like triphosgene?

A1: The choice of phosgenating agent is one of the most critical decisions in this synthesis, balancing reactivity, safety, and practicality.

FeaturePhosgene (COCl₂)Diphosgene (ClCO₂CCl₃)Triphosgene (BTC)
Physical State Toxic GasToxic LiquidCrystalline Solid
Handling Extremely difficult; requires specialized equipment.Easier than phosgene, but still a highly toxic liquid.[14]Easiest to handle and weigh accurately in a lab setting.[15][16]
Stoichiometry 1 mole amine : 1 mole phosgene1 mole diphosgene ≈ 2 moles phosgene[14]1 mole triphosgene ≈ 3 moles phosgene
Reactivity Highly reactive; reactions are often very clean and fast.[17]Decomposes to phosgene upon heating or catalysis.[14]Requires activation (thermal or catalytic) to generate phosgene in situ. Reactions can be slower.[16]
Safety Extreme Hazard. Highly regulated and not available in most labs.Extreme Hazard. Highly toxic and corrosive.[14]High Hazard. Though solid, it has a significant vapor pressure and is highly toxic.[15] Often misleadingly called a "safe" alternative.[15]
Verdict Industrial Standard: High purity and efficiency. Not for Lab Use. A liquid alternative but offers few safety advantages over phosgene itself.Lab Standard: The preferred choice for laboratory-scale synthesis due to its ease of handling as a solid.[15][16] Requires careful safety protocols.
Q2: How do I choose the optimal solvent and base for the reaction?

A2: The ideal solvent and base work in concert to facilitate the reaction while minimizing side products.

  • Solvent: The solvent must be aprotic and inert to the highly reactive phosgenating agent.

    • Recommended: Dichloromethane (DCM) is an excellent choice. It is inert, has good solubility for the reactants and intermediates, and its low boiling point makes it easy to remove during workup.[3][4] Toluene can also be used, particularly if higher reaction temperatures are desired after the initial addition.

    • Avoid: Protic solvents (alcohols, water) will react with the phosgenating agent and the product. Ethereal solvents like THF can sometimes be cleaved by the HCl byproduct under harsh conditions.

  • Base (HCl Scavenger): The base must be non-nucleophilic to avoid reacting with the carbamoyl chloride product.

    • Recommended: Pyridine is a classic and effective choice.[3][4] Hindered amines like Diisopropylethylamine (DIPEA or Hünig's base) are also excellent as their steric bulk prevents them from acting as nucleophiles.

    • Use with Caution: Triethylamine (TEA) is a common lab base, but it has been shown to undergo a phosgene-mediated dealkylation, which can lead to the formation of diethylcarbamoyl chloride as an impurity.[3][4] This is less of an issue with triphosgene under controlled conditions but remains a possibility.

Q3: What is a standard, reliable laboratory protocol for the synthesis using triphosgene?

A3: The following protocol is a robust starting point for optimization. It prioritizes safety and the minimization of byproducts. (See Appendix A for a detailed step-by-step version).

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Anhydrous Reagents (DCM, Diisopropylamine, Pyridine) setup_rxn 2. Set up Oven-Dried Glassware under Inert Atmosphere (N2) prep_reagents->setup_rxn charge_reagents 3. Charge Reactor with DCM and Triphosgene setup_rxn->charge_reagents cool_rxn 4. Cool to 0-5 °C charge_reagents->cool_rxn add_amine 5. Add Premixed Solution of Diisopropylamine and Pyridine Dropwise over 1-2 hours cool_rxn->add_amine warm_rxn 6. Allow to Warm to RT and Stir for 2-4 hours add_amine->warm_rxn monitor_rxn 7. Monitor by TLC/GC for Amine Consumption warm_rxn->monitor_rxn quench 8. Quench with Cold Water/Ice monitor_rxn->quench extract 9. Separate Layers, Wash Organic Phase with Dilute Acid and Brine quench->extract dry 10. Dry Organic Layer (e.g., MgSO4) extract->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify by Vacuum Distillation or Recrystallization concentrate->purify

Caption: Step-by-step workflow for the synthesis of this compound.

Q4: What are the critical safety precautions I must take?

A4: Safety is paramount when working with these materials. All operations must be conducted with a thorough understanding of the risks.

  • Reagent Hazards:

    • This compound (Product): Corrosive. Causes severe skin burns and eye damage.[7] It is moisture-sensitive and contact with water may liberate toxic gas.[6]

    • Triphosgene (BTC): Highly toxic. Although it is a solid, it has a significant vapor pressure and can release phosgene gas, especially upon contact with nucleophiles or moisture, or upon heating.[15]

    • Diisopropylamine: Flammable, corrosive, and toxic.[18][19]

    • HCl (Byproduct): Toxic and corrosive gas.

  • Mandatory Safety Measures:

    • Fume Hood: All manipulations must be performed inside a certified, well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, compatible chemical-resistant gloves (e.g., butyl rubber or Viton).[7]

    • Inert Atmosphere: Working under nitrogen or argon not only improves the reaction outcome but also provides a safety barrier.

    • Quenching/Neutralization: Have a quench solution ready. A basic solution (like sodium bicarbonate or a dilute sodium hydroxide scrubber) should be prepared to neutralize any excess phosgenating agent and the HCl gas produced. All glassware should be carefully decontaminated with a basic solution before being removed from the fume hood.

    • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[7] Be familiar with your institution's emergency procedures for exposure to highly toxic chemicals.

Appendix A: Detailed Experimental Protocol (Using Triphosgene)

This protocol is adapted from established procedures for the synthesis of N,N-disubstituted carbamoyl chlorides and should be considered a starting point for optimization.[3][10][20]

1. Reaction Setup:

  • A 500 mL, three-necked, oven-dried, round-bottom flask is equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler.

  • The flask is charged with triphosgene (e.g., 9.8 g, 33 mmol, 0.33 eq) and anhydrous dichloromethane (DCM, 200 mL).

  • The mixture is stirred and cooled to 0–5 °C in an ice-water bath.

2. Reagent Addition:

  • In a separate dry flask, a solution of diisopropylamine (e.g., 10.1 g, 100 mmol, 1.0 eq) and pyridine (8.7 g, 110 mmol, 1.1 eq) in anhydrous DCM (50 mL) is prepared.

  • This amine/base solution is transferred to the dropping funnel and added dropwise to the cold, stirred triphosgene solution over a period of 1-2 hours. The internal temperature must be maintained below 10 °C throughout the addition.

3. Reaction Completion:

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is stirred for an additional 2-4 hours. Progress can be monitored by TLC or GC analysis by checking for the disappearance of diisopropylamine.

4. Workup:

  • The reaction mixture is carefully poured onto crushed ice (approx. 200 g) in a beaker with vigorous stirring to quench any unreacted triphosgene.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The organic layer is washed sequentially with cold 1M HCl (2 x 100 mL) to remove pyridine and any remaining amine, followed by water (100 mL), and finally a saturated sodium chloride (brine) solution (100 mL).

  • The separated organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

5. Purification:

  • The resulting crude oil or solid is purified by vacuum distillation (b.p. 90-93 °C / 15 mmHg) to yield this compound as a colorless solid or liquid.[11][12]

References

Identifying and minimizing side products with Diisopropylcarbamoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diisopropylcarbamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and minimizing side products in reactions involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot effectively, and ensure the integrity of your synthetic outcomes.

Introduction to this compound

This compound (DIPCC) is a valuable reagent for the introduction of a diisopropylcarbamoyl group onto various nucleophiles, most commonly alcohols and amines, to form stable carbamates and ureas, respectively. These functional groups are prevalent in many biologically active molecules and pharmaceutical compounds. However, the high reactivity of DIPCC, particularly its sensitivity to moisture, can lead to the formation of undesirable side products. This guide provides a structured approach to understanding and mitigating these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: My reaction with an alcohol is showing low yield of the desired carbamate and I observe a significant amount of a basic impurity. What is happening?

Answer:

This is a classic problem encountered when using this compound and is most commonly due to the presence of moisture in your reaction.

Core Problem: Hydrolysis of this compound.

This compound is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your solvent, on your glassware, or in your starting materials will react with the this compound to form diisopropylamine and hydrochloric acid (HCl).

Mechanistic Insight:

The generated diisopropylamine is a nucleophile and can compete with your target alcohol, reacting with the remaining this compound to form the highly stable and often difficult-to-remove side product, 1,1,3,3-tetraisopropylurea .

The generated HCl can also protonate your desired amine nucleophile (if you are working with one), rendering it non-nucleophilic and halting the desired reaction.

Troubleshooting Protocol:

  • Rigorous Drying of Reaction Components:

    • Glassware: Oven-dry all glassware at a minimum of 120 °C for several hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use.

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best practice to freshly distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, CaH₂ for chlorinated solvents and amines).

    • Starting Materials: Ensure your alcohol or amine starting material is dry. This can be achieved by azeotropic distillation with toluene, drying over molecular sieves, or dissolving in a dry solvent and removing the solvent under reduced pressure.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition:

    • Add the this compound to the solution of your alcohol or amine. This ensures that the nucleophile is in excess at the point of addition, favoring the desired reaction over potential side reactions.

  • Use of a Non-Nucleophilic Base:

    • If your reaction requires a base to scavenge the HCl produced, use a non-nucleophilic, sterically hindered base such as triethylamine or N,N-diisopropylethylamine (Hünig's base). These bases will effectively neutralize the acid without competing as nucleophiles.

Visualizing the Problem: Hydrolysis and Side Product Formation

hydrolysis_side_reaction DIPCC Diisopropylcarbamoyl Chloride DIP_Amine Diisopropylamine DIPCC->DIP_Amine Hydrolysis HCl HCl DIPCC->HCl Hydrolysis Urea 1,1,3,3-Tetraisopropylurea (Side Product) DIPCC->Urea Carbamate Desired Carbamate Product DIPCC->Carbamate Desired Reaction H2O H₂O (Moisture) H2O->DIP_Amine H2O->HCl DIP_Amine->Urea Reacts with more DIPCC Alcohol R-OH (Desired Nucleophile) Alcohol->Carbamate

Caption: Hydrolysis of DIPCC leads to diisopropylamine, which forms a urea side product.

Question 2: My reaction is sluggish and requires heating, but this seems to generate more impurities. How can I improve the reaction rate without decomposition?

Answer:

While heating can increase the reaction rate, it can also promote decomposition and side reactions. A better approach is to use a catalyst or a more appropriate solvent.

Core Problem: Insufficient reactivity of the nucleophile or suboptimal reaction conditions.

Troubleshooting Protocol:

  • Catalysis with DMAP:

    • For reactions with alcohols, especially sterically hindered ones, the addition of a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, often allowing it to proceed at room temperature.

    • Mechanism of DMAP Catalysis: DMAP is a hypernucleophilic acylation catalyst. It reacts with this compound to form a highly reactive N-carbamoylpyridinium intermediate. This intermediate is much more electrophilic than the starting carbamoyl chloride and reacts more readily with the alcohol.

  • Solvent Choice:

    • The choice of solvent can have a significant impact on the reaction rate. Aprotic solvents are generally preferred to avoid reaction with the solvent.

    • Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are good choices as they can help to dissolve the starting materials and stabilize charged intermediates.

    • Non-polar Solvents: In some cases, a non-polar solvent like toluene might be used, particularly if azeotropic removal of water is desired.

Visualizing the DMAP Catalytic Cycle

dmap_catalysis DIPCC Diisopropylcarbamoyl Chloride Intermediate N-carbamoylpyridinium Intermediate (Highly Reactive) DIPCC->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Carbamate Desired Carbamate Intermediate->Carbamate + R-OH Alcohol R-OH Alcohol->Carbamate DMAP_regen DMAP (Regenerated) Carbamate->DMAP_regen - DMAP DMAP_regen->DMAP

Caption: The catalytic cycle of DMAP in the formation of carbamates.

Question 3: How can I monitor the progress of my reaction and identify the side products?

Answer:

Effective reaction monitoring is crucial for determining the optimal reaction time and identifying any side products.

Analytical Techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of your starting material and the formation of the product.

    • Visualization: this compound and the resulting carbamate or urea can often be visualized with a potassium permanganate stain.

    • Side Product Identification: The formation of 1,1,3,3-tetraisopropylurea will appear as a new, often less polar, spot on the TLC plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction and identifying products and byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can provide definitive evidence for the presence of the desired product and side products like tetraisopropylurea, which has a characteristic singlet for the isopropyl protons.

CompoundTypical ¹H NMR Signal (CDCl₃)Notes
This compoundSeptet and doublet for isopropyl groups
Desired CarbamateSignals for the R-group and isopropyl groupsChemical shifts will vary
1,1,3,3-TetraisopropylureaSinglet for isopropyl protonsDue to symmetry
DiisopropylamineBroad singlet for N-H proton

Recommended Reaction Conditions to Minimize Side Products

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic and polar enough to facilitate the reaction.
Temperature 0 °C to Room TemperatureMinimizes thermal decomposition and side reactions.
Base Triethylamine or N,N-diisopropylethylamineNon-nucleophilic acid scavenger.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis from atmospheric moisture.
Catalyst DMAP (1-10 mol%) for alcohol substratesAccelerates the reaction, allowing for milder conditions.

General Troubleshooting Workflow

troubleshooting_workflow Start Reaction Issue: Low Yield / Impurities Check_Moisture Check for Moisture? (Hydrolysis) Start->Check_Moisture Dry_Reagents Action: Rigorously dry all reagents, solvents, and glassware. Use inert atmosphere. Check_Moisture->Dry_Reagents Yes Check_Reactivity Reaction Sluggish? Check_Moisture->Check_Reactivity No Dry_Reagents->Check_Reactivity Add_Catalyst Action: Add catalytic DMAP (for alcohols). Check_Reactivity->Add_Catalyst Yes Check_Base Base Nucleophilic? Check_Reactivity->Check_Base No Add_Catalyst->Check_Base Change_Base Action: Switch to a non-nucleophilic base (e.g., TEA, DIPEA). Check_Base->Change_Base Yes End Re-run Reaction Check_Base->End No Change_Base->End

Caption: A step-by-step workflow for troubleshooting reactions with DIPCC.

References

Technical Support Center: Purification Strategies for Products from Diisopropylcarbamoyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with Diisopropylcarbamoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the workup and purification of carbamate products.

Introduction to this compound Chemistry

This compound is a versatile reagent used in organic synthesis for the introduction of a diisopropylcarbamoyl group, forming N,N-diisopropylcarbamates.[1] These reactions are valuable in the synthesis of pharmaceuticals and agrochemicals. However, the purification of the resulting products can be challenging due to the reagent's reactivity and the formation of persistent byproducts. This guide provides a structured approach to troubleshooting these purification processes.

Safety First: this compound is a corrosive and moisture-sensitive solid.[2][3][4] It reacts with water to liberate toxic gas.[2][5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][6] Ensure that all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: The most common impurities include:

  • 1,3-Diisopropylurea (DIU): This is the most prevalent byproduct, formed from the hydrolysis of this compound with trace amounts of water or during aqueous workup.[7][8] It is a white crystalline solid that is soluble in many organic solvents, making its removal challenging.[9]

  • Unreacted Starting Materials: Depending on the reaction stoichiometry, you may have unreacted this compound or the nucleophile (e.g., alcohol, amine).

  • Diisopropylamine: This can be present as an impurity in the starting this compound or be formed from its degradation.

Q2: How can I effectively quench a reaction involving this compound?

A2: Quenching should be done carefully to neutralize any unreacted this compound and to minimize the formation of 1,3-diisopropylurea. A common method is the slow addition of the reaction mixture to a cold, stirred solution of a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃). Alternatively, adding a nucleophilic scavenger like a primary or secondary amine (that forms a water-soluble urea) or an alcohol at the end of the reaction can be effective before the aqueous workup.

Q3: What are the general solubility properties of 1,3-diisopropylurea (DIU)?

A3: 1,3-diisopropylurea (DIU) is generally soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[9] It has limited solubility in water and non-polar solvents like hexanes.[9] This solubility profile often leads to its co-elution with the desired product during column chromatography, particularly if the product has a similar polarity.[10]

SolventSolubility of 1,3-Diisopropylurea (DIU)
Dichloromethane (DCM)Soluble[9]
Ethyl Acetate (EtOAc)Soluble[9]
Tetrahydrofuran (THF)Soluble
HexanesSparingly soluble
Diethyl EtherSparingly soluble
WaterLimited solubility[9]

Q4: Can I use an aqueous workup to remove 1,3-diisopropylurea (DIU)?

A4: A standard aqueous workup is generally not effective for removing DIU because of its significant solubility in common organic extraction solvents.[8][10] While washing with water will remove some of the more water-soluble impurities, the bulk of the DIU will remain in the organic layer.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of your carbamate product.

Problem 1: My product is contaminated with 1,3-diisopropylurea (DIU) after column chromatography.
  • Probable Cause: The polarity of your product is very similar to that of DIU, leading to co-elution. This is common for moderately polar products.[10]

  • Solutions:

    • Optimize Chromatography Conditions:

      • Solvent System: Try a different solvent system. For example, if you are using an ethyl acetate/hexanes gradient, consider switching to a dichloromethane/methanol or an acetone/hexanes gradient.

      • Column Length and Diameter: Use a longer column to improve separation. A narrower column can also enhance resolution.

      • Loading: Ensure you are not overloading the column. Load the crude product in a minimal amount of solvent.

    • Pre-Chromatography DIU Removal:

      • Precipitation/Recrystallization: Attempt to precipitate the DIU before running the column. Dissolve the crude product in a minimal amount of a solvent in which your product is soluble but DIU is not (e.g., cold diethyl ether or hexanes).[7] Filter off the precipitated DIU.

    • Post-Chromatography Purification:

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective method to remove residual DIU.[11][12]

Problem 2: I am observing a significant amount of DIU formation during my aqueous workup.
  • Probable Cause: Unreacted this compound is rapidly hydrolyzing during the aqueous wash.

  • Solutions:

    • Anhydrous Quench: Before the aqueous workup, add a scavenger to the reaction mixture to consume the excess this compound. Good options include:

      • An amine that forms a more easily separable urea.

      • An alcohol (like methanol or ethanol) to form a carbamate that might be easier to separate.

    • Careful Quenching: Add the reaction mixture slowly to a cold, vigorously stirred quenching solution (e.g., saturated NaHCO₃). This helps to dissipate the heat of reaction and promotes faster reaction of the carbamoyl chloride with the quenching agent rather than with itself.

Problem 3: My desired carbamate product appears to be degrading during purification.
  • Probable Cause: Carbamates can be sensitive to acidic or basic conditions, especially at elevated temperatures. The silica gel used in chromatography can be slightly acidic and may cause degradation of sensitive products.

  • Solutions:

    • Neutralize Silica Gel: If you suspect your product is sensitive to acid, you can use deactivated or neutralized silica gel for chromatography. This can be prepared by washing the silica gel with a dilute solution of a base (e.g., triethylamine in the eluent) and then with the eluent alone before packing the column.

    • Alternative Purification Methods:

      • Recrystallization: If your product is a solid, this is often the gentlest purification method.[13][14]

      • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a good alternative to column chromatography.

      • Distillation: For thermally stable, liquid products, vacuum distillation can be an option.[15]

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure
  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a quenching solution (e.g., saturated aqueous NaHCO₃ or water) while stirring vigorously. Be aware of potential gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water if necessary to dissolve all solids.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove any basic impurities like diisopropylamine).

    • Saturated aqueous NaHCO₃ (to remove any acidic impurities).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent you will use for the chromatography.

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of the appropriate solvent (ideally the eluent). Apply the sample to the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Monitor the fractions by TLC to identify which fractions contain your desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization of Workflows

General Purification Workflow

cluster_0 Reaction cluster_1 Workup cluster_2 Purification cluster_3 Final Product Reaction This compound Reaction Quench Quench Reaction (e.g., NaHCO3) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Distillation Vacuum Distillation Concentration->Distillation PureProduct Pure Carbamate Product Chromatography->PureProduct Recrystallization->PureProduct Distillation->PureProduct

Caption: General purification workflow for products from this compound reactions.

Troubleshooting Logic for DIU Contamination

Start Crude Product with DIU Impurity IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization/ Precipitation of DIU IsSolid->TryRecrystallization Yes ColumnChromatography Proceed to Column Chromatography IsSolid->ColumnChromatography No RecrystallizationSuccess DIU Removed? TryRecrystallization->RecrystallizationSuccess RecrystallizationSuccess->ColumnChromatography No FinalProduct Pure Product RecrystallizationSuccess->FinalProduct Yes OptimizeColumn Optimize Chromatography (Solvent, Column Dimensions) ColumnChromatography->OptimizeColumn OptimizeColumn->FinalProduct Reassess Re-evaluate Purification Strategy OptimizeColumn->Reassess

Caption: Troubleshooting decision tree for removing 1,3-diisopropylurea (DIU).

References

Managing the moisture sensitivity of Diisopropylcarbamoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Diisopropylcarbamoyl chloride (DIPCC) is a versatile reagent in organic synthesis, valued for its ability to introduce the diisopropylcarbamoyl group, a key structural motif in many pharmacologically active compounds and agricultural chemicals.[1][2] However, its utility is matched by its primary liability: an extreme sensitivity to moisture. Improper handling can lead to rapid degradation, compromised reactions, and the generation of hazardous byproducts.

This guide serves as a dedicated technical resource for navigating the challenges associated with DIPCC. Here, we move beyond standard protocols to explain the fundamental chemistry behind its moisture sensitivity, provide field-tested troubleshooting advice, and answer frequently asked questions to ensure the success and safety of your experiments.

Section 1: The Chemistry of Moisture Sensitivity

Understanding why DIPCC is so sensitive to water is the first step toward managing it effectively. As an acyl chloride, the carbonyl carbon of DIPCC is highly electrophilic. When exposed to a nucleophile like water, it undergoes rapid hydrolysis.

This reaction proceeds via a nucleophilic acyl substitution mechanism. Water attacks the carbonyl carbon, leading to the formation of an unstable carbamic acid intermediate. This intermediate quickly decomposes, losing carbon dioxide to yield diisopropylamine and hydrochloric acid (HCl).[3] The liberated HCl can often be observed as corrosive fumes when a bottle of degraded DIPCC is opened.[4][5]

Caption: Hydrolysis pathway of this compound.

This degradation pathway has two critical consequences for the researcher:

  • Loss of Reagent: The active reagent is consumed, leading to lower-than-expected or failed reaction yields.

  • Introduction of a Nucleophile: The formation of diisopropylamine, a secondary amine, introduces a potent nucleophile into the reaction mixture that can compete with the intended nucleophile, leading to unwanted side products.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments with DIPCC in a direct question-and-answer format.

Question: My reaction yield is significantly lower than expected. How can I determine if DIPCC degradation is the cause?

Answer: Low yields are a classic symptom of degraded DIPCC.[6][7][8] Here’s a systematic approach to troubleshooting:

  • Visual Inspection: Check the physical state of your DIPCC. It should be a white to pale yellow crystalline solid.[4][9] If it appears discolored, clumpy, or has melted into a waxy solid at room temperature (its melting point is 57-59 °C), significant degradation has likely occurred.

  • "Puff" Test (with extreme caution): Briefly and carefully waft the air from the bottle's headspace towards your nose. A sharp, acrid smell of HCl or the visible fuming upon opening the cap indicates moisture has entered the bottle and hydrolysis has occurred.[4][5]

  • Analytical Confirmation: The most definitive method is to take a small, representative sample (handled under inert atmosphere) and analyze it.

    • ¹H NMR: Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of a broad singlet corresponding to the N-H proton of diisopropylamine is a clear indicator of hydrolysis.

    • FT-IR: Look for the characteristic N-H stretch of the secondary amine byproduct.

  • Solution - The Control Reaction: If you suspect your reagent, run a small-scale, rapid control reaction with a simple, reliable nucleophile (e.g., a primary alcohol) under strictly anhydrous conditions. If this control reaction also fails or gives a low yield, it strongly suggests your DIPCC stock is compromised.

Question: I observed white fumes and a strong acidic smell when I opened a new bottle of DIPCC. Is it still usable?

Answer: This indicates that the reagent was likely exposed to atmospheric moisture at some point, either during manufacturing, packaging, or storage. The fumes are aerosolized hydrochloric acid, a byproduct of hydrolysis.[4][5][10]

While some of the reagent has degraded, the bulk may still be viable if the exposure was minimal. However, its purity is now compromised. Using this reagent is risky as the exact concentration of active DIPCC is unknown, and the diisopropylamine byproduct could interfere with your reaction.

Recommendation: For reactions that are sensitive or where stoichiometry is critical, it is highly advisable to discard the compromised bottle and use a new, unopened one. For less sensitive, exploratory reactions, you might proceed with caution, perhaps using a slight excess of the reagent, but be aware that your results may not be reproducible.

Question: My reaction is producing a significant amount of a symmetrical urea byproduct. What is the cause?

Answer: This is a strong indication that diisopropylamine, the hydrolysis product of DIPCC, is present in your reaction. This amine can react with another molecule of DIPCC to form N,N,N',N'-tetraisopropylurea.

This scenario can arise from two sources:

  • Using a previously compromised stock of DIPCC that already contains diisopropylamine.

  • Inadvertent introduction of moisture into the reaction vessel, causing in situ degradation of DIPCC. This liberates diisopropylamine, which then reacts as described.

Solution:

  • Ensure Reagent Purity: Use a fresh, properly stored bottle of DIPCC.

  • Strict Anhydrous Technique: Meticulously dry all glassware by flame-drying under vacuum or oven-drying overnight.[11][12] Use freshly distilled, anhydrous solvents and perform all additions under a positive pressure of an inert gas like argon or nitrogen.[6][13]

Section 3: Proactive Management & Best Practices

Preventing moisture exposure is paramount. The following protocols and data tables provide a framework for success.

Experimental Protocol: Handling and Dispensing DIPCC

This protocol outlines the use of a Schlenk line or glovebox to maintain an inert atmosphere.[11]

  • Preparation: Oven-dry all glassware (reaction flask, syringes, needles) and cool under a stream of inert gas.[11]

  • Inert Atmosphere: Place the sealed bottle of DIPCC, along with any necessary spatulas and weighing boats, into a glovebox. Alternatively, use a Schlenk line with a nitrogen or argon manifold.

  • Equilibration: Allow the DIPCC bottle to equilibrate to the ambient temperature of the glovebox or lab bench before opening to prevent condensation of moisture onto the cold solid.

  • Dispensing:

    • In a Glovebox: Quickly open the bottle, weigh the desired amount of the solid into a tared container, and immediately and tightly reseal the main bottle.

    • On a Schlenk Line: Use a positive flow of inert gas to blanket the reagent during transfer. Briefly remove the cap, quickly extract the needed amount, and reseal the bottle under the inert gas stream.

  • Sealing and Storage: After dispensing, flush the headspace of the DIPCC bottle with inert gas, seal it tightly, and wrap the cap junction securely with Parafilm® or electrical tape for an extra barrier.[14]

Caption: Inert atmosphere workflow for handling DIPCC.

Data Tables for Quick Reference

Table 1: Recommended Storage & Handling Conditions for DIPCC

ParameterRecommendationRationale
Storage Temperature Store in a freezer (-20°C).[9]Low temperature slows the rate of any potential degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).[13][15]Prevents exposure to atmospheric moisture and oxygen.
Container Original manufacturer's bottle, preferably with a Sure/Seal™ cap.[11][13][16]Designed and sealed to minimize moisture ingress.
Location Store in a dedicated desiccator within the freezer.[14]Provides an additional layer of protection against ambient moisture.
Handling Area Glovebox or Schlenk line.[14]Essential for maintaining an inert environment during reagent transfer.

Table 2: Solvent Purity Requirements

SolventRecommended Water ContentPurification Method
Dichloromethane (DCM) < 30 ppmDistill from CaH₂
Tetrahydrofuran (THF) < 50 ppmDistill from Na/benzophenone
Acetonitrile (ACN) < 30 ppmDistill from CaH₂
Toluene < 30 ppmDistill from Na/benzophenone

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound? A: DIPCC is classified as corrosive.[10] It causes severe skin burns and serious eye damage.[10] Upon contact with moisture, it releases toxic and corrosive hydrochloric acid gas.[4] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]

Q2: How should I dispose of waste DIPCC or quenched reaction mixtures containing it? A: Waste should be handled as hazardous. Do not pour it down the drain. Quench any unreacted DIPCC slowly and carefully in a separate flask with a suitable nucleophile like isopropanol, which will convert it to a more stable carbamate. Neutralize any acidic components before collecting all waste in a properly labeled hazardous waste container for disposal according to your institution's guidelines.

Q3: Can I use a bottle of DIPCC that has been opened previously by a lab mate? A: This is a common source of failure. Approach with suspicion.[14] Unless you can be certain that the previous user adhered strictly to anhydrous handling techniques, it is safer to assume the reagent is compromised. When in doubt, perform a small-scale control reaction or use a fresh bottle to avoid wasting valuable starting materials and time.

Q4: Are there any less moisture-sensitive alternatives to DIPCC? A: The choice of reagent is highly dependent on the specific transformation. For some applications, activating an alcohol with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazolide intermediate, followed by reaction with diisopropylamine, can be an effective, albeit multi-step, alternative that avoids the direct handling of a highly moisture-sensitive acyl chloride.[6] However, for direct carbamoylation, DIPCC remains a common and effective reagent when handled correctly.

References

How to prevent the decomposition of Diisopropylcarbamoyl chloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diisopropylcarbamoyl chloride (DIPCC). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DIPCC during storage and handling. As a moisture-sensitive and thermally labile reagent, improper storage can lead to decomposition, compromising experimental outcomes. This guide provides in-depth answers to common questions and troubleshooting strategies based on established chemical principles and safety protocols.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the storage and stability of this compound.

Q1: What are the primary causes of this compound decomposition?

A1: The principal factor leading to the decomposition of this compound is exposure to moisture.[1] As a carbamoyl chloride, it is highly susceptible to hydrolysis. Other significant factors include exposure to elevated temperatures and contact with incompatible materials such as strong bases, strong oxidizing agents, alcohols, and amines.[1][2]

Q2: How can I visually identify if my this compound has started to decompose?

A2: Visual inspection can often provide the first clues of degradation. Key signs of decomposition include:

  • Color Change: The compound, which is typically a white to almost white solid, may turn yellow.

  • Formation of Precipitates: The appearance of turbidity or solid precipitates in the material.

  • Pressure Buildup: Decomposition, particularly hydrolysis, releases gaseous byproducts like Hydrogen Chloride (HCl), which can cause pressure to build up inside the container.[1]

  • Odor: A sharp, pungent, or acidic odor may become noticeable, indicating the presence of HCl gas.

Q3: My lab stores this compound at room temperature. Is this acceptable?

A3: While the product may be chemically stable at room temperature under ideal, completely dry conditions, this is not the recommended practice. To minimize the rate of potential decomposition, it is strongly advised to store this compound in a refrigerated and controlled environment.[1] Some suppliers even recommend storage in a freezer at -20°C for optimal long-term stability.[3]

Q4: Is it safe to use this compound that shows signs of decomposition?

A4: It is strongly advised against using this compound that exhibits any signs of decomposition. The presence of degradation products will introduce impurities into your reaction, which can lead to the formation of unwanted side products, reduced yields, and complications in the purification of your target molecule. If you have any doubts about the quality of the reagent, its purity should be confirmed using an appropriate analytical technique like NMR or GC-MS before use.

Q5: What are the hazardous byproducts of this compound decomposition?

A5: The most common decomposition pathway, hydrolysis, produces diisopropylamine and hydrochloric acid (HCl), with subsequent release of carbon dioxide.[4][5][6] In the event of a fire, thermal decomposition can also generate highly toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1]

Troubleshooting Guide: Storage & Handling Issues

This section provides a deeper dive into specific problems you might encounter and the scientific rationale behind the recommended solutions.

Issue 1: Pressure Buildup in Storage Container
  • Observation: You hear a hissing sound upon opening the container, or the cap is difficult to remove due to internal pressure.

  • Root Cause Analysis: This is a critical indicator of decomposition. This compound reacts with even trace amounts of moisture that may have entered the container. This hydrolysis reaction releases hydrogen chloride (HCl) gas. In a tightly sealed container, this gas accumulates, leading to a dangerous pressure increase.

  • Immediate Action & Solution:

    • Safety First: Do not attempt to open a visibly bulging or highly pressurized container. Handle it with extreme caution inside a certified chemical fume hood.

    • Cooling: If safe to handle, cool the container in an ice bath before attempting to open it. This will reduce the vapor pressure of the gaseous byproducts.

    • Venting: Open the container very slowly and carefully, pointing the cap away from yourself and others, to allow for the gradual release of pressure.

    • Quality Assessment: The reagent is likely compromised. It should be properly quenched and disposed of according to your institution's hazardous waste protocols. Do not use it for your experiments.

Issue 2: Inconsistent Experimental Results Between Batches
  • Observation: A previously successful reaction is now yielding a complex mixture of byproducts or a significantly lower yield, despite using a new bottle of this compound.

  • Root Cause Analysis: This inconsistency often points to variability in the purity of the reagent. The new batch may have been improperly handled during shipping or storage, leading to partial decomposition. The primary culprits are the nucleophilic diisopropylamine and acidic HCl generated from hydrolysis, which can catalyze side reactions.

  • Preventative Workflow & Solution:

    • Supplier Qualification: Purchase reagents from reputable suppliers who provide a certificate of analysis (CoA) detailing the purity specifications.

    • Incoming QC: For critical applications, qualify each new batch of the reagent before use. A simple proton NMR can often provide a quick assessment of purity.

    • Standardized Storage: Implement a strict, lab-wide storage protocol for all sensitive reagents. Ensure all personnel are trained on the correct procedures.

Visualizing the Primary Decomposition Pathway

The main decomposition route for this compound is hydrolysis. This process is self-catalyzing as it produces HCl.

G DIPCC Diisopropylcarbamoyl Chloride Intermediate Diisopropylcarbamic Acid (Unstable Intermediate) DIPCC->Intermediate + H₂O H2O H₂O (Moisture) H2O->Intermediate Products Diisopropylamine + CO₂ Intermediate->Products Decarboxylation HCl HCl (gas) Intermediate->HCl Elimination

Caption: Primary hydrolysis pathway of this compound.

Protocols for Prevention

Adherence to rigorous storage and handling protocols is the most effective way to prevent the decomposition of this compound.

Recommended Storage Protocol

To ensure the long-term stability and integrity of this compound, the following conditions must be met.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C) or Freeze (-20 °C)[1][3]Reduces the rate of chemical degradation and minimizes vapor pressure.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon)[1]Prevents exposure to atmospheric moisture, the primary cause of hydrolysis.
Container Tightly sealed, opaque container[7]Prevents moisture ingress and potential light-induced degradation.
Location Dry, cool, and well-ventilated area[1][7]Ensures a stable external environment and safety in case of a leak.
Incompatibles Store away from strong bases, amines, alcohols, and oxidizing agents[1][2]Prevents accidental contact with materials that can initiate rapid decomposition.
Step-by-Step Handling Procedure

Follow these steps every time you handle this compound to prevent contamination and ensure safety.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup Prep 1. Don PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in a Chemical Fume Hood Prep->FumeHood Inert 3. Prepare Inert Atmosphere (e.g., Nitrogen balloon) FumeHood->Inert Equilibrate 4. Allow Container to Reach Room Temperature Inert->Equilibrate Weigh 5. Quickly Weigh Required Amount Equilibrate->Weigh Seal 6. Tightly Reseal Primary Container Weigh->Seal Purge 7. Purge Headspace with Inert Gas Before Resealing Seal->Purge Store 8. Return to Recommended Cold & Dry Storage Purge->Store Clean 9. Clean Spill & Dispose Waste Store->Clean

Caption: Safe handling workflow for this compound.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Inert Atmosphere: Have a source of dry, inert gas (nitrogen or argon) ready. This will be used to backfill the container's headspace after use.

  • Equilibration: Before opening, allow the container to warm to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Dispensing: Open the container and quickly weigh the desired amount of the solid in a separate, dry container. Minimize the time the primary container is open to the atmosphere.

  • Resealing: Immediately and tightly reseal the primary container cap.

  • Purging Headspace: Before returning to storage, briefly purge the headspace of the container with your inert gas source to displace any moist air that may have entered.

  • Proper Storage: Promptly return the container to the recommended cold, dry storage location.[1]

  • Cleanup: Decontaminate any surfaces and properly dispose of any waste according to your institution's safety guidelines.

By implementing these rigorous protocols, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.

References

Addressing solubility issues of Diisopropylcarbamoyl chloride in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Diisopropylcarbamoyl chloride (DIPCC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges, with a primary focus on solubility issues, to ensure the success and integrity of your experiments. Our approach is rooted in first-hand laboratory experience and fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about DIPCC, providing quick answers to common queries.

Q1: What is this compound and what are its typical applications?

This compound (CAS No: 19009-39-3) is a white, solid chemical reagent with the linear formula [(CH3)2CH]2NCOCl.[1] It is primarily used in organic synthesis as a reagent to introduce the diisopropylcarbamoyl protecting group to alcohols, phenols, and amines. This reaction forms stable carbamates. Its applications are crucial in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2][3]

Q2: What are the general solubility characteristics of this compound?

DIPCC is generally soluble in a range of nonpolar and polar aprotic organic solvents.[4] However, it has low solubility in water.[3] It is critical to understand that DIPCC is highly reactive with protic solvents (see Q3).

Q3: My DIPCC appears to "dissolve" in methanol or ethanol, but my reaction is failing. What's happening?

This is a frequent and critical point of confusion. While DIPCC may seem to dissolve in protic solvents like alcohols, it is actually undergoing a chemical reaction called solvolysis .[2][5] The carbamoyl chloride reacts with the hydroxyl group (-OH) of the alcohol to form a diisopropylcarbamate and hydrochloric acid.[4] Therefore, the original DIPCC is consumed, which is why subsequent reactions fail. This is not true dissolution but a decomposition of the reagent.

Q4: How can I differentiate between poor solubility and solvent-induced degradation?

There are several indicators:

  • Gas Evolution: Reaction with protic solvents (especially water) often liberates HCl gas.[2][6]

  • Heat Generation: The reaction is often exothermic.

  • Irreversibility: If you try to recover the DIPCC by evaporating the solvent, you will isolate a new compound (the carbamate) rather than the original starting material.

  • Analytical Confirmation: A simple Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the solution will show the absence of the starting material and the appearance of a new product peak.

Q5: How should I properly store this compound to maintain its solubility and reactivity?

Proper storage is non-negotiable for this reagent. DIPCC is extremely sensitive to moisture.[6][7][8]

  • Container: Always store it in the original, tightly sealed container.[7][9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[8][9]

  • Location: Keep it in a dry, cool, and well-ventilated place away from incompatible materials like water, strong bases, and amines.[6][8][10] A desiccator is highly recommended.

Section 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments.

Problem 1: DIPCC solid is not dissolving or is dissolving very slowly in my chosen aprotic solvent (e.g., THF, Dichloromethane, Toluene).

If you've selected an appropriate anhydrous aprotic solvent but are still facing issues, follow this workflow.

start Start: DIPCC not dissolving in anhydrous aprotic solvent check_purity Is the DIPCC a clean, white, free-flowing solid? start->check_purity clumped No: Clumped or discolored. Possible hydrolysis. check_purity->clumped No check_solvent Is the solvent certified anhydrous? check_purity->check_solvent Yes re_purify Action: Consider purification or use a new batch. clumped->re_purify wet_solvent No: Potential moisture contamination. check_solvent->wet_solvent No increase_volume Increase solvent volume. Is it dissolving? check_solvent->increase_volume Yes dry_solvent Action: Use a freshly opened bottle or dry the solvent using molecular sieves. wet_solvent->dry_solvent success1 Success! increase_volume->success1 Yes agitate No. Apply gentle agitation (magnetic stirring). Is it dissolving? increase_volume->agitate No success2 Success! agitate->success2 Yes heat No. Apply gentle warming (30-40°C). Do not overheat. Is it dissolving? agitate->heat No success3 Success! heat->success3 Yes change_solvent No. Consider a different anhydrous aprotic solvent. heat->change_solvent No

Caption: Troubleshooting workflow for dissolving DIPCC.

  • Verify Material Integrity: Hydrolyzed DIPCC (diisopropylcarbamic acid) has different solubility properties and will not perform as expected. If your material is discolored or clumped, it has likely been compromised by moisture.

  • Ensure Solvent Anhydrous Conditions: DIPCC reacts with even trace amounts of water.[6] Always use solvents from a freshly opened bottle or those that have been properly dried (e.g., over molecular sieves).

  • Increase Solvent Volume: The concentration may simply be too high, exceeding the solubility limit of the solvent. Try adding more solvent incrementally.

  • Apply Gentle Agitation: Stirring increases the interaction between the solvent and the surface of the solid solute, accelerating the dissolution process.

  • Use Gentle Warming: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid. DIPCC has a melting point of 57-59 °C, so do not heat excessively.[1] Overheating can lead to decomposition.[3]

  • Change Solvent: If all else fails, the polarity of your chosen solvent may not be optimal. Refer to the solvent compatibility table below.

Problem 2: The solution turns cloudy or forms a precipitate after initial dissolution.

This typically indicates a contamination issue that is causing the DIPCC or its subsequent product to precipitate.

  • Cause A: Moisture Contamination. A leak in your inert atmosphere setup or moisture introduced from another reagent can cause slow hydrolysis of DIPCC, forming the less soluble diisopropylcarbamic acid.

    • Solution: Immediately cease the experiment. Re-evaluate your experimental setup to ensure all components are scrupulously dry and under a positive pressure of inert gas.

  • Cause B: Temperature Fluctuation. If you dissolved the material with gentle heating, it might precipitate upon cooling back to room temperature if the solution is near its saturation point.

    • Solution: Maintain a slightly elevated temperature during your reaction or increase the solvent volume to keep the material in solution at room temperature.

Section 3: Solvent Selection Guide

Choosing the right solvent is the most critical step. The primary rule is to avoid protic solvents unless your goal is to intentionally form a carbamate from that solvent.

Caption: Dissolution vs. Reaction of DIPCC in different solvent types.

Recommended Solvents for Dissolution

The following table summarizes solvents suitable for dissolving DIPCC for use in subsequent reactions. Always use anhydrous grades of these solvents.

Solvent ClassRecommended ExamplesNotes
Chlorinated Dichloromethane (DCM)Excellent general-purpose solvent for DIPCC. High density.
Ethers Tetrahydrofuran (THF), Diethyl EtherGood solvating power. Be aware of potential peroxide formation in older bottles of ether.
Aromatic Toluene, BenzeneSuitable for reactions requiring higher temperatures. Less polar than chlorinated solvents or ethers.
Polar Aprotic Acetonitrile (MeCN)Good choice for dissolving DIPCC and many polar reactants. Must be rigorously anhydrous.

Section 4: Experimental Protocol Example

Protocol: Standard Procedure for Dissolving DIPCC for Reaction

This protocol ensures the integrity of the reagent for subsequent use.

  • Preparation: Flame-dry all glassware under a vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Transfer: Transfer the required volume of anhydrous solvent (e.g., Dichloromethane) to the reaction flask via a cannula or a dry syringe.

  • Inert Atmosphere: Ensure the reaction flask is maintained under a positive pressure of an inert gas (a balloon or bubbler is sufficient).

  • Addition of DIPCC: In a glove box or under a positive flow of inert gas, quickly weigh the desired amount of this compound and add it to the solvent with vigorous stirring.

  • Dissolution: Continue stirring at room temperature. If dissolution is slow, gentle warming (30-40°C) with a water bath can be applied.

  • Verification: The resulting solution should be clear and colorless. If any cloudiness persists, it may indicate moisture contamination.

By adhering to these guidelines and understanding the unique chemical nature of this compound, researchers can effectively troubleshoot solubility issues and ensure the successful application of this valuable reagent in their synthetic endeavors.

References

Technical Support Center: Navigating Steric Challenges in Diisopropylcarbamoyl Chloride Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diisopropylcarbamoyl Chloride [(i-Pr)₂NCOCl] applications. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for the synthesis of carbamates, particularly in challenging steric environments. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a framework for diagnosing issues and developing robust solutions.

Part 1: Foundational Concepts - The "Why" of Steric Hindrance

This compound is a preferred reagent for introducing the diisopropylcarbamoyl group, a moiety valued for its metabolic stability and pharmacokinetic properties in drug candidates. However, the very feature that imparts this stability—the two bulky isopropyl groups—is also the source of its primary synthetic challenge: steric hindrance.

Steric hindrance is the obstruction of a chemical reaction due to the sheer physical size of groups near the reactive center.[1] In the case of (i-Pr)₂NCOCl, the nucleophilic attack by an alcohol or amine at the electrophilic carbonyl carbon is impeded by the large isopropyl substituents.[2][3] This clash slows down the reaction rate and can prevent it from proceeding to completion, especially when the nucleophile (the substrate) is also sterically encumbered (e.g., a secondary or tertiary alcohol).[4][5]

The reaction typically proceeds via a nucleophilic addition-elimination mechanism.[6][7] The bulky isopropyl groups restrict the trajectory of the incoming nucleophile, making it difficult to achieve the necessary orbital overlap for bond formation.

Diagram 1: Visualizing Steric Clash

The following diagram illustrates the steric repulsion between the bulky isopropyl groups of the carbamoyl chloride and a hindered secondary alcohol, which impedes the ideal approach trajectory for nucleophilic attack.

StericHindrance cluster_reagent This compound cluster_substrate Hindered Alcohol (Substrate) Reagent Cl-C(=O)-N(iPr)₂ C C O O C->O Cl Cl C->Cl N N C->N iPr1 iPr N->iPr1 iPr2 iPr N->iPr2 R2 R Substrate R₂CH-OH OH O-H OH->C Approach R1 R CH CH CH->OH CH->R1 CH->R2 Attack Nucleophilic Attack Clash1 Steric Clash!

Caption: Steric clash between bulky isopropyl groups and a hindered substrate.

Part 2: Diagnostic FAQs - Is Steric Hindrance My Problem?

This section addresses common issues encountered during carbamoylation reactions with (i-Pr)₂NCOCl.

Q1: My reaction is stalled or shows low conversion even after extended time. How do I confirm steric hindrance is the cause?

A: Low conversion is the classic symptom. To diagnose, look for these signs:

  • Starting Material Recovery: A significant amount of your starting alcohol or amine is recovered unchanged.

  • Substrate Dependency: The reaction works well with simple, unhindered substrates (like primary alcohols) but fails with more complex, hindered ones (like secondary or tertiary alcohols).[8]

  • No Obvious Decomposition: If TLC or LC-MS shows clean starting materials with little to no side product formation, it suggests the reaction is simply too slow to proceed, rather than the materials decomposing.[9]

Q2: Can I just increase the temperature or use a stronger base to force the reaction?

A: While tempting, this approach is often counterproductive.

  • Thermal Decomposition: this compound can decompose at higher temperatures, potentially forming isocyanates and other byproducts.[2] High temperatures can also degrade sensitive substrates.

  • Base-Induced Side Reactions: A very strong, nucleophilic base might react directly with the carbamoyl chloride or promote elimination side reactions on your substrate if it has suitable leaving groups. The choice of a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often crucial to deprotonate the nucleophile without interfering with the main reaction.

Q3: Does solvent choice significantly impact sterically hindered reactions?

A: Absolutely. Solvent polarity can influence the reaction mechanism. In polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM), the reaction generally proceeds through a bimolecular nucleophilic substitution. Some studies on related carbamoyl chlorides suggest that highly polar solvents can favor a unimolecular (Sₙ1-like) pathway where a carbamoyl cation intermediate is formed.[2][10] While this might seem beneficial, this intermediate can be prone to other reactions. For most applications, moderately polar, aprotic solvents that fully dissolve all reagents are the best starting point.

Part 3: Troubleshooting Guides & Optimization Protocols

When facing a stalled reaction, a systematic approach is key. This section provides actionable workflows to overcome steric barriers.

Workflow 1: Catalyst-Mediated Carbamoylation

For hindered substrates, a catalyst is often not just helpful, but essential. Catalysts work by increasing the electrophilicity of the carbamoyl chloride or by acting as a shuttle for the carbamoyl group.

  • Lewis Acid Catalysis (e.g., Scandium Triflate - Sc(OTf)₃):

    • Mechanism: Scandium triflate is a water-stable Lewis acid that coordinates to the carbonyl oxygen of the this compound.[11][12] This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by a weak or hindered nucleophile.[13][14]

    • When to Use: This is the premier choice for highly hindered secondary and tertiary alcohols that are unreactive under standard conditions.[13]

  • Nucleophilic Catalysis (e.g., 4-Dimethylaminopyridine - DMAP):

    • Mechanism: DMAP is a hyper-nucleophilic catalyst. It attacks the carbamoyl chloride to form a highly reactive N-carbamoylpyridinium intermediate.[15][16] This intermediate is much more reactive than the parent carbamoyl chloride, and the subsequent displacement by the alcohol or amine nucleophile is rapid. The DMAP is then regenerated, completing the catalytic cycle.

    • When to Use: DMAP is highly effective for a broad range of primary and secondary alcohols.[17] It is often added in catalytic amounts (1-10 mol%) alongside a stoichiometric amount of a weaker base like triethylamine.

Table 1: Comparison of Catalytic Systems

Catalyst SystemMechanism TypeIdeal SubstratesTypical LoadingKey Advantages
Sc(OTf)₃ Lewis Acid ActivationSterically demanding secondary & tertiary alcohols1-10 mol%Extremely high activity, water-tolerant.[12][13]
DMAP Nucleophilic CatalysisPrimary and secondary alcohols, phenols1-10 mol%Highly efficient, inexpensive, well-understood.[15][18]
Workflow 2: Strategic Decision-Making for Failed Reactions

When initial attempts fail, use the following decision tree to guide your troubleshooting process.

Diagram 2: Troubleshooting Flowchart

Troubleshooting Start Reaction Stalled (Low Conversion) CheckSubstrate Assess Substrate Hindrance Start->CheckSubstrate Primary Primary Alcohol/Amine CheckSubstrate->Primary Low Secondary Secondary Alcohol/Amine CheckSubstrate->Secondary Medium Tertiary Tertiary Alcohol CheckSubstrate->Tertiary High AddDMAP Add DMAP (5-10 mol%) + Stoichiometric Base (TEA) Primary->AddDMAP Secondary->AddDMAP UseScOTf3 Use Sc(OTf)₃ (5-10 mol%) Tertiary->UseScOTf3 AddDMAP->UseScOTf3 Fails Success Reaction Successful AddDMAP->Success Works ConsiderAlt Consider Alternative Carbamoylating Agent UseScOTf3->ConsiderAlt Fails UseScOTf3->Success Works

Caption: Decision-making workflow for troubleshooting hindered reactions.

Part 4: Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Carbamoylation of a Secondary Alcohol

This protocol is a robust starting point for moderately hindered secondary alcohols.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary alcohol (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to make a 0.1-0.2 M solution.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by 4-DMAP (0.1 eq). Stir the solution for 5 minutes at room temperature.

  • Carbamoylation: Add a solution of this compound (1.2 eq) in the same anhydrous solvent dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sc(OTf)₃-Catalyzed Carbamoylation of a Highly Hindered Alcohol

This protocol is designed for challenging substrates where standard methods fail.[13]

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 eq), scandium(III) triflate (Sc(OTf)₃, 0.05 - 0.1 eq), and anhydrous solvent (e.g., nitromethane or DCM).

  • Reagent Addition: Add diisopropylethylamine (DIPEA, 1.5 eq) as a non-nucleophilic base.

  • Carbamoylation: Add this compound (1.3 eq) and allow the mixture to stir at a slightly elevated temperature (e.g., 40 °C).

  • Reaction Monitoring: Monitor the reaction closely by LC-MS. These reactions may require 12-48 hours.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Part 5: Alternative Reagents

In cases of extreme steric hindrance where even catalytic methods fail, switching to a different class of reagent may be necessary.

Table 2: Comparison of Alternative Carbamoylating Strategies

Reagent/MethodReactivityHandling/SafetyComments
Isocyanates + Alcohol HighHighly toxic, moisture-sensitive.[19]Often requires a catalyst for hindered alcohols.[20]
Phosgene / Triphosgene Very HighExtremely toxic gas or solid.[20]Used to form chloroformates or isocyanates in situ.
Dialkyl Carbonates ModerateGenerally safer.Can be used for transesterification to form carbamates under basic conditions.[21]
CO₂ + Amine + Alkyl Halide Low-ModerateUtilizes a green C1 source (CO₂).[19][22]Often requires a strong base and extended reaction times.[19]

References

Navigating the Nuances of Diisopropylcarbamoyl Chloride: A Technical Support Guide for Enhanced Reaction Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to mastering the reactivity and improving the selectivity of diisopropylcarbamoyl chloride (DIPCC) reactions. This guide is designed for researchers, scientists, and professionals in drug development who seek to leverage this versatile reagent with precision and control. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the laboratory.

This compound is a valuable reagent for the synthesis of carbamates and for the protection of amine functionalities, particularly in peptide synthesis.[1] However, its reactivity is a double-edged sword. The bulky diisopropylamino group imparts unique steric properties that can be exploited for selective transformations, but it also presents challenges that can lead to low yields and undesired side products if not properly managed.[1] This guide will equip you with the knowledge to navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with this compound, providing not just solutions, but the scientific reasoning behind them.

Q1: My reaction with a primary amine is giving a low yield of the desired carbamate, and I see significant starting material remaining. What's going wrong?

A1: This is a common issue that can often be traced back to two primary culprits: inadequate reaction conditions or competing side reactions.

  • Insufficient Basicity: The reaction of DIPCC with an amine generates hydrochloric acid (HCl).[2] If not effectively neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The use of a suitable base is crucial. For primary amines, which are generally good nucleophiles, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's Base) is often an excellent choice.[3][4] It effectively scavenges the generated HCl without competing with the primary amine as a nucleophile.[3][4]

  • Moisture Contamination: this compound is highly sensitive to moisture.[5] Trace amounts of water in your reaction solvent or on your glassware can lead to rapid hydrolysis of the DIPCC to the unreactive diisopropylcarbamic acid, consuming your reagent and lowering your yield.[5] Ensure all glassware is rigorously dried and that you are using anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.[5]

  • Reaction Temperature: While many reactions with primary amines proceed readily at room temperature, some less nucleophilic or sterically hindered primary amines may require gentle heating to achieve a reasonable reaction rate.[5] However, be cautious, as excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.[6]

Q2: I'm trying to selectively protect a primary amine in the presence of a secondary amine, but I'm getting a mixture of products. How can I improve the selectivity?

A2: Achieving selectivity between primary and secondary amines is a classic challenge in organic synthesis. The key lies in exploiting the differences in their steric and electronic properties.

  • Steric Hindrance is Your Ally: The bulky diisopropyl groups on DIPCC make it highly sensitive to steric hindrance around the nucleophile.[1] Primary amines are sterically less encumbered than secondary amines, and thus, should react preferentially. To maximize this inherent selectivity, consider the following:

    • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) can significantly enhance selectivity. At lower temperatures, the kinetic barrier for the reaction with the more hindered secondary amine becomes more pronounced, favoring the reaction with the primary amine.

    • Controlled Addition: Adding the this compound slowly (e.g., dropwise via a syringe pump) to the solution of the amines can help maintain a low concentration of the electrophile, further favoring the reaction with the more reactive primary amine.

  • Solvent Effects: The choice of solvent can influence the reaction mechanism and, consequently, the selectivity. In polar, protic solvents, the reaction may have more SN1 character, proceeding through a carbamoyl cation intermediate.[3] This can sometimes decrease selectivity. Aprotic solvents of medium polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are generally preferred for this type of selective protection as they favor an SN2-like mechanism where steric factors play a more dominant role.[3][7]

Q3: My reaction with an alcohol is sluggish and incomplete, even with a base. What can I do to drive it to completion?

A3: Alcohols are generally less nucleophilic than amines, and hindered alcohols can be particularly challenging substrates for DIPCC.

  • Stronger, Non-Nucleophilic Bases: For alcohol reactions, a stronger, non-nucleophilic base is often required to deprotonate the alcohol and increase its nucleophilicity. While pyridine can be used, it is also a nucleophile and can compete with the alcohol.[8] A better choice is a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][4]

  • Catalytic Activation: In cases of very hindered or unreactive alcohols, the use of a nucleophilic catalyst in conjunction with a stoichiometric amount of a non-nucleophilic base can be highly effective. 4-Dimethylaminopyridine (DMAP) is a common and powerful catalyst for this purpose.[8] DMAP reacts with DIPCC to form a highly reactive N-carbamoylpyridinium intermediate, which is then readily attacked by the alcohol.[8]

  • Elevated Temperatures: Reactions with alcohols, especially secondary and tertiary ones, often require elevated temperatures to proceed at a reasonable rate.[9] Monitoring the reaction by TLC or GC is crucial to determine the optimal temperature and reaction time, while avoiding potential decomposition of the product or starting materials.[6]

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about working with this compound.

Q: What is the best way to store and handle this compound? A: Due to its moisture sensitivity, DIPCC should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5] It is a corrosive solid, so always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q: How can I monitor the progress of my reaction with this compound? A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most DIPCC reactions.[10] A typical procedure involves spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate.[10] As the reaction progresses, you will see the disappearance of the starting material spot and the appearance of the product spot.[11] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[6]

Q: What is a standard work-up procedure for a reaction involving this compound? A: A typical aqueous work-up is usually sufficient.[2] After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate or DCM) and washed with a mild aqueous acid (e.g., 1M HCl) to remove any basic residues like DIPEA or pyridine.[12] This is followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted DIPCC and acidic byproducts.[12] A final wash with brine helps to remove residual water from the organic layer.[12] The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[2]

Q: Can this compound be used to protect other functional groups besides amines? A: While its primary application is the protection of amines, DIPCC can also be used to protect alcohols and phenols as carbamates.[3] The resulting carbamates are generally more stable than the corresponding esters. The conditions for protection and deprotection will vary depending on the specific substrate.

Q: How do I deprotect a diisopropylcarbamoyl group? A: The deprotection of a diisopropylcarbamoyl group can be challenging due to its stability. However, specific conditions have been developed. For isopropyl carbamates, treatment with aluminum chloride (AlCl₃) in nitromethane has been shown to be effective for cleavage to the corresponding amine. The specific conditions for deprotection should be carefully chosen based on the overall functionality of the molecule to avoid unwanted side reactions.

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for key reactions involving this compound.

Protocol 1: General Procedure for the Synthesis of a Carbamate from a Primary Amine
  • To a solution of the primary amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Protection of a Hindered Alcohol in the Presence of a Less Hindered Alcohol
  • To a solution of the diol (1.0 eq) and pyridine (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere at -20 °C, add a solution of this compound (0.9 eq) in anhydrous THF dropwise over 1 hour.

  • Stir the reaction mixture at -20 °C for 6-8 hours, monitoring the progress carefully by TLC.

  • Upon completion, add saturated aqueous NH₄Cl to quench the reaction.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the desired mono-protected product by flash column chromatography.

Data Presentation

Table 1: Common Non-Nucleophilic Bases for this compound Reactions

BaseStructurepKa of Conjugate AcidKey Features
N,N-Diisopropylethylamine (DIPEA)EtN(i-Pr)₂10.75Sterically hindered, good for scavenging HCl in reactions with amine nucleophiles.[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Strong, non-nucleophilic base, useful for deprotonating less acidic protons, such as those of alcohols.[3][4]
2,6-Lutidine6.7A sterically hindered pyridine derivative, less basic than DIPEA, can be useful when a milder base is required.
Proton Sponge12.1A very strong, non-nucleophilic base, but its use is less common and typically reserved for specific applications.

Visualization of Key Concepts

.dot

G Steric_Hindrance Steric Hindrance (DIPCC & Substrate) Selectivity Improved Selectivity Steric_Hindrance->Selectivity Favors less hindered nucleophile Temperature Reaction Temperature Temperature->Selectivity Lower temp increases selectivity Reaction_Rate Reaction Rate Temperature->Reaction_Rate Higher temp increases rate Solvent_Polarity Solvent Polarity Solvent_Polarity->Reaction_Rate Polar solvents can accelerate SN1 pathways Base_Choice Choice of Base Side_Products Minimized Side Products Base_Choice->Side_Products Non-nucleophilic bases prevent competition

Caption: Key factors influencing the selectivity of DIPCC reactions.

.dot

G start Start: Low Yield or Poor Selectivity check_moisture Check for Moisture - Anhydrous solvents? - Dried glassware? - Inert atmosphere? start->check_moisture check_base Evaluate Base - Sufficient equivalents? - Non-nucleophilic? start->check_base check_temp Assess Temperature - Too high/low? start->check_temp check_addition Review Addition Rate - Slow addition for competitive reactions? start->check_addition re_run_dry Action: Re-run under strictly anhydrous conditions check_moisture->re_run_dry change_base Action: Switch to a more appropriate base (e.g., DIPEA, DBU) check_base->change_base optimize_temp Action: Optimize temperature (start low for selectivity) check_temp->optimize_temp slow_addition Action: Employ slow, controlled addition of DIPCC check_addition->slow_addition end End: Improved Outcome re_run_dry->end change_base->end optimize_temp->end slow_addition->end

Caption: A troubleshooting workflow for DIPCC reactions.

References

Validation & Comparative

A Comparative Guide to Diisopropylcarbamoyl Chloride and Alternative Activating Agents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient formation of amide and ester bonds is a cornerstone of molecular construction. The selection of an appropriate activating agent is a critical decision that profoundly impacts reaction efficiency, yield, purity, and scalability. This guide provides an in-depth comparison of Diisopropylcarbamoyl chloride (DIPCC) with other prevalent classes of activating agents, supported by mechanistic insights and practical experimental data to inform your synthetic strategy.

The Central Role of Carboxylic Acid Activation

The direct condensation of a carboxylic acid with an amine or alcohol is a thermodynamically unfavorable process that requires high temperatures and results in low yields. Activating agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, transforming the acid into a more electrophilic species that is readily attacked by a nucleophile (amine or alcohol). This two-step process, often performed in a single pot, is fundamental to countless synthetic transformations, most notably in peptide synthesis and the preparation of active pharmaceutical ingredients.[1][2]

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH (Low Reactivity) Activated_Intermediate R-CO-X (Highly Electrophilic) Carboxylic_Acid->Activated_Intermediate Activation Product Product (Amide or Ester) Activated_Intermediate->Product Activating_Agent Activating Agent (e.g., DIPCC) Activating_Agent->Carboxylic_Acid Nucleophile Nucleophile (Amine R'-NH2 or Alcohol R'-OH) Nucleophile->Product Nucleophilic Attack Byproduct Byproduct Product->Byproduct

Caption: General workflow for carboxylic acid activation and coupling.

In Focus: this compound (DIPCC)

This compound, with the chemical formula [(CH3)2CH]2NCOCl, is a member of the carbamoyl chloride class of reagents.[3] These compounds are prepared by reacting a secondary amine with phosgene or a phosgene equivalent.[4][5]

A. Mechanism of Action

DIPCC activates carboxylic acids by reacting with the carboxylate anion (typically formed in the presence of a non-nucleophilic base) to generate a reactive mixed carbamic-carboxylic anhydride. This intermediate is a potent acylating agent. The bulky diisopropyl groups on the nitrogen atom play a crucial role; they provide steric hindrance that can enhance stereochemical control and mitigate certain side reactions.[6] However, this steric bulk also modulates its reactivity compared to less hindered analogues like dimethylcarbamoyl chloride.[7]

DIPCC_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation Base Base Base->RCOOH Intermediate Mixed Anhydride Intermediate [R-CO-O-CO-N(iPr)₂] RCOO->Intermediate Attack on DIPCC DIPCC DIPCC (iPr)₂NCOCl DIPCC->Intermediate Product Amide Product (R-CO-NHR') Intermediate->Product Nucleophilic Attack Byproduct Diisopropylcarbamic Acid + CO₂ + (iPr)₂NH Intermediate->Byproduct Breakdown Nucleophile R'-NH₂ (Amine) Nucleophile->Product

Caption: Activation of a carboxylic acid using DIPCC.

B. Primary Applications & Limitations

DIPCC is primarily used to prepare N,N-diisopropylcarbamates from alcohols and phenols.[3] These carbamates serve as important intermediates and protecting groups in multi-step syntheses. While it can be used for peptide coupling, its application in this area is less common than more modern reagents due to potential side reactions and the development of more efficient systems.[6]

A significant limitation of all carbamoyl chlorides is their sensitivity to moisture.[4] DIPCC readily hydrolyzes to the corresponding carbamic acid, which is unstable and decomposes to diisopropylamine and carbon dioxide.[6][8] This necessitates handling under anhydrous conditions.

Comparative Analysis of Activating Agents

The choice of activating agent is dictated by the specific substrates, desired reaction conditions, and tolerance for potential side reactions like racemization.

A. Carbodiimides: The Workhorses

Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are among the most common activating agents.[2][9][10]

  • Mechanism: They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophile.

  • Key Differences from DIPCC: The primary distinction lies in the byproducts. Carbodiimides generate urea derivatives. DCC forms an insoluble urea (DCU) that requires filtration, while the urea from DIC is soluble in common organic solvents, simplifying purification.[9] EDC's urea byproduct is water-soluble, ideal for easy removal via aqueous extraction.[2]

  • Performance: Carbodiimides, especially DIC, are highly efficient for routine amide and ester formation.[9] However, for sensitive substrates, particularly in peptide synthesis, the O-acylisourea intermediate can rearrange or lead to racemization. This is often suppressed by adding nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[1]

B. Phosphonium and Aminium/Uronium Salts: The High-Performance Specialists

For challenging syntheses, such as coupling sterically hindered amino acids or minimizing racemization, phosphonium and aminium/uronium salts are the reagents of choice.[11][12]

  • Examples:

    • Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[9]

    • Aminium/Uronium Salts: HATU, HBTU, COMU.[1]

  • Mechanism: These reagents react with the carboxylate to form an activated ester (e.g., an HOBt or HOAt ester), which is less prone to side reactions than the O-acylisourea intermediate from carbodiimides. The coupling reaction requires a stoichiometric amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).[1][9]

  • Performance: HATU is widely regarded as one of the most powerful coupling reagents, known for rapid reaction kinetics and very low levels of racemization, making it superior for difficult peptide sequences.[9] COMU is a modern alternative that offers comparable efficiency to HATU but is based on the safer Oxyma leaving group, avoiding the potentially explosive benzotriazole core of reagents like HBTU and PyBOP.[1]

C. Acyl Halide Forming Reagents: The Brute Force Approach

Reagents like thionyl chloride (SOCl₂) and oxalyl chloride convert carboxylic acids into highly reactive acyl chlorides.

  • Mechanism: Direct conversion of the -OH group to a -Cl group.

  • Key Differences from DIPCC: These reagents are far more reactive and less selective than DIPCC. They are incompatible with sensitive functional groups.

  • Performance: While effective and inexpensive, their use is limited by harsh reaction conditions and the generation of toxic, corrosive gaseous byproducts (HCl, SO₂, CO), which require specialized handling procedures.[13] They are generally unsuitable for complex molecules in drug development.

Quantitative Performance Comparison

The following table summarizes the key characteristics of DIPCC and its alternatives to guide reagent selection.

Reagent Class Example(s) Reactivity Common Byproducts Key Advantages Key Disadvantages
Carbamoyl Chloride DIPCC ModerateDiisopropylamine, CO₂, HClGood for carbamate synthesis; steric bulk can offer selectivity[6]Moisture sensitive; limited use in modern peptide synthesis
Carbodiimides DCC, DIC, EDC HighInsoluble or soluble ureasWidely applicable, cost-effective, efficient for many transformations[9][12]Can cause racemization without additives; byproduct removal can be tricky (DCC)
Phosphonium Salts PyBOP Very HighPhosphoramide, HOBtExcellent for hindered couplings; high reaction rates[1][9]Higher cost; byproduct contains phosphorus
Aminium/Uronium Salts HATU, COMU HighestTetramethylurea, HOAt/OxymaMinimizes racemization; very fast reactions; effective for difficult couplings[1][9]High cost; requires stoichiometric base
Acyl Halide Reagents SOCl₂, (COCl)₂ ExtremeHCl, SO₂, CO, CO₂Inexpensive, powerfulHarsh conditions; poor functional group tolerance; toxic byproducts[13]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, here are two representative protocols.

Protocol 1: Synthesis of an O-Aryl Carbamate using DIPCC

Objective: To synthesize Phenyl N,N-diisopropylcarbamate.

Methodology:

  • To a stirred solution of phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired carbamate.

Protocol 2: Synthesis of an Amide using HATU (A Modern Alternative)

Objective: To synthesize N-benzylbenzamide.

Methodology:

  • To a stirred solution of benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Conclusion and Recommendations

This compound remains a useful reagent for specific applications, particularly the synthesis of sterically hindered carbamates. However, for the broader and more demanding applications in modern drug discovery and peptide synthesis, its utility has been largely superseded by more efficient, reliable, and safer activating agents.

  • For routine, cost-sensitive amide and ester syntheses , DIC and EDC (especially for aqueous workups) remain excellent first-choice reagents, often in combination with Oxyma or HOBt.[9]

  • For challenging amide bond formations , including those involving sterically hindered substrates, N-methylated amino acids, or where racemization must be strictly minimized, HATU and COMU are the authoritative standards, providing superior performance despite their higher cost.[1][11]

The selection of an activating agent is a critical parameter in synthetic design. By understanding the mechanistic nuances, advantages, and limitations of each class, researchers can make informed decisions to optimize their chemical transformations for success.

References

A Comparative Guide to Analytical Techniques for the Validation of Diisopropylcarbamoyl Chloride Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses utilizing Diisopropylcarbamoyl chloride (DIPCC), ensuring the purity of this critical reagent is paramount. As a highly reactive carbamoyl chloride, DIPCC is susceptible to hydrolysis and other degradation pathways, potentially introducing impurities that can compromise reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth comparison of analytical techniques for the robust validation of DIPCC purity, grounded in scientific principles and practical application. We will explore the nuances of Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols and a comparative analysis to inform your selection of the most appropriate method for your specific needs.

The Challenge of Analyzing a Reactive Intermediate

This compound is a potent electrophile, readily reacting with nucleophiles such as water. This inherent reactivity presents a significant challenge for analytical method development. Standard chromatographic techniques that utilize aqueous mobile phases or operate at elevated temperatures can lead to on-column or in-injector degradation of the analyte, resulting in an underestimation of purity. Consequently, analytical strategies must be designed to mitigate this reactivity, either by employing non-reactive conditions or by converting the analyte into a more stable derivative prior to analysis.

Orthogonal Approaches for a Comprehensive Purity Assessment

Relying on a single analytical technique for purity determination can be fraught with risk, as any given method may have blind spots for certain impurities. A more robust and trustworthy approach involves the use of orthogonal methods—techniques that rely on different physicochemical principles. By cross-validating results from multiple, distinct analytical techniques, a higher degree of confidence in the assigned purity value can be achieved. This guide will focus on three such powerful and complementary techniques: qNMR, GC with derivatization, and HPLC with derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for the determination of purity for organic compounds, including reactive intermediates like DIPCC.[1][2] Its key advantage lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar concentration of the analyte, without the need for a chemically identical reference standard of the analyte itself.[3] This makes qNMR particularly valuable for novel or reactive compounds where a high-purity reference standard may not be readily available.

Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on several critical parameters that must be carefully optimized to ensure accurate and precise results. A sufficiently long relaxation delay (D1) is crucial to allow for complete relaxation of the protons between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei. The selection of a suitable internal standard is also paramount; it must be chemically inert towards the analyte, possess signals that do not overlap with those of the analyte or impurities, and be of a high, certified purity.[4][5]

Experimental Protocol: ¹H-qNMR for DIPCC Purity Assay

Objective: To determine the absolute purity of this compound by ¹H-qNMR using an internal standard.

Materials:

  • This compound (DIPCC) sample

  • Maleic acid (certified reference material, >99.5% purity) as the internal standard

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readable to 0.01 mg)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the DIPCC sample into a clean, dry vial.

    • Accurately weigh approximately 5-8 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Program: Standard 90° pulse

      • Relaxation Delay (D1): 30 seconds

      • Number of Scans: 16

      • Acquisition Time: ≥ 3 seconds

      • Spectral Width: ~16 ppm

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved septet signal of the two methine protons of DIPCC (expected around 3.9-4.1 ppm) and the singlet signal of the two olefinic protons of maleic acid (around 6.3 ppm).

    • Calculate the purity of DIPCC using the following equation:

    Where:

    • I_DIPCC = Integral of the DIPCC signal

    • N_DIPCC = Number of protons for the integrated DIPCC signal (2 in this case)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal (2 for maleic acid)

    • MW_DIPCC = Molecular weight of DIPCC (163.65 g/mol )

    • MW_IS = Molecular weight of the internal standard (116.07 g/mol for maleic acid)

    • W_DIPCC = Weight of the DIPCC sample

    • W_IS = Weight of the internal standard

    • Purity_IS = Purity of the internal standard

Self-Validating System in qNMR

The qNMR method is inherently self-validating to a degree. The spectrum provides a wealth of information beyond just the signals used for quantification. The presence of unexpected signals can indicate impurities, and their integration relative to the analyte signal can provide a semi-quantitative estimate of their levels. Furthermore, the use of a certified internal standard provides traceability and a high level of confidence in the accuracy of the measurement.[6]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh DIPCC dissolve Dissolve in CDCl₃ weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR (D1 = 30s) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate DIPCC & Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for DIPCC purity determination by qNMR.

Gas Chromatography (GC) with Derivatization: A Robust Separation Technique

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of highly reactive compounds like DIPCC by GC can be problematic due to potential degradation in the hot injector or on the column.[7] To overcome this, a derivatization step is often employed to convert the analyte into a more stable and volatile derivative.[8]

Causality Behind Experimental Choices in GC with Derivatization

The choice of derivatizing agent is critical. It should react rapidly and quantitatively with the analyte to form a single, stable product. For acyl chlorides and related compounds, esterification with an alcohol is a common and effective derivatization strategy. Methanol is often chosen due to its low cost, high reactivity, and the volatility of the resulting methyl ester derivative. The use of a Flame Ionization Detector (FID) is advantageous due to its high sensitivity to organic compounds and its wide linear range.

Experimental Protocol: GC-FID of Derivatized DIPCC

Objective: To determine the purity of this compound by GC-FID after derivatization to its methyl carbamate derivative.

Materials:

  • This compound (DIPCC) sample

  • Methanol (anhydrous, HPLC grade)

  • Pyridine (anhydrous, HPLC grade) as a catalyst and acid scavenger

  • Dodecane (purity >99.5%) as an internal standard

  • Dichloromethane (HPLC grade) as the solvent

Procedure:

  • Derivatization and Sample Preparation:

    • Accurately weigh approximately 20 mg of the DIPCC sample into a vial.

    • Add 1.0 mL of a 10 mg/mL solution of dodecane in dichloromethane (internal standard solution).

    • Add 0.5 mL of anhydrous methanol and 0.1 mL of anhydrous pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the solution to 10.0 mL with dichloromethane.

  • GC-FID Analysis:

    • Inject 1 µL of the prepared sample solution into the GC-FID system.

    • GC Conditions:

      • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Temperature Program: 50°C (hold for 2 min), ramp to 250°C at 15°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Data Processing and Purity Calculation:

    • Identify the peaks corresponding to the methyl diisopropylcarbamate derivative and the dodecane internal standard.

    • Calculate the response factor of the derivative relative to the internal standard using a calibration standard of known composition.

    • Calculate the purity of DIPCC in the original sample based on the peak areas and the response factor.

Self-Validating System in GC

The chromatographic separation itself provides a degree of self-validation. The appearance of unexpected peaks can signal the presence of impurities in the original sample or byproducts of the derivatization reaction. The use of an internal standard helps to correct for variations in injection volume and detector response, thereby improving the precision and accuracy of the method.

GC_Workflow cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_calc Data Analysis weigh_dipcc Weigh DIPCC add_is Add Internal Standard weigh_dipcc->add_is add_reagents Add Methanol & Pyridine add_is->add_reagents heat Heat at 60°C add_reagents->heat inject Inject into GC-FID heat->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for DIPCC purity analysis by GC-FID with derivatization.

High-Performance Liquid Chromatography (HPLC) with Derivatization: A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, offering high separation efficiency and sensitivity. However, direct analysis of DIPCC by reversed-phase HPLC is challenging due to its reactivity with aqueous mobile phases and its lack of a strong UV chromophore. Pre-column derivatization can address both of these issues by converting DIPCC into a stable, UV-active derivative.[9]

Causality Behind Experimental Choices in HPLC with Derivatization

The derivatization agent for HPLC should react specifically with the carbamoyl chloride functional group and introduce a chromophore that absorbs strongly in the UV-Vis region, thereby enhancing detection sensitivity. Aromatic amines or hydrazines are excellent choices for this purpose. 2-Nitrophenylhydrazine is a suitable reagent as it reacts with acyl chlorides to form a derivative with a maximum UV absorbance at a longer wavelength (around 395 nm), which minimizes interference from the sample matrix.[1]

Experimental Protocol: HPLC-UV of Derivatized DIPCC

Objective: To determine the purity of this compound by HPLC-UV after pre-column derivatization.

Materials:

  • This compound (DIPCC) sample

  • 2-Nitrophenylhydrazine hydrochloride

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Derivatization and Sample Preparation:

    • Prepare a derivatizing solution of 1 mg/mL 2-nitrophenylhydrazine hydrochloride in acetonitrile.

    • Accurately weigh approximately 10 mg of the DIPCC sample into a vial.

    • Dissolve the sample in 5.0 mL of acetonitrile.

    • To 1.0 mL of this solution, add 1.0 mL of the derivatizing solution and 50 µL of triethylamine.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Dilute the reaction mixture to 10.0 mL with the mobile phase.

  • HPLC-UV Analysis:

    • Inject 10 µL of the prepared sample solution into the HPLC system.

    • HPLC Conditions:

      • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 50% B to 90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 395 nm

  • Data Processing and Purity Calculation:

    • Identify the peak corresponding to the DIPCC-2-nitrophenylhydrazide derivative.

    • Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (assuming all impurities react and have a similar response factor). For a more accurate quantification, an external standard calibration with a synthesized and purified derivative standard would be required.

Self-Validating System in HPLC

The high resolving power of HPLC allows for the separation of the main derivative peak from potential impurities, providing a visual representation of the sample's purity. The specificity of the derivatization reaction and the detection wavelength contribute to the method's selectivity. The stability of the derivative can be assessed by analyzing samples over time.

HPLC_Workflow cluster_deriv_hplc Derivatization cluster_analysis_hplc HPLC-UV Analysis cluster_calc_hplc Data Analysis weigh_dipcc_hplc Weigh & Dissolve DIPCC add_reagent_hplc Add Derivatizing Agent & Base weigh_dipcc_hplc->add_reagent_hplc react_hplc React at RT add_reagent_hplc->react_hplc inject_hplc Inject into HPLC-UV react_hplc->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc UV Detection (395 nm) separate_hplc->detect_hplc integrate_hplc Integrate Peaks detect_hplc->integrate_hplc calculate_hplc Calculate Area % integrate_hplc->calculate_hplc

Caption: Workflow for DIPCC purity analysis by HPLC-UV with derivatization.

Comparative Analysis of Analytical Techniques

The choice of the most suitable analytical technique for DIPCC purity validation depends on the specific requirements of the analysis, including the desired accuracy, the available instrumentation, and the context of the measurement (e.g., routine quality control vs. primary characterization).

FeatureQuantitative NMR (qNMR)GC with DerivatizationHPLC with Derivatization
Principle Molar concentration from signal integrationSeparation based on volatility and polaritySeparation based on polarity
Reference Standard Requires a certified internal standard of a different compoundRequires a reference standard of the analyte or its derivative for accurate quantificationRequires a reference standard of the analyte's derivative for accurate quantification; area percent can be used as an estimate
Sample Preparation Simple dissolutionMulti-step derivatizationMulti-step derivatization
Analysis Time Relatively fast (minutes per sample)Longer due to derivatization and GC run timeLonger due to derivatization and HPLC run time
Accuracy High (primary method)High with proper calibrationHigh with proper calibration
Precision HighHighHigh
LOD/LOQ ModerateLowLow
Key Advantage Absolute quantification without a specific DIPCC reference standardHigh separation efficiency for volatile compoundsWide applicability and high separation efficiency
Key Disadvantage Lower sensitivity compared to chromatographic methodsRequires derivatization; potential for thermal degradationRequires derivatization; potential for incomplete reaction or byproduct formation
Trustworthiness High, as it is a primary ratio methodHigh, with a well-validated derivatization and chromatographic methodHigh, with a well-validated derivatization and chromatographic method

Conclusion: An Integrated Approach to Purity Validation

There is no single "best" method for determining the purity of a reactive intermediate like this compound. Each of the techniques discussed—qNMR, GC with derivatization, and HPLC with derivatization—offers a unique set of advantages and disadvantages.

  • qNMR stands out as a powerful primary method for obtaining an accurate, absolute purity value without the need for a specific DIPCC reference standard, making it ideal for the initial characterization of new batches.

  • GC with derivatization provides excellent separation efficiency and sensitivity for volatile impurities and the derivatized analyte.

  • HPLC with derivatization offers high versatility and is a workhorse in many pharmaceutical laboratories for impurity profiling.

For the most comprehensive and trustworthy assessment of DIPCC purity, a multi-faceted approach is recommended. Employing qNMR as a primary method to assign a purity value, and then using this well-characterized material to validate and cross-check results from orthogonal chromatographic techniques like GC and HPLC, provides a robust and self-validating system for ensuring the quality of this critical reagent in your research and development endeavors.

References

A Comparative Guide to Diisopropylcarbamoyl Chloride and Diethylcarbamoyl Chloride for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the carbamoyl chloride functional group serves as a cornerstone for the construction of carbamates, ureas, and other vital nitrogen-containing scaffolds.[1] Among the diverse array of available reagents, Diisopropylcarbamoyl chloride (DIPCC) and Diethylcarbamoyl chloride (DECC) have emerged as two of the most frequently utilized N,N-dialkylcarbamoyl chlorides. While structurally similar, their nuanced differences in reactivity, steric profile, and handling requirements can significantly impact the outcome of a synthetic route.

This guide provides a comprehensive comparative analysis of DIPCC and DECC, moving beyond a simple cataloging of properties to delve into the mechanistic underpinnings of their reactivity. By synthesizing experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in reagent selection and experimental design.

Physicochemical Properties: A Tale of Two Alkyl Groups

At a glance, the physical properties of DIPCC and DECC are largely dictated by the nature of their respective alkyl substituents. The bulkier isopropyl groups of DIPCC result in a higher melting point, rendering it a solid at room temperature, which can be advantageous for handling and weighing. In contrast, DECC is a liquid, which may be preferable for certain automated or continuous-flow processes.

PropertyThis compound (DIPCC)Diethylcarbamoyl chloride (DECC)Reference(s)
CAS Number 19009-39-388-10-8[2]
Molecular Formula C₇H₁₄ClNOC₅H₁₀ClNO[2]
Molecular Weight 163.65 g/mol 135.59 g/mol [2]
Appearance White solidColorless to pale yellow liquid
Melting Point 57-59 °C-32 °C[3]
Boiling Point 90-93 °C at 15 mmHg186-190 °C at 760 mmHg[4]
Solubility Soluble in nonpolar organic solventsSoluble in organic solvents like dichloromethane and ether; reacts with water[5]

The Duality of Reactivity: Steric Hindrance vs. Electronic Effects

A fundamental understanding of the interplay between steric and electronic effects is paramount to appreciating the divergent reactivity of DIPCC and DECC.[6] Naively, one might predict that the greater steric bulk of the two isopropyl groups in DIPCC would hinder the approach of a nucleophile, rendering it less reactive than DECC.[7] However, experimental evidence, particularly from solvolysis studies, reveals a more complex and counterintuitive reality.

A study on the solvolysis of various N,N-dialkylcarbamoyl chlorides in ethanol at 50.0 °C provided the following relative reaction rates:

Carbamoyl ChlorideRelative Rate
N,N-Dimethylcarbamoyl chloride1.00
N,N-Diethylcarbamoyl chloride (DECC) 4.5
N,N-Diisopropylcarbamoyl chloride (DIPCC) 232

Data adapted from a mechanistic study on the solvolysis of carbamoyl chlorides.[8]

This striking dataset demonstrates that DIPCC is significantly more reactive than DECC under these conditions. This phenomenon can be rationalized by considering the reaction mechanism. The solvolysis of N,N-dialkylcarbamoyl chlorides is believed to proceed through a dissociative, Sₙ1-like pathway, involving the formation of a planar carbamoyl cation intermediate.[8][9][10]

In the tetrahedral ground state of the carbamoyl chloride, the bulky isopropyl groups of DIPCC experience considerable steric strain. As the reaction proceeds towards the planar carbamoyl cation in the transition state, this steric strain is relieved. The greater relief of ground-state strain in DIPCC compared to DECC provides a thermodynamic driving force that accelerates the rate of ionization, leading to a faster overall reaction rate.[8] Conversely, in reactions that proceed via a concerted Sₙ2-like mechanism, where the nucleophile attacks the carbonyl carbon directly, the steric hindrance of the isopropyl groups in DIPCC would be expected to play a more dominant role, potentially leading to a slower reaction rate compared to DECC.[9][11]

G Figure 1: Mechanistic Pathways of Carbamoyl Chloride Reactions cluster_0 SN1-like Pathway (Favored for DIPCC in Solvolysis) cluster_1 SN2-like Pathway (More Likely for DECC with Strong Nucleophiles) DIPCC This compound (Sterically Hindered Ground State) TS1 Transition State (Relief of Steric Strain) DIPCC->TS1 Slow, Rate-Determining Step (Ionization) Cation1 Planar Carbamoyl Cation + Cl- TS1->Cation1 Product1 Carbamate Product Cation1->Product1 Fast + Nucleophile DECC Diethylcarbamoyl Chloride + Nucleophile TS2 Tetrahedral Intermediate (Backside Attack) DECC->TS2 Concerted Step Product2 Carbamate Product + Cl- TS2->Product2

Caption: Mechanistic pathways for carbamoyl chloride reactions.

Synthetic Applications: A Matter of Choice and Consequence

The differing reactivity profiles of DIPCC and DECC dictate their suitability for various synthetic transformations. The carbamate functional group is a key structural element in numerous pharmaceuticals and agrochemicals, and both reagents are effective for its installation.[1][12]

Carbamate Synthesis

The primary application of both DIPCC and DECC is the synthesis of carbamates through the reaction with alcohols or phenols. This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction Scheme: R₂NCOCl + R'OH + Base → R₂NC(O)OR' + [Base-H]⁺Cl⁻

Due to its higher reactivity in Sₙ1-type reactions, DIPCC may be advantageous for the carbamoylation of sterically hindered alcohols where the reaction proceeds through a carbamoyl cation intermediate. Conversely, for less hindered primary and secondary alcohols, the less sterically encumbered DECC may provide a more controlled reaction with fewer side products.

Case Study: The Role of DECC Analogues in Pharmaceutical Synthesis

A prominent example of the utility of carbamoyl chlorides in drug synthesis is in the preparation of Rivastigmine, a carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. While the synthesis of Rivastigmine itself employs N-ethyl-N-methylcarbamoyl chloride, a close analogue of DECC, the underlying chemistry is illustrative of the broader application of this class of reagents.[13]

G Figure 2: Simplified Synthesis of a Rivastigmine Analogue Phenol Substituted Phenol Carbamate Carbamate Intermediate Phenol->Carbamate DECC_analog N-Ethyl-N-methyl- carbamoyl chloride DECC_analog->Carbamate Base Base (e.g., NaH) Base->Carbamate Final_Product Rivastigmine Analogue Carbamate->Final_Product Further Synthetic Steps

Caption: Simplified synthesis of a Rivastigmine analogue.

Experimental Protocol: A Framework for Comparative Reactivity Analysis

To provide a tangible basis for comparison, the following protocol outlines a general procedure for a competitive reaction between an alcohol and a mixture of DIPCC and DECC. This experiment would allow for a direct comparison of their relative reactivities under identical conditions.

Objective: To determine the relative reactivity of this compound and Diethylcarbamoyl chloride in the carbamoylation of a model alcohol.

Materials:

  • This compound (DIPCC)

  • Diethylcarbamoyl chloride (DECC)

  • A primary or secondary alcohol (e.g., benzyl alcohol)

  • A non-nucleophilic base (e.g., 2,6-lutidine)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Standard laboratory glassware, syringes, and magnetic stirrer

G Figure 3: Experimental Workflow for Comparative Reactivity Study Start Start Setup Set up a flame-dried flask under an inert atmosphere Start->Setup Reagents Add anhydrous solvent, alcohol, and internal standard Setup->Reagents Base_add Add non-nucleophilic base Reagents->Base_add Cool Cool the reaction mixture to 0 °C Base_add->Cool Carbamoyl_add Add an equimolar mixture of DIPCC and DECC Cool->Carbamoyl_add React Stir at 0 °C and monitor by GC/HPLC over time Carbamoyl_add->React Quench Quench the reaction with saturated aqueous NH4Cl React->Quench Workup Extract with organic solvent, dry, and concentrate Quench->Workup Analyze Analyze the product ratio by GC/HPLC Workup->Analyze End End Analyze->End

Caption: Experimental workflow for comparative reactivity study.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent, the alcohol (1.0 eq), and the internal standard.

  • Add the non-nucleophilic base (1.2 eq) and stir the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, prepare an equimolar mixture of DIPCC and DECC.

  • Add the carbamoyl chloride mixture (total 1.1 eq) to the reaction flask dropwise via syringe.

  • Stir the reaction at 0 °C and monitor its progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Upon completion or after a set time, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC or HPLC to determine the ratio of the diisopropylcarbamate to the diethylcarbamate, which will reflect the relative reactivity of the two carbamoyl chlorides.

Safety and Handling: A Non-Negotiable Priority

Both DIPCC and DECC are reactive and hazardous chemicals that must be handled with appropriate safety precautions.[14][15] They are corrosive, moisture-sensitive, and suspected carcinogens.[3][16]

HazardThis compound (DIPCC)Diethylcarbamoyl chloride (DECC)
GHS Pictograms CorrosiveCorrosive, Health Hazard, Irritant
Hazard Statements Causes severe skin burns and eye damage. Contact with water liberates toxic gas.Harmful if swallowed or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust.Obtain special instructions before use. Avoid breathing vapors. Wear protective gloves/eye protection.

Safe Handling Procedures:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.

  • Moisture Sensitivity: Both reagents react with moisture to produce corrosive HCl gas and the corresponding secondary amine. Handle under an inert atmosphere and store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

G Figure 4: Essential Personal Protective Equipment (PPE) cluster_0 Personal Protective Equipment Goggles Chemical Safety Goggles Gloves Nitrile Gloves LabCoat Lab Coat FaceShield Face Shield (Recommended)

Caption: Essential Personal Protective Equipment (PPE).

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and Diethylcarbamoyl chloride is not merely a matter of substituting one for the other. A nuanced understanding of their respective reactivity profiles, driven by the interplay of steric and electronic effects, is crucial for successful and efficient synthesis.

  • This compound (DIPCC): Its enhanced reactivity in Sₙ1-type reactions, stemming from the relief of ground-state steric strain, makes it a potentially superior reagent for the carbamoylation of sterically demanding substrates. However, this higher reactivity may also lead to a lack of selectivity in molecules with multiple nucleophilic sites. Its solid form can be an advantage for handling.

  • Diethylcarbamoyl chloride (DECC): As a less sterically hindered and generally less reactive (in solvolysis) reagent, DECC may offer greater control and selectivity in reactions with primary and secondary alcohols and amines. Its liquid form may be advantageous for certain applications.

Ultimately, the optimal choice of carbamoyl chloride will depend on the specific substrate, desired reaction conditions, and the mechanistic pathway most likely to be operative. By carefully considering the principles outlined in this guide, researchers can leverage the unique properties of both DIPCC and DECC to advance their synthetic endeavors.

References

A Comparative Kinetic Analysis of Diisopropylcarbamoyl Chloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the kinetic profiles of Diisopropylcarbamoyl chloride against other commonly used carbamoyl chlorides, such as N,N-dimethylcarbamoyl chloride and N,N-diethylcarbamoyl chloride. We will explore the underlying chemical principles that dictate their reactivity, present comparative solvolysis data, and provide a detailed, validated protocol for assessing their efficacy as enzyme inhibitors, specifically focusing on acetylcholinesterase (AChE).

Introduction: The Role and Reactivity of Carbamoyl Chlorides

Carbamoyl chlorides (R₂NCOCl) are a class of organic compounds essential for synthesizing carbamate esters and ureas.[1][2] In the biomedical field, they are of particular interest as precursors to carbamate inhibitors, which are effective against serine hydrolases like acetylcholinesterase (AChE).[3][4] These inhibitors function by transferring their carbamoyl group to a critical serine residue in the enzyme's active site, forming a stable carbamoylated enzyme that is slow to hydrolyze.[5][6] This "pseudo-irreversible" inhibition makes them valuable as both therapeutic agents and pesticides.[5][7]

The reactivity of a carbamoyl chloride is governed by the electrophilicity of its carbonyl carbon. The reaction mechanism can range from a bimolecular addition-elimination pathway to a unimolecular Sₙ1-type ionization, depending on the solvent and the substituents on the nitrogen atom.[8][9] Understanding the kinetic differences among various carbamoyl chlorides is crucial for selecting the appropriate reagent for a specific application, be it in organic synthesis or in designing enzyme inhibitors with desired potency and duration of action.[10]

The Impact of Steric Hindrance on Reactivity

A key determinant of a carbamoyl chloride's reactivity is the steric bulk of the N-alkyl substituents. Counterintuitively for a reaction that involves nucleophilic attack at a carbonyl carbon, increased steric hindrance from bulkier alkyl groups (like isopropyl groups) dramatically accelerates the rate of solvolysis.[11][12]

This phenomenon is best explained by a dissociative, Sₙ1-like mechanism. The ground state of a carbamoyl chloride is a tetrahedral molecule. As the alkyl groups increase in size, they cause significant steric strain. This strain is relieved in the transition state, which leads to a planar carbamoyl cation. Consequently, bulkier substituents lower the activation energy for ionization, leading to a faster reaction rate.[11][13]

The relative solvolysis rates in ethanol at 50.0 °C clearly illustrate this trend[12]: Diisopropyl > Diethyl > Dimethyl

This steric acceleration makes N,N-diisopropylcarbamoyl chloride a significantly more reactive carbamoylating agent compared to its less hindered counterparts.

Comparative Kinetic Data: Solvolysis Rates

The following table summarizes the relative and absolute rate constants for the solvolysis of diisopropyl-, diethyl-, and dimethylcarbamoyl chlorides in different solvent systems. The data consistently show that reactivity increases with the size of the alkyl substituents.

Carbamoyl ChlorideSolventRelative Rate (vs. Me₂)Rate Constant (k, s⁻¹)Temperature (°C)Reference
N,N-Dimethylcarbamoyl chloride80% Ethanol1.01.1 x 10⁻⁵25.0[13][14]
N,N-Diethylcarbamoyl chloride80% Ethanol4.24.6 x 10⁻⁵25.0[13][14]
N,N-Diisopropylcarbamoyl chloride89.1% Acetone40.0 (vs. piperidine)8.4 x 10⁻²-20.0[13]
N,N-Dimethylcarbamoyl chloride100% Methanol1.01.5 x 10⁻⁵25.0[13][14]
N,N-Diethylcarbamoyl chloride100% Methanol6.69.9 x 10⁻⁵25.0[13][14]
N,N-Dimethylcarbamoyl chlorideEthanol1.00-50.0[12]
N,N-Diethylcarbamoyl chlorideEthanol4.5-50.0[12]
N,N-Diisopropylcarbamoyl chlorideEthanol232-50.0[12]

Note: Direct rate constant comparison for the diisopropyl derivative under identical conditions is limited in the literature, but the relative rates clearly establish its superior reactivity.

Experimental Protocol: Kinetic Analysis of Acetylcholinesterase Inhibition

This protocol provides a robust method for comparing the inhibitory potency of different carbamoyl chlorides against acetylcholinesterase using the classic Ellman's assay.[3][15] The assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻) that can be monitored spectrophotometrically at 412 nm.

Rationale of Experimental Design
  • Enzyme and Substrate: Recombinant human AChE is used for consistency. Acetylthiocholine (ATCh) serves as the substrate, which, upon hydrolysis, releases thiocholine.

  • Inhibitor Preparation: Carbamoyl chlorides are highly moisture-sensitive and must be handled under anhydrous conditions.[1][2] Stock solutions should be prepared fresh in anhydrous acetonitrile or DMSO.

  • Kinetic Parameters: The protocol aims to determine the second-order rate constant of inhibition (kᵢ), which reflects the carbamoylation rate. This is a key measure of inhibitor efficiency.[15][16]

  • Controls: A control reaction without any inhibitor is crucial to establish the baseline, uninhibited enzyme activity. A blank control containing all reagents except the enzyme corrects for any non-enzymatic substrate hydrolysis.

Materials and Reagents
  • N,N-Diisopropylcarbamoyl chloride (and other analogs)

  • Recombinant Human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Anhydrous acetonitrile or DMSO

  • UV-Vis Spectrophotometer or 96-well plate reader capable of reading at 412 nm

  • Temperature-controlled cuvette holder or incubator

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare a 10 mM stock solution of ATCh in the phosphate buffer.

    • Immediately before the experiment, prepare 1 mM stock solutions of each carbamoyl chloride in anhydrous acetonitrile. Causality: Fresh preparation is critical due to the hydrolytic instability of carbamoyl chlorides.

  • Enzyme Dilution:

    • Dilute the AChE stock solution in the phosphate buffer to a working concentration that provides a linear rate of substrate hydrolysis for at least 5-10 minutes. This concentration must be determined empirically but is typically in the low nM range.

  • Assay Setup (for a 96-well plate):

    • To each well, add the components in the following order:

      • Phosphate Buffer (to bring the final volume to 200 µL)

      • 10 µL of 10 mM DTNB stock solution (final concentration: 0.5 mM)

      • 10 µL of the diluted enzyme solution.

      • 10 µL of the carbamoyl chloride stock solution (or anhydrous acetonitrile for the "no inhibitor" control). Causality: The enzyme and inhibitor are pre-incubated to allow the carbamoylation reaction to occur before introducing the substrate.

    • Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiation and Measurement:

    • Start the reaction by adding 20 µL of the 10 mM ATCh stock solution to each well (final concentration: 1 mM).

    • Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Plot the natural logarithm of the percentage of remaining enzyme activity (ln(%V)) against the pre-incubation time for each inhibitor concentration.

    • The slope of this plot gives the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (kᵢ) is then determined by plotting k_obs against the inhibitor concentration. The slope of this second plot is kᵢ.

Visualization of Workflow and Concepts

Experimental Workflow Diagram

The following diagram outlines the key steps in the kinetic analysis protocol.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Buffer, DTNB, ATCh prep_inhibitor Prepare fresh Carbamoyl Chloride solutions prep_enzyme Dilute AChE to working concentration mix Combine Buffer, DTNB, AChE, and Inhibitor prep_enzyme->mix preincubate Pre-incubate at constant temperature mix->preincubate start_rxn Initiate with ATCh preincubate->start_rxn measure Monitor Absorbance at 412 nm start_rxn->measure calc_rate Calculate Reaction Rates (V) measure->calc_rate plot1 Plot ln(%V) vs. Time to get k_obs calc_rate->plot1 plot2 Plot k_obs vs. [Inhibitor] to get k_i plot1->plot2

Caption: Workflow for the kinetic analysis of AChE inhibition.

Structural Comparison and Reactivity

This diagram illustrates how the increasing steric bulk of the N-alkyl groups influences the reactivity of carbamoyl chlorides.

Caption: Steric hindrance dictates carbamoyl chloride reactivity.

Conclusion and Implications

The kinetic analysis clearly demonstrates that the reactivity of N,N-dialkylcarbamoyl chlorides is profoundly influenced by the steric bulk of the alkyl substituents. N,N-diisopropylcarbamoyl chloride is a significantly more potent carbamoylating agent than its dimethyl and diethyl analogs due to the relief of ground-state steric strain in its transition state.

For researchers in drug development, this means that carbamate inhibitors derived from this compound are likely to have a faster rate of enzyme carbamoylation (a higher kᵢ). This can translate to more rapid onset of inhibition and potentially higher potency. For synthetic chemists, the enhanced reactivity of this compound allows for reactions under milder conditions but also demands more stringent handling to prevent premature hydrolysis. This guide provides the foundational data and a validated protocol to empower researchers to make informed decisions when selecting and evaluating these critical reagents.

References

A Senior Application Scientist's Guide to Validating the Structure of N,N-diisopropylcarbamates Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Carbamate Core

N,N-diisopropylcarbamates are a ubiquitous structural motif, frequently employed as protecting groups in multi-step organic synthesis and increasingly recognized as a core component in pharmacologically active molecules. Their stability, steric bulk, and specific electronic properties make them highly valuable. However, these same features, particularly the hindered rotation around the amide-like C-N bond, present a unique challenge for structural validation.[1][2] Misinterpretation of spectroscopic data can lead to incorrect structural assignments, compromising research outcomes and drug development timelines.

This guide provides a comprehensive, multi-technique approach to the unambiguous structural validation of N,N-diisopropylcarbamates. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, offering field-proven insights to ensure the integrity of your results. The methodologies described herein form a self-validating workflow, where data from each technique corroborates the others to build an irrefutable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Dynamic Structure

NMR is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.[3][4] For N,N-diisopropylcarbamates, NMR is essential for confirming the specific substitution pattern and observing the effects of hindered rotation.

¹H NMR Spectroscopy: The Signature of the Isopropyl Groups

Expertise & Experience: The N,N-diisopropyl groups provide a highly diagnostic set of signals. However, the partial double-bond character of the carbamate C-N bond restricts free rotation, often resulting in the two isopropyl groups being chemically non-equivalent at room temperature.[5][6] This phenomenon, known as atropisomerism on the NMR timescale, is a critical diagnostic feature. Instead of observing one septet and one doublet for the isopropyl groups, you will often see two distinct sets of signals, which may be broadened.[6] Performing the analysis at an elevated temperature can cause these signals to coalesce into the expected single set of sharp peaks, confirming the dynamic process.[5]

Expected Signals:

  • Isopropyl Methine (CH): A septet (or a pair of broadened septets) typically found in the 3.5-4.5 ppm range. The deshielding is due to the adjacent nitrogen atom.

  • Isopropyl Methyl (CH₃): A doublet (or a pair of broadened doublets) typically found in the 1.1-1.4 ppm range.

Proton TypeTypical Chemical Shift (δ)MultiplicityKey Insights
Isopropyl -CH (CH₃)₂3.5 - 4.5 ppmSeptetConfirms connectivity to six equivalent methyl protons. Signal may be duplicated or broadened due to hindered C-N rotation.
Isopropyl -CH(CH₃ )₂1.1 - 1.4 ppmDoubletConfirms connectivity to the methine proton. Signal may be duplicated or broadened.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified N,N-diisopropylcarbamate sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the fine splitting of the multiplets.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse-acquire sequence is usually sufficient.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative ratios of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides direct information about the carbon framework.[7] The low natural abundance of ¹³C means that C-C coupling is not observed, resulting in a simplified spectrum where each unique carbon atom gives a single peak in a proton-decoupled experiment. The carbamate carbonyl carbon is particularly diagnostic due to its low-field chemical shift.

Expected Signals:

  • Carbamate Carbonyl (C=O): A signal in the 150-160 ppm range.[8]

  • Isopropyl Methine (CH): A signal in the 45-55 ppm range.

  • Isopropyl Methyl (CH₃): A signal in the 20-25 ppm range.[9]

Carbon TypeTypical Chemical Shift (δ)Key Insights
Carbamate C =O150 - 160 ppmUnambiguously identifies the carbamate functional group. Its precise shift can be sensitive to the rest of the molecule.
Isopropyl -C H(CH₃)₂45 - 55 ppmConfirms the methine carbon. May be broadened or duplicated due to hindered rotation.
Isopropyl -CH(C H₃)₂20 - 25 ppmConfirms the methyl carbons. May also show effects of slow rotation.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-30 mg) may be beneficial.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H experiment.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. Due to lower sensitivity, a larger number of scans (e.g., 512 to 2048) is required.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying functional groups.[10] For N,N-diisopropylcarbamates, the most prominent and diagnostic feature is the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic environment, allowing differentiation from other carbonyl-containing compounds like esters, ketones, or amides. N,N-disubstituted carbamates lack an N-H bond, so the absence of the characteristic N-H stretch (around 3300 cm⁻¹) is also a key validation point.[10]

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityKey Insights
Carbamate C=OStretch1700 - 1680 cm⁻¹Strong, SharpConfirms the presence of the carbamate carbonyl. Lower frequency than esters (~1735 cm⁻¹), higher than amides (~1650 cm⁻¹).
C-NStretch1250 - 1180 cm⁻¹Medium-StrongSupports the presence of the carbamate linkage.
C-OStretch1100 - 1000 cm⁻¹Medium-StrongSupports the presence of the carbamate ester-like linkage.
C-H (sp³)Stretch2980 - 2850 cm⁻¹StrongConfirms the aliphatic isopropyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount (a few milligrams of solid or a single drop of liquid) of the neat sample directly onto the ATR crystal.

  • Background Scan: With the clean, empty ATR crystal, run a background scan. This is crucial to subtract the spectral signature of the atmosphere (CO₂ and H₂O).

  • Sample Scan:

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the key peaks, paying close attention to the carbonyl region.

Mass Spectrometry (MS): The Final Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the final piece of the validation puzzle.[11] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which can be used to determine the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum also offers structural clues that corroborate the NMR and IR data.

Expected Fragmentation Pathways: The molecular ion (M⁺˙) or protonated molecule ([M+H]⁺) will be the highest m/z peak corresponding to the full structure. Common fragmentation patterns for N,N-diisopropylcarbamates include:

  • Alpha-Cleavage: Cleavage of a C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) or an isopropyl radical (•CH(CH₃)₂).[12]

  • McLafferty-type Rearrangements (if applicable): While less common without a longer alkyl chain on the oxygen, rearrangements can occur.

  • Cleavage of the C-O Bond: Loss of the alkoxy portion of the molecule.

Ion TypeDescriptionKey Insights
[M]⁺˙ or [M+H]⁺Molecular Ion / Protonated MoleculeConfirms the molecular weight of the compound.
[M - 15]⁺Loss of a methyl radicalCommon fragmentation for isopropyl groups.
[M - 43]⁺Loss of an isopropyl radicalA highly characteristic fragmentation pathway.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.

  • Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50 to 500 amu).

    • For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Processing:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺ are common).

    • Analyze the major fragment ions and propose fragmentation pathways that are consistent with the expected structure.

Comparative Guide and Integrated Validation Workflow

No single technique provides the complete picture. True structural validation comes from the synergistic use of all three methods. NMR defines the precise atomic connectivity, IR confirms the core functional group, and MS locks in the molecular weight and formula.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (J-coupling), dynamic processes (hindered rotation).Excellent for detailed connectivity, sensitive to stereochemistry and isomerism.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, number of unique carbons, functional groups (e.g., carbonyls).Simple spectra (proton-decoupled), wide chemical shift range reduces overlap.Low sensitivity requires more sample and/or longer acquisition times.
IR Presence of specific functional groups.Fast, requires minimal sample, highly diagnostic for key groups like C=O.Provides limited information on the overall molecular skeleton.
MS Molecular weight, molecular formula (HRMS), fragmentation patterns.Extremely sensitive, definitive for molecular weight determination.Isomers cannot be distinguished by mass alone; fragmentation can be complex.
Integrated Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive validation of an N,N-diisopropylcarbamate structure.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation cluster_3 A Purified Sample (N,N-diisopropylcarbamate) B IR Spectroscopy A->B C Mass Spectrometry (HRMS) A->C D NMR Spectroscopy (¹H, ¹³C, VT-NMR) A->D E Presence of C=O bond? (~1690 cm⁻¹) B->E F Correct MW & Formula? C->F G Correct ¹H & ¹³C signals? (Isopropyl pattern, C=O shift) D->G H Cross-Corroboration (All data consistent?) E->H F->H G->H I Structure Validated H->I Yes J Re-evaluate Synthesis or Purification H->J No

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The structural validation of N,N-diisopropylcarbamates requires a methodical and multi-faceted spectroscopic approach. By leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, researchers can move beyond simple data collection to a state of comprehensive understanding. The characteristic hindered C-N bond rotation, observable by NMR, is not an obstacle but rather a key diagnostic feature that confirms the N,N-disubstituted pattern. This integrated workflow ensures that every aspect of the molecular structure—from its elemental composition and molecular weight (MS), to its core functional groups (IR), to the precise arrangement and dynamics of its atoms (NMR)—is rigorously confirmed, guaranteeing the scientific integrity of your work.

References

A Senior Application Scientist's Guide to Diisopropylcarbamoyl Chloride: A Comparative Analysis for Synthetic and Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on Diisopropylcarbamoyl chloride (DIPCC). This document is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced applications of this versatile reagent. We will move beyond simple protocols to explore the causality behind its utility, compare its performance against common alternatives, and provide the experimental foundation necessary for its successful implementation in your work.

Introduction to this compound (DIPCC)

This compound (CAS No: 19009-39-3), with the chemical formula [(CH₃)₂CH]₂NCOCl, is a disubstituted carbamoyl chloride that serves as a cornerstone reagent in modern organic synthesis.[1][2] It is a solid at room temperature with a melting point of 57-59 °C.[3][4] The steric hindrance provided by the two isopropyl groups flanking the nitrogen atom is central to its chemical behavior, influencing its reactivity, selectivity, and the stability of its derivatives.[5]

Unlike its simpler and highly toxic analog, dimethylcarbamoyl chloride (DMCC), DIPCC offers a more controlled reactivity profile, making it a valuable tool for several key applications:[6]

  • Synthesis of Carbamates: It is a primary reagent for installing the N,N-diisopropylcarbamoyl moiety onto nucleophiles, a critical step in the synthesis of pharmaceuticals and agrochemicals.[5][7]

  • Protecting Group Chemistry: The diisopropylcarbamate group serves as a robust protecting group for amines, alcohols, and phenols, particularly in multi-step syntheses like peptide coupling.[5][8]

  • Active Site-Directed Inhibition: It functions as an irreversible inhibitor of certain enzymes, particularly serine proteases, through carbamoylation of active site residues.[9][10]

This guide will dissect each of these applications, providing a comparative analysis against alternative methodologies and the necessary experimental details for practical implementation.

Core Application: Synthesis of Carbamate Derivatives

The principal utility of DIPCC is the synthesis of N,N-diisopropylcarbamates through its reaction with nucleophiles like alcohols, phenols, and amines.[1][5] This transformation is fundamental in medicinal chemistry, as the carbamate functional group is a key structural motif in numerous clinically relevant drugs.[5]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of the nucleophile (e.g., an alcohol's oxygen or an amine's nitrogen) attacks the electrophilic carbonyl carbon of DIPCC. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable carbamate product.[11][12]

G cluster_0 Reaction Mechanism DIPCC Diisopropylcarbamoyl Chloride (DIPCC) Intermediate Tetrahedral Intermediate DIPCC->Intermediate Nucleophilic Attack NuH Nucleophile (R-OH, R-NH2) NuH->Intermediate Product N,N-Diisopropylcarbamate Intermediate->Product Elimination of Cl- HCl HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., Pyridine) Base->Salt Acid Scavenging

Caption: Nucleophilic addition-elimination mechanism for carbamate synthesis using DIPCC.

A crucial experimental consideration is the management of the hydrogen chloride (HCl) byproduct. In reactions with amines, excess amine can act as a base to neutralize the HCl.[11] However, for less basic nucleophiles like alcohols and phenols, an external non-nucleophilic base (e.g., pyridine, triethylamine) is essential to scavenge the acid, drive the reaction to completion, and prevent potential side reactions.[12][13]

Comparative Analysis of Carbamoylating Agents

DIPCC is one of several options for carbamate synthesis. Its performance is best understood in comparison to alternatives.

Reagent/MethodAdvantagesDisadvantagesIdeal Use Case
This compound (DIPCC) - Good stability and handling (solid)[3] - Controlled reactivity due to sterics[5] - Avoids use of phosgene gas[14]- Can be sluggish with hindered nucleophiles - Requires a base for alcohol/phenol reactions[12]General-purpose synthesis of sterically bulky carbamates for pharmaceuticals and protecting groups.[5]
Phosgene (COCl₂) / Triphosgene - Highly reactive, high yields[15] - Economical for large-scale synthesis- Extremely toxic gas (phosgene); requires stringent safety protocols[14][16] - Triphosgene is a solid but still releases phosgene in situ[17]Industrial-scale synthesis where high reactivity is paramount and safety infrastructure exists.[15]
Chloroformates (e.g., Ethyl Chloroformate) - Readily available and inexpensive - Wide range of R-groups available- Forms O-alkyl/aryl carbamates, not N,N-dialkyl carbamates directly from alcohols/amines. - Can have side reactions.Synthesis of N-unsubstituted or N-monosubstituted carbamates.
Carbamoylimidazolium Salts - High reactivity ("imidazolium effect")[18] - Often allows for simple, non-chromatographic workup[19] - Good alternative to phosgene-derived reagents[18]- Must be prepared, not as commonly available as DIPCC - Can be moisture-sensitiveClean and efficient synthesis of ureas, thiocarbamates, and carbamates where purification is a concern.[19]
Isocyanates (R-N=C=O) - Highly reactive with alcohols and amines - Does not produce an acidic byproduct- Limited to N-substituted carbamates - Isocyanates can be toxic and moisture-sensitiveRapid synthesis of specific N-aryl or N-alkyl carbamates when the corresponding isocyanate is available.[19]

Application in Protecting Group Chemistry

In complex, multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a desired reaction elsewhere in the molecule.[8] The diisopropylcarbamoyl group is an effective protecting group for amines and alcohols due to its steric bulk and chemical stability.

Rationale for Use: Protecting an amine or alcohol as a diisopropylcarbamate renders it non-nucleophilic and stable to a wide range of reaction conditions, including those involving organometallics and mild oxidants.[5] The steric hindrance from the isopropyl groups provides enhanced stability compared to smaller carbamates like the dimethylcarbamoyl group.[5]

This strategy is particularly valuable in peptide synthesis, where the N-terminus of an amino acid can be protected, allowing for selective formation of a peptide bond at the C-terminus.[5]

Comparison with Other Protecting Groups
Protecting GroupReagentProtection ConditionsDeprotection ConditionsKey Features
Diisopropylcarbamoyl (iPr₂NCO) DIPCC , BaseBasic or neutralStrong acid or base hydrolysis, or reductive cleavageHigh steric bulk, very stable. Useful when robust protection is needed.[5]
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Basic or neutralStrong acid (e.g., TFA)Widely used, especially in peptide synthesis. Orthogonal to Fmoc.[8]
Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl, Fmoc-OSuBasicBasic (e.g., Piperidine)Base-labile, crucial for solid-phase peptide synthesis (SPPS). Orthogonal to Boc.[8]
Benzyl (Bn) Benzyl bromide (BnBr)BasicCatalytic Hydrogenolysis (H₂/Pd)Stable to acid and base, removed under neutral reductive conditions.

The choice of protecting group is dictated by the overall synthetic strategy, requiring orthogonality—the ability to remove one protecting group without affecting another.[8] The robust nature of the diisopropylcarbamate group makes it suitable for syntheses where harsh conditions are required for other transformations.

Application as a Serine Protease Inhibitor

Serine proteases are a major class of enzymes involved in processes from digestion to blood clotting and cellular signaling.[9] Their dysregulation is implicated in numerous diseases, making them key therapeutic targets. This compound can act as an active site-directed, irreversible inhibitor for certain serine proteases.[10]

Mechanism of Irreversible Inhibition

The active site of a serine protease features a catalytic triad, including a highly nucleophilic serine residue. DIPCC, upon entering the active site, is attacked by this serine hydroxyl group. This leads to the carbamoylation of the serine, forming a stable covalent bond and rendering the enzyme permanently inactive.[9]

G cluster_0 Serine Protease Inhibition Workflow Enzyme Active Serine Protease (with Ser-OH in active site) EI_Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->EI_Complex Binding DIPCC DIPCC DIPCC->EI_Complex Covalent_Adduct Carbamoylated Enzyme (Covalent, Inactive) EI_Complex->Covalent_Adduct Nucleophilic attack by Ser-OH Elimination of Cl-

Caption: Mechanism of irreversible inhibition of a serine protease by DIPCC.

This mechanism-based inactivation is a powerful tool for studying enzyme function and for developing therapeutic agents.

Comparison with Other Serine Protease Inhibitors
Inhibitor ClassExampleMechanismReversibility
Carbamoyl Chlorides DIPCC Carbamoylation of active site serine[9]Irreversible
Sulfonyl Fluorides PMSF, AEBSFSulfonylation of active site serine[10]Irreversible
Chloromethyl Ketones TPCKAlkylation of active site histidine[10]Irreversible
Peptide Aldehydes LeupeptinForms a reversible covalent hemiacetal with active site serineReversible
Natural Protein Inhibitors AprotininBinds tightly to the active site as a pseudo-substrate[20]Reversible

DIPCC and related carbamylating agents offer a distinct mechanism of action compared to the more common sulfonylating or alkylating agents, providing an alternative scaffold for probe development and drug discovery.[21]

Experimental Protocols

The following protocols are representative examples. All manipulations involving carbamoyl chlorides should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, as these compounds are corrosive and moisture-sensitive. [3]

Protocol 1: General Synthesis of an O-Aryl N,N-Diisopropylcarbamate

This protocol describes the reaction of DIPCC with a phenol to form a stable carbamate ester.

Rationale: This procedure uses pyridine as a base to neutralize the HCl generated, preventing reversal of the reaction and potential side reactions. Dichloromethane (DCM) is a good, inert solvent for this transformation. The aqueous workup is designed to remove the pyridine hydrochloride salt and any unreacted starting materials.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired phenol (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is to control the initial exotherm of the reaction.

  • Addition: Add this compound (1.1 equiv.) portion-wise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure O-aryl N,N-diisopropylcarbamate.

Protocol 2: General Synthesis of an N,N'-Substituted Urea

This protocol details the reaction between DIPCC and a primary amine.

Rationale: In this case, an excess of the reactant amine (2.2 equivalents) is used. One equivalent acts as the nucleophile, while the second equivalent acts as the base to sequester the HCl byproduct, forming an ammonium salt that often precipitates from the reaction.[11] THF is a common inert solvent for this type of reaction.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (2.2 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the stirred amine solution. A precipitate of the amine hydrochloride salt is expected to form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Filter the reaction mixture to remove the precipitated ammonium salt. Wash the solid with a small amount of cold THF.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by column chromatography to yield the pure urea derivative.

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis and chemical biology. Its controlled reactivity, stemming from the steric bulk of the isopropyl groups, makes it a superior choice over more hazardous reagents like phosgene for the synthesis of complex carbamates.[14] Its utility as a robust protecting group and as a mechanism-based enzyme inhibitor further underscores its importance. By understanding the mechanistic principles behind its reactivity and comparing its performance to relevant alternatives, researchers can strategically deploy DIPCC to advance projects in drug discovery, peptide synthesis, and enzyme probe development.

References

A Senior Application Scientist's Guide to the Cross-Reactivity of Diisopropylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, a thorough understanding of a reagent's reactivity profile is paramount. Diisopropylcarbamoyl chloride, a sterically hindered and reactive carbamoylating agent, is a case in point. Its utility in the introduction of the diisopropylcarbamoyl moiety is well-established; however, its successful application in complex molecular architectures hinges on a nuanced appreciation of its cross-reactivity with various functional groups. This guide provides an in-depth comparison of the reactivity of this compound with common functional groups, supported by mechanistic insights and detailed experimental protocols for evaluating its selectivity.

The Reactivity Landscape of this compound: A Mechanistic Overview

This compound's reactivity is centered around the electrophilic carbonyl carbon. The two bulky isopropyl groups on the nitrogen atom play a crucial role in modulating this reactivity, primarily through steric hindrance. The reaction mechanism with a nucleophile is highly dependent on the nature of that nucleophile and the solvent conditions.

Two primary mechanistic pathways govern the reactions of this compound:

  • SN1-like Pathway: In solvolytic reactions, particularly with polar, less nucleophilic solvents like water or alcohols, the reaction tends to proceed through a unimolecular, SN1-like mechanism.[1][2] This pathway involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation, which is then rapidly captured by the nucleophile. The steric bulk of the isopropyl groups can accelerate this ionization by relieving ground-state steric strain.[1]

  • Nucleophilic Acyl Substitution (Addition-Elimination): With strong, discrete nucleophiles such as amines, the reaction typically follows a bimolecular, two-step addition-elimination mechanism. The nucleophile attacks the carbonyl carbon to form a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final product.[3]

The interplay between these pathways and the inherent nucleophilicity of different functional groups dictates the cross-reactivity profile of this compound.

Comparative Reactivity: A Hierarchy of Nucleophilicity

The following sections provide a comparative analysis of the reactivity of this compound with key functional groups, ranked from most to least reactive under typical reaction conditions.

Amines: The Most Potent Nucleophiles

Amines are the most reactive class of nucleophiles towards this compound, readily forming stable ureas.[1] The high nucleophilicity of the nitrogen lone pair drives a rapid addition-elimination reaction.

  • Primary vs. Secondary Aliphatic Amines: Both primary and secondary aliphatic amines react swiftly. While secondary amines are generally more nucleophilic than primary amines due to the inductive effect of the alkyl groups, the steric hindrance of this compound can sometimes favor reaction with less bulky primary amines.

  • Aliphatic vs. Aromatic Amines: Aliphatic amines are significantly more reactive than aromatic amines.[4] The lone pair of electrons on the nitrogen in aromatic amines is delocalized into the aromatic ring, reducing its nucleophilicity. Consequently, reactions with aromatic amines often require more forcing conditions (e.g., heating, presence of a base).

Thiols: Highly Effective Sulfur Nucleophiles

Thiols are potent nucleophiles and react readily with this compound to form thiocarbamates. The high polarizability and acidity of the thiol group contribute to its superior nucleophilicity compared to the analogous hydroxyl group.[5] Reactions with thiols are generally faster than with alcohols and can often be performed under milder conditions. A base is typically required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Alcohols: A Versatile but More Measured Reactivity

Alcohols react with this compound to form carbamates. This reaction is generally slower than with amines and often requires the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.[3]

  • Primary vs. Secondary vs. Tertiary Alcohols: The reactivity of alcohols follows the order: primary > secondary > tertiary. This trend is primarily due to steric hindrance around the hydroxyl group, which impedes its attack on the already sterically congested carbonyl carbon of this compound.

Phenols: The Influence of Aromaticity

Phenols are less reactive than aliphatic alcohols towards this compound. The electron-withdrawing nature of the aromatic ring reduces the nucleophilicity of the phenolic oxygen.[6] Furthermore, the phenoxide anion, while more nucleophilic than the neutral phenol, is a weaker nucleophile than an alkoxide. Reactions with phenols typically require activation, such as conversion to the corresponding phenoxide with a base, and may necessitate elevated temperatures.

Water: A Competing Nucleophile in Solvolysis

In the presence of water, this compound undergoes hydrolysis to form the unstable diisopropylcarbamic acid, which then decomposes to diisopropylamine and carbon dioxide.[1] The rate of this solvolysis reaction provides a benchmark for the reagent's reactivity. For instance, the specific rate of solvolysis of this compound in 89.1% acetone–10.9% water (v/v) at -20 °C is 8.4 × 10⁻² s⁻¹.[7] This highlights the need for anhydrous conditions when reacting this compound with less reactive nucleophiles.

Quantitative Comparison of Reactivity

Functional Group ClassRelative ReactivityMechanistic PathwayTypical Conditions
Primary Aliphatic Amine Very HighAddition-EliminationRoom temperature, often in aprotic solvents
Secondary Aliphatic Amine HighAddition-EliminationRoom temperature, may be slightly slower than primary due to sterics
Aliphatic Thiol HighAddition-EliminationRoom temperature, requires a base
Primary Alcohol ModerateAddition-Elimination / SN1-likeRoom temperature to moderate heating, requires a base
Aromatic Amine Moderate to LowAddition-EliminationRequires heating and/or a base
Phenol LowAddition-EliminationRequires a base and often heating
Secondary Alcohol LowAddition-Elimination / SN1-likeRequires heating and a base
Water (Solvolysis) LowSN1-likeSpontaneous, rate dependent on solvent polarity
Tertiary Alcohol Very LowSN1-likeGenerally unreactive under standard conditions

Experimental Protocols for Cross-Reactivity Studies

To empirically determine the selectivity of this compound, competitive reaction experiments are invaluable. Below are detailed protocols for conducting such studies.

General Protocol for a Competitive Reaction Study

Objective: To determine the relative reactivity of two different nucleophiles with this compound.

Materials:

  • This compound

  • Nucleophile A (e.g., Benzylamine)

  • Nucleophile B (e.g., Benzyl alcohol)

  • Internal standard (e.g., Dodecane)

  • Anhydrous aprotic solvent (e.g., Acetonitrile or Dichloromethane)

  • Anhydrous non-nucleophilic base (e.g., 2,6-Lutidine)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Analytical instrumentation (GC-MS or HPLC)

Experimental Workflow:

Caption: Workflow for a competitive cross-reactivity study.

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound, nucleophile A, nucleophile B, the internal standard, and the base in the chosen anhydrous solvent.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine equimolar amounts of nucleophile A and nucleophile B. Add a known amount of the internal standard.

  • Base Addition: Add a slight excess (e.g., 1.1 equivalents relative to the carbamoyl chloride) of the non-nucleophilic base.

  • Reaction Initiation: At time zero, add a sub-stoichiometric amount of the this compound solution (e.g., 0.5 equivalents relative to the total nucleophiles) to the stirred solution.

  • Monitoring: At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench the reaction.

  • Quenching: A suitable quenching method is to inject the aliquot into a vial containing a large excess of a highly reactive quenching agent (e.g., a primary amine like propylamine) that will rapidly consume any remaining this compound. Alternatively, rapid dilution with a cold solvent can be effective.

  • Analysis: Analyze the quenched samples by a calibrated GC-MS or HPLC method to determine the concentrations of the starting nucleophiles and the corresponding carbamate/urea products.

  • Data Analysis: Plot the concentration of each product versus time. The initial rates of formation of the two products will give a direct measure of the relative reactivity of the two nucleophiles.

Analytical Methodologies

The choice of analytical method is critical for obtaining accurate kinetic data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the reactants and products.[8] Derivatization of the products may be necessary to improve their volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for less volatile or thermally labile compounds.[9] A reversed-phase C18 column with a suitable mobile phase gradient of water and acetonitrile is a good starting point. UV detection can be used if the reactants or products have a chromophore.

Conclusion: A Tool for Rational Synthesis Design

This compound is a valuable reagent whose reactivity is a delicate balance of electronic effects and significant steric hindrance. A clear understanding of its cross-reactivity with various functional groups is essential for its effective and selective application in complex syntheses. While amines and thiols are highly reactive, alcohols and phenols exhibit more moderate to low reactivity, often requiring activation. This guide provides a framework for predicting the outcome of reactions involving this compound and offers robust experimental protocols for quantifying its selectivity. By leveraging this knowledge, researchers can design more efficient and predictable synthetic routes, ultimately accelerating the drug discovery and development process.

References

Safety Operating Guide

Navigating the Safe Disposal of Diisopropylcarbamoyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of reactive chemical intermediates are routine. However, the safe and compliant disposal of these reagents is a critical aspect of laboratory management that demands meticulous attention to detail. Diisopropylcarbamoyl chloride, a valuable reagent in organic synthesis, is also a highly reactive and hazardous compound. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our aim is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Hazard Assessment and Chemical Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. It is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] A primary concern is its reactivity with water. Upon contact with moisture, it undergoes rapid hydrolysis, releasing toxic and corrosive hydrogen chloride gas and diisopropylamine.[2] This reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 19009-39-3[1]
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol
Appearance White to off-white crystalline solid[3]
Melting Point 57-59 °C[3]
Boiling Point 90-93 °C at 15 mmHg[3]
Reactivity Reacts violently with water, strong bases, and amines.[2]

The Chemistry of Neutralization: A Two-Pronged Approach

The core principle behind the safe disposal of this compound is its controlled conversion into less hazardous compounds. This is primarily achieved through a carefully managed hydrolysis or alcoholysis reaction. The overall reaction with water is as follows:

(CH₃)₂CH]₂NCOCl + H₂O → [(CH₃)₂CH]₂NH + HCl + CO₂

This reaction produces diisopropylamine (a corrosive and flammable liquid) and hydrochloric acid. To render the final mixture safe for disposal, both the acidic and basic components must be neutralized.

Essential Personal Protective Equipment (PPE) and Safety Precautions

Due to the corrosive and reactive nature of this compound, stringent adherence to safety protocols is non-negotiable.

  • Eye and Face Protection : Chemical safety goggles and a full-face shield are mandatory.[3]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

  • Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[2]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible. Have a Class D dry powder fire extinguisher available, as water-based extinguishers must not be used on the unreacted chemical.[2]

Step-by-Step Disposal and Neutralization Protocols

This section outlines two effective methods for the neutralization of small quantities (typically up to 10 grams) of this compound in a laboratory setting. The choice of method may depend on the availability of reagents and the specific laboratory context.

Method 1: Neutralization with Sodium Bicarbonate

This method involves the slow, controlled hydrolysis of this compound followed by neutralization of the resulting acidic and basic byproducts with a weak base.

Materials:

  • This compound waste

  • An inert, dry solvent (e.g., Toluene or Tetrahydrofuran [THF])

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH paper or a calibrated pH meter

Procedure:

  • Inert Atmosphere and Cooling : Set up the three-necked flask in a chemical fume hood. Place the flask in an ice bath to maintain a low temperature. Purge the flask with nitrogen gas.

  • Dilution : Add a volume of the inert, dry solvent to the flask that is at least 10 times the volume of the this compound to be neutralized. This dilution helps to control the reaction rate and dissipate the heat generated.

  • Slow Addition of Waste : Carefully add the this compound waste to the cooled, stirred solvent.

  • Controlled Hydrolysis : Slowly add water dropwise from the dropping funnel into the stirred mixture. The rate of addition should be controlled to prevent a rapid temperature increase. Continue stirring for at least one hour after the addition is complete to ensure full hydrolysis.

  • Neutralization : While still cooling and stirring, slowly add a saturated solution of sodium bicarbonate to the reaction mixture. Carbon dioxide gas will be evolved, so the addition must be slow to prevent excessive foaming.

  • pH Verification : Periodically check the pH of the aqueous layer using pH paper or a pH meter. Continue adding the bicarbonate solution until the pH is between 6 and 8.

  • Waste Collection : Once neutralized, the mixture should be transferred to a clearly labeled hazardous waste container for collection by a licensed waste disposal company.

Method 2: Quenching with Isopropanol

This method utilizes an alcohol to react with the this compound, forming a more stable carbamate ester and hydrochloric acid, which is then neutralized.

Materials:

  • This compound waste

  • An inert, dry solvent (e.g., Toluene or Tetrahydrofuran [THF])

  • Isopropanol

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet

  • Ice bath

  • A base for neutralization (e.g., 2M Sodium Hydroxide [NaOH] solution)

  • pH paper or a calibrated pH meter

Procedure:

  • Inert Atmosphere and Cooling : Set up the apparatus in a chemical fume hood as described in Method 1, with the flask cooled in an ice bath and under a nitrogen atmosphere.

  • Dilution : Add the inert, dry solvent to the flask, at least 10 times the volume of the waste.

  • Slow Addition of Waste : Add the this compound waste to the cooled, stirred solvent.

  • Alcoholysis : Slowly add isopropanol from the dropping funnel to the stirred mixture. The reaction is exothermic, so maintain a slow addition rate to control the temperature. Continue stirring for at least one hour after the addition is complete.

  • Neutralization : Slowly add the 2M NaOH solution to the mixture to neutralize the hydrochloric acid formed.

  • pH Verification : Monitor the pH of the aqueous layer and continue adding the base until the pH is between 6 and 8.

  • Waste Collection : Transfer the neutralized mixture to a labeled hazardous waste container for disposal.

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following diagram illustrates the key steps in the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood InertAtmosphere Establish Inert Atmosphere Cooling Prepare Ice Bath Dilute Dilute Waste in Inert Solvent Cooling->Dilute Quench Slowly Add Quenching Agent (e.g., Water or Isopropanol) Neutralize Neutralize with Base (e.g., NaHCO₃ or NaOH) Verify Verify pH (6-8) Containerize Transfer to Labeled Hazardous Waste Container Verify->Containerize LicensedDisposal Arrange for Pickup by Licensed Disposal Company

Caption: Workflow for the safe disposal of this compound.

EPA Hazardous Waste Classification

Proper classification of the waste is a legal requirement.

  • Unreacted this compound : As a corrosive material, it would likely fall under the EPA hazardous waste code D002 for corrosivity.[4][5] It is also a reactive waste due to its reaction with water, potentially classifying it as D003 .[5][6]

  • Neutralized Waste Mixture : The final neutralized mixture, containing the solvent, diisopropylamine, sodium chloride, and sodium bicarbonate (or the corresponding carbamate and salt from the isopropanol quench), must also be disposed of as hazardous waste. The specific waste codes will depend on the solvents used and the final composition. For instance, if a listed solvent is used, the corresponding F-series code may apply.[4][6] It is imperative to consult your institution's environmental health and safety (EHS) department for precise waste classification and disposal procedures. Chemical waste generators are responsible for ensuring complete and accurate classification of their waste.[2]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By understanding the chemical's hazards, adhering to strict safety protocols, and following a controlled neutralization procedure, researchers can mitigate the risks associated with this reactive compound. This guide provides a robust framework for achieving these objectives, empowering scientists to conduct their valuable work with the highest standards of safety and environmental stewardship.

References

Navigating the Hazards: A Guide to Personal Protective Equipment for Diisopropylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Parameters

ParameterValueSource(s)
Physical State Solid, Crystalline Powder[1]
Melting Point 57-59 °C (135-138 °F)[2]
Boiling Point 90-93 °C (194-199 °F) at 15-20 mmHg[1][2]
Primary Hazards Corrosive, causes severe skin burns and eye damage, moisture sensitive, lachrymator[3]
Incompatibilities Water, strong oxidizing agents, strong bases, amines[4][5]

Understanding the Risks: The Chemical Profile of Diisopropylcarbamoyl Chloride

This compound is a corrosive solid that poses significant health risks upon exposure.[3] It is imperative for laboratory personnel to comprehend the multifaceted hazards of this compound to appreciate the critical role of appropriate personal protective equipment (PPE). The primary danger lies in its ability to cause severe skin burns and serious eye damage.[3] As a lachrymator, it can induce tearing upon exposure.[6] Furthermore, this compound is highly sensitive to moisture and will decompose in contact with water, liberating toxic gases such as hydrogen chloride.[3][4]

Given these properties, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety protocol to prevent debilitating injuries. The following sections will provide a detailed, step-by-step guide to selecting and using the appropriate PPE when handling this compound.

The First Line of Defense: Essential Personal Protective Equipment

A multi-layered approach to PPE is essential to ensure complete protection. This involves safeguarding the eyes, face, skin, and respiratory system.

Eye and Face Protection: A Non-Negotiable Barrier

Direct contact with this compound can lead to severe eye damage.[3] Therefore, robust eye and face protection is paramount.

  • Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are the absolute minimum.[7]

  • Enhanced Protection: For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[8][9] This provides a broader barrier of protection for the entire face.

Skin Protection: Impervious Gloves and Protective Clothing

The corrosive nature of this compound necessitates the use of impervious gloves and protective clothing to prevent skin burns.[3]

  • Hand Protection: Handle with impervious gloves. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7] After handling, wash and dry hands thoroughly.[7]

  • Body Protection: A lab coat is a basic requirement. For tasks with a greater potential for exposure, fire/flame resistant and impervious clothing is recommended.[7] All contaminated clothing should be removed immediately and washed before reuse.[10]

Respiratory Protection: Guarding Against Inhalation

Inhalation of this compound dust can be extremely destructive to the mucous membranes and upper respiratory tract.

  • When to Use: Respiratory protection is required when dusts are generated.

  • Recommended Type: A NIOSH-approved N95 dust mask or a respirator with a P2 filter is recommended.[2] For higher concentrations or in situations with inadequate ventilation, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[9][11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling this compound risk_assessment Assess Risk: - Quantity - Procedure - Ventilation start->risk_assessment low_risk Low Risk: - Small quantity - Well-ventilated area risk_assessment->low_risk Low high_risk High Risk: - Large quantity - Potential for dust/aerosol - Poor ventilation risk_assessment->high_risk High ppe_low Standard PPE: - Safety Goggles - Lab Coat - Impervious Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Goggles & Face Shield - Impervious Clothing - Respirator (N95/P2) high_risk->ppe_high

Caption: PPE selection workflow for this compound.

Operational Plan: Safe Handling and Emergency Procedures

Adherence to strict operational protocols is as crucial as wearing the correct PPE.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Moisture Control: This compound is moisture-sensitive.[4] Store containers tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Ignition Sources: Avoid the formation of dust and aerosols, and keep away from all sources of ignition.[7]

Emergency Response

In the event of an exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with water or shower. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[5]

  • Ingestion: Rinse the mouth with water.[7] Do NOT induce vomiting.[7] Seek immediate medical attention.[7]

The following flowchart outlines the immediate first aid steps upon exposure:

First_Aid_Procedure cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Medical Attention exposure Exposure to This compound eye_contact Eye Contact: Rinse with water for 15+ min. Remove contacts. exposure->eye_contact skin_contact Skin Contact: Remove contaminated clothing. Rinse with water/shower. exposure->skin_contact inhalation Inhalation: Move to fresh air. Keep comfortable. exposure->inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: First aid procedures for this compound exposure.

End-of-Life Cycle: Spill Management and Disposal

Proper management of spills and waste is the final, critical step in the safe handling of this compound.

Spill Cleanup
  • Precautionary Measures: Evacuate personnel from the spill area. Ensure adequate ventilation and eliminate all ignition sources.[7]

  • Containment and Cleanup: For solid spills, avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal.[4] Do not allow the spilled material to enter drains.

Disposal
  • Waste Material: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7]

  • Containers: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[7] Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[7]

By rigorously adhering to these PPE guidelines, operational procedures, and disposal plans, researchers, scientists, and drug development professionals can safely handle this compound, mitigating the inherent risks and ensuring a secure laboratory environment.

References

×

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Diisopropylcarbamoyl chloride

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